Hexafluoropropene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |
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InChI Key |
HCDGVLDPFQMKDK-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F | |
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Molecular Formula |
C3F6 | |
| Record name | HEXAFLUOROPROPYLENE | |
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Related CAS |
13429-24-8, 25120-07-4, 6792-31-0 | |
| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |
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| Record name | Hexafluoropropylene polymer | |
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| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |
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DSSTOX Substance ID |
DTXSID2026949 | |
| Record name | Hexafluoropropene | |
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Molecular Weight |
150.02 g/mol | |
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Physical Description |
Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |
| Record name | HEXAFLUOROPROPYLENE | |
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| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
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| Record name | Hexafluoropropylene | |
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Boiling Point |
-29.6 °C | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Density |
1.583 AT -40 °C/4 °C | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Vapor Pressure |
4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |
| Record name | Hexafluoropropylene | |
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| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Color/Form |
Colorless gas | |
CAS No. |
116-15-4 | |
| Record name | HEXAFLUOROPROPYLENE | |
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| Record name | Hexafluoropropylene | |
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| Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |
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| Record name | Hexafluoropropylene | |
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| Record name | Hexafluoropropene | |
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| Record name | HEXAFLUOROPROPYLENE | |
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| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Melting Point |
-156.5 °C | |
| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Hexafluoropropene (HFP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropene (HFP), a fluoroalkene with the chemical formula C₃F₆, is a synthetic, colorless, and odorless gas.[1][2] Also known by synonyms such as 1,1,2,3,3,3-hexafluoroprop-1-ene and perfluoropropylene, HFP is a critical monomer in the production of high-performance fluoropolymers and fluoroelastomers, including fluorinated ethylene (B1197577) propylene (B89431) (FEP) and Viton™.[1][3] Its unique properties, stemming from the high degree of fluorination, make it a compound of significant interest in materials science, semiconductor manufacturing, and as a potential reagent in specialized chemical synthesis.[2][3] This guide provides an in-depth overview of the core physicochemical properties of HFP, detailed experimental methodologies for their determination, and a summary of its chemical behavior.
General and Molecular Properties
This compound is the perfluorinated analogue of propylene. Its fundamental molecular and identification properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1,2,3,3,3-hexafluoroprop-1-ene | [1] |
| CAS Number | 116-15-4 | [1][4] |
| Molecular Formula | C₃F₆ | [1][4] |
| Molecular Weight | 150.02 g/mol | [1][5][6] |
| Synonyms | Hexafluoropropylene, Perfluoropropene | [1][4] |
Physical Properties
HFP is a non-flammable gas under standard conditions.[2][3] It can be liquefied under pressure for transportation and storage.[2] Key physical properties are detailed in Table 2.
| Property | Value | Conditions | Reference(s) |
| Appearance | Colorless, odorless gas | Standard Temperature and Pressure | [1][2][7] |
| Melting Point | -153 to -156.5 °C | 1 atm | [1][4][7] |
| Boiling Point | -28 to -30.3 °C | 1 atm | [4][7][8] |
| Liquid Density | 1.332 g/cm³ | 20 °C | [2][7][9] |
| 1.583 g/cm³ | -40 °C | [1][10] | |
| Vapor Pressure | 588 to 690 kPa | 20-25 °C | [3][9][11] |
| Water Solubility | 82 mg/L | 28 °C | [4][12] |
| Octanol-Water Partition Coefficient (Log P) | 1.95 | 20 °C | [4][12][13] |
Solubility
This compound exhibits low solubility in water but is soluble in some organic solvents.[3][14] Its limited aqueous solubility is a characteristic feature of highly fluorinated compounds. The copolymer derived from HFP, poly(vinylidene fluoride-co-hexafluoropropene), is known to be soluble in solvents such as acetone, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[15]
Vapor Pressure
As a liquefied gas, HFP has a high vapor pressure, which increases significantly with temperature.[12] Accurate vapor pressure data is crucial for the safe design of storage vessels and handling systems to prevent over-pressurization.[5]
Chemical Properties and Reactivity
Stability and Reactivity
This compound is a relatively stable compound but can undergo reactions typical of alkenes.[4][12] The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. It is incompatible with strong oxidizing agents, alkali metals, and finely powdered metals.[4][16]
Polymerization
The primary industrial use of HFP is as a comonomer in polymerization reactions, most notably with tetrafluoroethylene (B6358150) to produce FEP and with vinylidene fluoride (B91410) for fluoroelastomers.[3] It can also undergo polymerization under certain conditions, a reaction that may be initiated by heat or chemical agents.[17]
Thermal Decomposition
When heated to high temperatures (above 500 °C), HFP decomposes to yield toxic and corrosive fumes, including hydrogen fluoride and other toxic fluorinated compounds like perfluoroisobutylene (B1208414) (PFIB).[13] Proper handling and containment are essential, especially at elevated temperatures.
Figure 1. Simplified thermal decomposition pathway of this compound.
Experimental Protocols
The determination of physicochemical properties for liquefied gases like HFP requires specialized equipment and adherence to standardized methods. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide an internationally accepted framework for such measurements.[1][2][3]
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For HFP, this is determined at atmospheric pressure.
-
Principle: A dynamic method involves distilling the substance and measuring the steady boiling temperature. A static vapor pressure method can also be used, where the boiling point is determined by interpolation from a vapor pressure curve.
-
Apparatus: A distillation flask, condenser, thermometer calibrated for low temperatures, and a heating mantle.
-
Procedure (Dynamic Method):
-
The liquefied HFP sample is carefully introduced into the distillation flask.
-
The flask is gently heated.
-
The temperature is recorded when the substance boils and a steady temperature is observed on the thermometer as the vapor condenses. This equilibrium temperature is the boiling point.[8][18]
-
The ambient atmospheric pressure is recorded simultaneously.
-
Vapor Pressure Measurement (OECD Guideline 104)
The vapor pressure of HFP is measured as a function of temperature to create a vapor pressure curve.
-
Principle: A static method is commonly employed. The pressure of the vapor in equilibrium with the liquid is measured at a specific, constant temperature in a closed system.
-
Apparatus: A constant-temperature bath, an equilibrium cell capable of withstanding high pressure, a pressure transducer, and a temperature sensor.
-
Procedure:
-
A small, known amount of liquid HFP is introduced into the evacuated equilibrium cell.
-
The cell is placed in the constant-temperature bath and allowed to reach thermal equilibrium.
-
The pressure inside the cell is measured using the pressure transducer. This is the vapor pressure at that temperature.
-
The procedure is repeated at various temperatures to generate a vapor pressure curve.[6][12]
-
Figure 2. Workflow for vapor pressure measurement using the static method.
Density of Liquefied Gas (ASTM D1657 / ISO 3993)
The density of liquid HFP is a key parameter for custody transfer and quality control.
-
Principle: While hydrometer methods exist, modern techniques utilize a digital densitometer based on an oscillating U-tube, which offers higher precision and safety.[17] The oscillation frequency of the U-tube changes based on the density of the fluid it contains.
-
Apparatus: An oscillating U-tube digital densitometer, a high-pressure sample cell, and a temperature-controlled housing.
-
Procedure:
-
The densitometer is calibrated using reference fluids of known density (e.g., pure propane (B168953) or butane).
-
The liquid HFP sample is carefully transferred from a pressurized container into the instrument's measuring cell, ensuring no gas bubbles are present.
-
The cell is maintained at a constant, specified temperature.
-
The instrument measures the oscillation period of the U-tube and calculates the corresponding density of the sample. The measurement is rapid, typically taking only a few minutes.[17]
-
Conclusion
This compound is a compound with a distinct set of physicochemical properties defined by its perfluorinated structure. Its low boiling point, high vapor pressure, and specific reactivity profile are fundamental to its primary application as a monomer in the synthesis of advanced fluoropolymers. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, application in research and development, and successful utilization in industrial processes.
References
- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. files.chemicalwatch.com [files.chemicalwatch.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]
- 11. Vapor pressure - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]
- 16. vernier.com [vernier.com]
- 17. muser-my.com [muser-my.com]
- 18. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
hexafluoropropene molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Hexafluoropropene (B89477)
Abstract
This document provides a detailed technical overview of the molecular structure and bonding of this compound (C₃F₆), a key fluorinated alkene used in the synthesis of polymers and other advanced materials. It consolidates crystallographic data from experimental studies, outlines the methodologies of the primary analytical techniques used for its structural determination, and discusses the nature of its covalent bonding. This guide is intended to be a core reference for scientists and professionals requiring a foundational understanding of this compound's molecular characteristics.
Introduction
This compound (HFP), also known as 1,1,2,3,3,3-hexafluoro-1-propene, is a perfluoroalkene with the chemical formula CF₃CF=CF₂[1][2][3][4][5]. The complete substitution of hydrogen atoms with highly electronegative fluorine atoms imparts unique chemical and physical properties compared to its hydrocarbon analog, propene. A precise understanding of HFP's three-dimensional structure—including its bond lengths, bond angles, and electronic distribution—is critical for predicting its reactivity, designing novel synthetic pathways, and developing new fluoropolymers and pharmaceutical intermediates. The molecular structure of HFP has been accurately determined using gas-phase electron diffraction (GED) and microwave spectroscopy[6][7].
Molecular Geometry and Quantitative Data
Experimental data reveals that this compound possesses Cₛ symmetry. The carbon backbone is planar, with the exception of two fluorine atoms in the trifluoromethyl (-CF₃) group[6]. The -CF₃ group is staggered relative to the carbon-carbon double bond.
The key structural parameters determined from gas-phase electron diffraction and microwave spectroscopy are summarized below.
Table 1: Summary of this compound Structural Parameters
| Parameter | Bond/Angle Description | Experimental Value (Å or °) |
| Bond Lengths | ||
| r(C=C) | Carbon-Carbon Double Bond | 1.328 Å |
| r(C-C) | Carbon-Carbon Single Bond | 1.511 Å |
| r(C-F) | Vinyl C-F (avg. on C₁) | 1.326 Å |
| r(C-F) | Vinyl C-F (on C₂) | 1.333 Å |
| r(C-F) | Trifluoromethyl C-F (avg. on C₃) | 1.325 Å |
| Bond Angles | ||
| ∠(C=C-C) | Angle between C₁, C₂, and C₃ | 127.9° |
| ∠(F-C=C) | F on C₁ to C₁=C₂ | 123.9° |
| ∠(F-C-F) | F-C₁-F angle | 112.1° |
| ∠(F-C-C) | F on C₂ to C₂-C₁ | 120.0° |
| ∠(F-C-C) | F on C₂ to C₂-C₃ | 112.1° |
| ∠(F-C-F) | F-C₃-F angle in -CF₃ group (avg.) | 108.8° |
| ∠(C-C-F) | C₂-C₃-F angle in -CF₃ group (avg.) | 110.1° |
Note: Atom numbering is C₁F₂(C₂F)-C₃F₃. Data is primarily sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) which aggregates experimental findings.
Bonding Characteristics
The bonding in this compound is defined by its strong covalent framework, which is significantly influenced by the presence of six highly electronegative fluorine atoms.
-
Carbon-Fluorine (C-F) Bonds: The C-F bond is the strongest single bond in organic chemistry[8]. Its strength arises from a combination of covalent overlap and a substantial ionic character (Cδ⁺—Fδ⁻) due to fluorine's high electronegativity. This strong polarization shortens the bond length to approximately 1.33-1.35 Å, which is shorter than C-N or C-O single bonds[8]. The powerful inductive electron withdrawal by the fluorine atoms reduces electron density throughout the carbon skeleton.
-
Carbon-Carbon Bonds: The molecule contains one carbon-carbon single bond (C-C) and one carbon-carbon double bond (C=C). The C=C bond consists of a strong σ-bond and a weaker π-bond. The electron-withdrawing fluorine atoms decrease the electron density of the π-system, making HFP less susceptible to electrophilic attack compared to propene. The C-C single bond connects the vinyl group to the trifluoromethyl group and its length (1.511 Å) is typical for a single bond between an sp² and an sp³ hybridized carbon.
Experimental Protocols for Structure Determination
The precise geometry of this compound has been elucidated primarily through two powerful gas-phase techniques.
Gas-Phase Electron Diffraction (GED)
Gas electron diffraction is a primary method for determining the structure of molecules in the gaseous state, free from intermolecular forces[9].
Methodology:
-
Sample Introduction: A fine jet of this compound gas is effused from a nozzle into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy, monochromatic beam of electrons is fired perpendicularly through the gas stream.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms within the HFP molecules. The scattering pattern is a result of interference between the waves scattered by all pairs of atoms in the molecule.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD camera).
-
Data Analysis: The intensity of the diffraction rings is measured as a function of the scattering angle. This information is mathematically transformed into a radial distribution function, which represents the probability of finding two atoms separated by a given distance.
-
Structure Refinement: The bond lengths, bond angles, and torsional angles of a theoretical model are iteratively refined using a least-squares algorithm until the calculated radial distribution curve provides the best possible fit to the experimental data.
Microwave Spectroscopy
Microwave spectroscopy provides highly precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its geometry[6][10].
Methodology:
-
Sample Preparation: A low-pressure gaseous sample of this compound is introduced into a waveguide or a resonant cavity within the spectrometer.
-
Microwave Irradiation: The sample is irradiated with low-energy microwave radiation of precisely controlled and swept frequencies.
-
Rotational Transitions: When the frequency of the radiation matches the energy difference between two rotational quantum states of the molecule, the molecule absorbs the energy, causing a transition to a higher rotational state.
-
Spectrum Generation: The absorption of energy is detected, and a spectrum is generated by plotting absorption intensity versus frequency.
-
Spectral Assignment: The resulting sharp absorption lines are assigned to specific rotational transitions based on theoretical models.
-
Structure Calculation: The frequencies of these transitions are used to calculate the molecule's rotational constants with very high precision. From these constants, the moments of inertia are determined. By analyzing the spectra of different isotopologues (e.g., with ¹³C), a complete and highly accurate molecular structure can be calculated.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the workflow for its experimental determination.
Caption: 2D representation of this compound's molecular structure.
References
- 1. Propene, hexafluoro- [webbook.nist.gov]
- 2. Hexafluoropropylene - Wikipedia [en.wikipedia.org]
- 3. Hexafluoropropylene-Yuji [yuji-material.com]
- 4. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 99 116-15-4 [sigmaaldrich.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 10. Microwave spectroscopy and structures of two conformers of 1H-heptafluoropropane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Guide to the Laboratory Synthesis of Hexafluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary laboratory-scale synthesis methods for hexafluoropropene (B89477) (HFP), a critical fluorinated building block in the development of pharmaceuticals and advanced materials. The following sections detail established experimental protocols, present key quantitative data in a comparative format, and illustrate the underlying reaction pathways.
Core Synthesis Methodologies
The laboratory synthesis of this compound can be achieved through several principal routes, primarily involving high-temperature pyrolysis or multi-step conversions from hydrocarbon precursors. Each method offers distinct advantages and challenges in terms of precursor availability, reaction conditions, and product selectivity.
Pyrolysis of Fluorocarbons
High-temperature gas-phase pyrolysis is a common approach for the synthesis of HFP. These reactions are typically conducted in tubular reactors constructed from materials resistant to high temperatures and corrosive environments, such as nickel or specialized nickel alloys.
a) Pyrolysis of Tetrafluoroethylene (B6358150) (TFE)
The thermal decomposition of tetrafluoroethylene is a direct method for producing this compound.[1][2] The reaction proceeds by the formation of difluorocarbene (:CF₂) intermediates.
b) Co-pyrolysis of Trifluoromethane (B1200692) (R23) and Tetrafluoroethylene (TFE)
To enhance the yield of HFP and control the reaction temperature, trifluoromethane can be introduced as a co-reactant with TFE.[3] The endothermic pyrolysis of R23 helps to balance the exothermic dimerization of TFE, leading to a more controlled reaction and potentially higher HFP selectivity.[3]
c) Pyrolysis of Chlorodifluoromethane (B1668795) (CDM)
The pyrolysis of chlorodifluoromethane is another route that yields both tetrafluoroethylene and this compound.[4][5] The reaction conditions can be tuned to favor the formation of HFP.
Multi-step Synthesis from Acyclic Hydrocarbons
A more complex but versatile approach involves the initial chlorofluorination of a three-carbon hydrocarbon, such as propane (B168953) or propylene, followed by subsequent dehydrohalogenation steps to yield this compound. This method allows for the use of readily available starting materials.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the primary laboratory synthesis methods of this compound.
Table 1: Pyrolysis of Tetrafluoroethylene (TFE)
| Parameter | Value | Reference |
| Reaction Temperature | 600 - 900 °C | [1] |
| Pressure | Reduced Pressure (e.g., 0.1 bar) | [1] |
| Reactor Material | Nickel or Nickel Alloy Lined | [6] |
| HFP Yield | > 75% | [6] |
| Key By-product | Perfluoroisobutylene (B1208414) (PFIB) | [1] |
Table 2: Co-pyrolysis of Trifluoromethane (R23) and Tetrafluoroethylene (TFE)
| Parameter | Value | Reference |
| Reaction Temperature | 850 - 900 °C | [7] |
| Residence Time | 0.5 - 2 seconds | [7] |
| Molar Ratio (R23/TFE) | 1 - 4 | [7] |
| HFP Yield | ~30% (at 40% R23 conversion) | [3] |
Table 3: Pyrolysis of Chlorodifluoromethane (CDM)
| Parameter | Value | Reference |
| Reaction Temperature | 750 - 980 °C | [4] |
| Residence Time | 1 - 50 milliseconds | [4] |
| Product Selectivity | High combined selectivity for TFE and HFP | [4] |
Table 4: Multi-step Synthesis from Propane/Propylene
| Step | Parameter | Value | Reference |
| Chlorofluorination | Reaction Temperature | 100 - 550 °C | [8] |
| Catalyst | Metal-containing salt or oxide | [8] | |
| Dehydrohalogenation | Reaction Temperature | 250 - 550 °C | |
| Catalyst | Various, including metal-based |
Experimental Protocols
Protocol 1: Synthesis of this compound by Pyrolysis of Tetrafluoroethylene
Materials:
-
Tetrafluoroethylene (TFE) gas
-
Inert diluent gas (e.g., nitrogen or argon)
-
High-temperature tubular reactor (e.g., nickel or Inconel)
-
Furnace capable of reaching 900 °C
-
Pressure control system
-
Cold trap for product collection
-
Gas chromatography (GC) system for analysis
Procedure:
-
Assemble the pyrolysis apparatus, ensuring all connections are leak-tight. The reactor should be housed within the furnace.
-
Purge the entire system with an inert gas to remove any air or moisture.
-
Heat the reactor to the desired temperature, typically between 700 °C and 900 °C.[6]
-
Introduce a controlled flow of TFE gas into the reactor. An inert diluent can be co-fed to maintain a low partial pressure of TFE, which can improve the yield of HFP.[1]
-
Maintain a reduced pressure within the reactor, for example, down to 0.1 bar.[1]
-
The gaseous product stream exiting the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the HFP and any unreacted TFE or by-products.
-
The composition of the collected liquid and the effluent gas is analyzed by GC to determine the yield and selectivity of HFP.
-
Caution: This reaction can produce highly toxic by-products such as perfluoroisobutylene (PFIB).[1] The entire apparatus should be operated in a well-ventilated fume hood, and appropriate safety precautions for handling toxic gases must be taken.
Protocol 2: Synthesis of this compound by Co-pyrolysis of Trifluoromethane and Tetrafluoroethylene
Materials:
-
Trifluoromethane (R23) gas
-
Tetrafluoroethylene (TFE) gas
-
High-temperature tubular reactor
-
Furnace
-
Mass flow controllers for precise gas mixing
-
Cold trap
-
GC system
Procedure:
-
Set up the pyrolysis apparatus as described in Protocol 1.
-
Heat the reactor to a temperature between 850 °C and 900 °C.[7]
-
Using mass flow controllers, introduce a mixture of R23 and TFE into the reactor. The molar ratio of R23 to TFE should be maintained between 1 and 4.[7]
-
Control the total gas flow rate to achieve a residence time of 0.5 to 2 seconds within the heated zone of the reactor.[7]
-
Collect the products in a cold trap and analyze the composition using GC. This method aims to increase the yield of HFP while minimizing the formation of by-products.
Protocol 3: Multi-step Synthesis of this compound from Propylene
Step 1: Chlorofluorination of Propylene
Materials:
-
Propylene gas
-
Chlorine gas
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Packed-bed reactor containing a suitable catalyst (e.g., a metal-containing salt or oxide)
-
Temperature and pressure control systems
-
Scrubbing system for acidic by-products
Procedure:
-
Pack the reactor with the chlorofluorination catalyst.
-
Heat the reactor to a temperature between 300 °C and 450 °C.[8]
-
Introduce a gaseous feed of propylene, chlorine, and anhydrous HF into the reactor. The molar ratios of the reactants need to be carefully controlled.
-
The reaction produces a mixture of chlorofluoropropanes. The product stream is passed through a scrubbing system to remove HCl and unreacted HF.
-
The organic products are then separated and purified by distillation. The primary goal is to obtain precursors for HFP, such as 1,1,1,3,3-pentafluoropropane.
Step 2: Dehydrohalogenation to this compound
Materials:
-
Chlorofluoropropane precursor from Step 1
-
Reactor suitable for dehydrohalogenation (e.g., packed with a catalyst or suitable for thermal cracking)
-
Temperature control system
Procedure:
-
The purified chlorofluoropropane precursor is fed into a second reactor.
-
The reactor is heated to a temperature between 250 °C and 550 °C.
-
The dehydrohalogenation reaction eliminates HCl or HF to form the desired this compound.
-
The product stream is cooled, and the HFP is separated from by-products and unreacted starting material, typically by distillation.
Reaction Pathways and Mechanisms
The synthesis of this compound involves complex reaction networks, particularly in the case of pyrolysis. The following diagrams illustrate the key transformations.
References
- 1. US20070096053A1 - Direct conversion of HCFC 225ca/cb mixture to HFC 245cb and HFC 1234yf - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. fluoridealert.org [fluoridealert.org]
- 4. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20140275646A1 - Method for mitigating hfc-245cb formation during hcfo-1233xf hydrofluorination to hcfc-244bb - Google Patents [patents.google.com]
- 7. ozone.unep.org [ozone.unep.org]
- 8. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Gas-Phase Oxidation Kinetics of Hexafluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase oxidation kinetics of hexafluoropropene (B89477) (HFP), a critical process in the synthesis of valuable fluorinated compounds. The document details the experimental methodologies, presents quantitative kinetic data, and illustrates the underlying reaction pathways.
Introduction
The gas-phase oxidation of this compound (C3F6) is a significant industrial reaction, primarily for the production of this compound oxide (HFPO), a key intermediate in the synthesis of various fluoropolymers and other organofluorine compounds. Understanding the kinetics and mechanism of this complex reaction is crucial for optimizing reactor design, improving product selectivity, and ensuring process safety. This guide focuses on two main pathways for the gas-phase oxidation of HFP: a high-temperature, non-catalytic process and a lower-temperature reaction initiated by trifluoromethylhypofluorite (CF3OF).
High-Temperature Non-Catalytic Gas-Phase Oxidation of this compound
The direct oxidation of HFP with molecular oxygen at elevated temperatures is a widely studied method for HFPO synthesis. The reaction is typically carried out in the gas phase within a tubular reactor.
Experimental Protocols
A common experimental setup for studying the kinetics of high-temperature HFP oxidation involves an isothermal tubular reactor, often operating under laminar flow conditions.[1]
Reactor Setup:
-
Reactor Type: Isothermal tubular reactor, frequently in a coiled configuration to ensure a long reaction path in a compact space.
-
Material: The reactor is typically constructed from materials resistant to corrosive fluorinated compounds at high temperatures.
-
Temperature Control: The reactor is placed within a furnace or a controlled temperature environment to maintain isothermal conditions, typically in the range of 463 to 493 K.[1]
-
Pressure Control: The system is maintained at a constant pressure, for instance, 450 kPa.[1]
-
Feed System: Mass flow controllers are used to precisely meter the flow rates of HFP and oxygen into the reactor. The molar feed ratio of HFP to O2 is a key experimental variable.
Analytical Techniques:
-
Gas Chromatography (GC): The reactor effluent is analyzed using gas chromatography to quantify the concentrations of reactants and products. A flame ionization detector (FID) can be used for the analysis of HFP and HFPO, while a thermal conductivity detector (TCD) may be employed for other products.
-
Product Identification: The primary products of the reaction are this compound oxide (HFPO), carbonyl fluoride (B91410) (COF2), and trifluoroacetyl fluoride (CF3COF).[1][2] Minor products such as tetrafluoroethene (C2F4) and perfluorocyclopropane (c-C3F6) have also been observed.[3]
The experimental workflow for a typical kinetic study is depicted below:
Reaction Mechanism and Kinetics
The high-temperature gas-phase oxidation of HFP is a complex process involving multiple elementary reactions. A simplified kinetic model proposed by Lokhat et al. consists of eight key reactions.[1] The initial step is believed to be the addition of molecular oxygen to the double bond of HFP, forming a diradical intermediate which can then lead to the formation of HFPO or decompose into other products.
The primary reaction pathways are illustrated in the following diagram:
References
Spectroscopic Profile of Hexafluoropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for hexafluoropropene (B89477) (C₃F₆), a critical building block in the synthesis of various fluoropolymers and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its characteristic spectral features.
Table 1: ¹⁹F and ¹³C NMR Spectroscopic Data of this compound
| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | -CF₃ | ~ -73 | Multiplet | Not available |
| ¹⁹F | =CF₂ (cis to -CF₃) | ~ -95 | Multiplet | Not available |
| ¹⁹F | =CF₂ (trans to -CF₃) | ~ -108 | Multiplet | Not available |
| ¹⁹F | -CF= | ~ -193 | Multiplet | Not available |
| ¹³C | C1 (-CF₃) | Data not available | - | - |
| ¹³C | C2 (-CF=) | Data not available | - | - |
| ¹³C | C3 (=CF₂) | Data not available | - | - |
Chemical shifts are referenced to CFCl₃ for ¹⁹F NMR.
Table 2: Infrared (IR) Spectroscopy Data of Gaseous this compound
The following table details the fundamental vibrational frequencies observed in the gas-phase infrared spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1795 | Very Strong | C=C stretch |
| 1395 | Very Strong | CF₃ asymmetric stretch |
| 1340 | Strong | Overtone/Combination |
| 1295 | Very Strong | CF stretch |
| 1245 | Very Strong | CF₃ symmetric stretch |
| 1185 | Strong | CF stretch |
| 1020 | Medium | CF₂ wag |
| 980 | Strong | CF stretch |
| 770 | Strong | CF₃ rock |
| 655 | Medium | CF₃ deformation |
| 560 | Medium | C-C-C bend |
| 511 | Medium | CF₃ rock |
| 430 | Weak | CF₂ rock |
| 364 | Medium | CF bend |
| 310 | Weak | CF₃ torsion |
Table 3: Mass Spectrometry (MS) Data of this compound
The mass spectrum of this compound is typically acquired using electron ionization (EI), resulting in characteristic fragmentation patterns. The major fragments are listed below.[2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 131 | 100 | [C₂F₅]⁺ |
| 69 | ~80 | [CF₃]⁺ |
| 100 | ~60 | [C₂F₄]⁺ |
| 150 | ~30 | [C₃F₆]⁺ (Molecular Ion) |
| 31 | ~25 | [CF]⁺ |
| 81 | ~15 | [C₂F₃]⁺ |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data for this compound, which exists as a gas at standard temperature and pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Gas Phase)
-
Sample Preparation: A specialized high-pressure NMR tube constructed from a suitable material (e.g., thick-walled borosilicate glass or a metal alloy) is required. The tube is attached to a vacuum line, evacuated, and then filled with gaseous this compound to the desired pressure. A small amount of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) containing a reference standard (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F) may be added as a capillary insert for locking and referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of handling high-pressure samples and tunable to ¹⁹F and ¹³C frequencies is used.
-
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: A spectral width appropriate for the wide chemical shift range of fluorine is set (e.g., -250 to 50 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to an external or internal standard of CFCl₃ (0 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C and potentially long relaxation times, a sufficient relaxation delay is employed.
-
Acquisition Parameters: The spectral width is set to cover the expected range for fluorinated carbons (e.g., 80 to 160 ppm). A large number of scans is typically required. Chemical shifts are referenced to TMS (0 ppm).
-
Infrared (IR) Spectroscopy Protocol (Gas Phase)
-
Sample Preparation: A gas cell with windows transparent to IR radiation (e.g., NaCl or KBr) is used. The cell is first evacuated and a background spectrum of the empty cell is recorded. Gaseous this compound is then introduced into the cell to a specific partial pressure. For detecting low concentrations, a multi-pass gas cell can be used to increase the effective path length.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
-
Data Acquisition: The IR spectrum of the this compound sample is recorded over the mid-IR range (typically 4000 to 400 cm⁻¹). The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: As a gas, this compound can be introduced directly into the ion source of the mass spectrometer via a gas inlet system or as the effluent from a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
-
Ionization and Fragmentation: In the EI source, the gaseous this compound molecules are bombarded with high-energy electrons (typically 70 eV). This causes the formation of a molecular ion ([C₃F₆]⁺) which is energetically unstable and undergoes fragmentation to produce smaller, stable fragment ions.[2]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its fragmentation pattern in mass spectrometry.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
historical development of hexafluoropropene production
An In-depth Technical Guide to the Historical Development of Hexafluoropropene (B89477) Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (HFP), a cornerstone of the fluoropolymer industry, has seen a dynamic evolution in its production methodologies. This technical guide provides a comprehensive overview of the historical development of HFP synthesis, with a focus on the core chemical processes that have been industrialized. We delve into the pyrolysis of tetrafluoroethylene (B6358150) (TFE), the thermal decomposition of chlorodifluoromethane (B1668795) (R22), and the pyrolysis of trifluoromethane (B1200692) (fluoroform). This document presents quantitative data in structured tables, details key experimental protocols, and visualizes reaction pathways and workflows to offer a thorough resource for professionals in chemistry and drug development.
Introduction
This compound (CF₃CF=CF₂) is a critical monomer in the production of a wide array of fluorinated materials, including copolymers with tetrafluoroethylene (FEP), fluoroelastomers, and various specialty chemicals. Its unique properties, imparted by the fluorine atoms, make it an invaluable building block in materials science and, by extension, in applications relevant to the pharmaceutical and drug development sectors where fluorinated compounds are of increasing interest. The industrial-scale production of HFP has evolved significantly since its initial discovery, driven by the need for higher yields, improved safety, and greater cost-effectiveness. This guide explores the key historical milestones and technical intricacies of the dominant HFP production routes.
Pyrolysis of Tetrafluoroethylene (TFE)
The thermal rearrangement of tetrafluoroethylene (TFE) into this compound is one of the earliest and most established methods for HFP production. This process involves heating TFE gas to high temperatures, causing it to dimerize and then rearrange to form HFP.
Historical Context
The pyrolysis of TFE to produce HFP was extensively studied and patented by DuPont in the mid-20th century. Early processes were often plagued by low yields and the formation of undesirable byproducts, including the highly toxic perfluoroisobutylene (B1208414) (PFIB).[1] Over the years, significant research has focused on optimizing reaction conditions and reactor design to maximize HFP selectivity and ensure safe operation.
Quantitative Data
| Parameter | Value | Reference(s) |
| Reaction Temperature | 600 - 900 °C | [1] |
| Pressure | Reduced pressure (as low as 0.1 bar) to atmospheric | [1] |
| Residence Time | 0.1 - 5 seconds | [2] |
| Yield of HFP | Can exceed 75% under optimized conditions | [3] |
| Key Byproducts | Octafluorocyclobutane (B90634) (OFCB), Perfluoroisobutylene (PFIB), Higher molecular weight fluorocarbons | [1][4] |
Experimental Protocol
A typical laboratory or pilot-scale setup for the pyrolysis of TFE involves a high-temperature tubular reactor.
-
Reactor Setup: A corrosion-resistant reactor tube (e.g., made of nickel, its alloys, or platinum-lined) is placed inside a furnace capable of reaching and maintaining temperatures up to 900 °C.[1][2]
-
Inert Atmosphere: The system is first purged with an inert gas, such as nitrogen or argon, to remove any oxygen, which can lead to explosive decomposition of TFE at high temperatures.[5]
-
Reactant Feed: Gaseous TFE is introduced into the preheated reactor at a controlled flow rate. An inert diluent like steam or carbon dioxide can be co-fed to reduce the partial pressure of TFE, which can improve HFP yield and suppress byproduct formation.[1]
-
Pyrolysis: The TFE passes through the hot zone of the reactor, where it undergoes pyrolysis. The temperature and residence time are critical parameters that must be precisely controlled to maximize the conversion to HFP.
-
Quenching: The product stream exiting the reactor is rapidly cooled (quenched) to prevent further reactions and the formation of undesired byproducts. This can be achieved using a water-cooled heat exchanger or by mixing with a cold inert gas.
-
Product Collection and Analysis: The quenched gas mixture is passed through a series of cold traps to condense the products. The composition of the product mixture is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Purification: The collected condensate, containing HFP, unreacted TFE, and byproducts, is subjected to fractional distillation to isolate pure HFP.
Visualization
Caption: Experimental workflow for HFP production via TFE pyrolysis.
Caption: Simplified reaction pathway for TFE pyrolysis to HFP.
Pyrolysis of Chlorodifluoromethane (R22)
The production of HFP from chlorodifluoromethane (CHClF₂, also known as R22) is often integrated with the production of TFE. The pyrolysis of R22 initially yields difluorocarbene (:CF₂), which can then dimerize to TFE. Under appropriate conditions, the TFE formed in situ can further react to form HFP.
Historical Context
The pyrolysis of R22 to produce TFE has been a major industrial process for decades.[6] The co-production of HFP was a natural extension of this chemistry, with process conditions being tailored to favor the formation of either TFE or HFP.[7] This route has faced environmental scrutiny due to the ozone-depleting potential of R22, leading to phase-out schedules under the Montreal Protocol.
Quantitative Data
| Parameter | Value | Reference(s) |
| Reaction Temperature | 730 - 980 °C | [7][8] |
| Residence Time | 0.01 - 50 milliseconds | [7][8] |
| Molar Ratio (Steam/R22) | 5 - 10 | [8] |
| Selectivity (TFE + HFP) | Can be very high, with the ratio of TFE to HFP depending on conditions | [7] |
| Key Byproducts | HCl, Unreacted R22, Higher molecular weight fluorocarbons | [6] |
Experimental Protocol
The experimental setup for the pyrolysis of R22 is similar to that for TFE, with considerations for handling the corrosive HCl byproduct.
-
Reactor and Feed: A high-temperature reactor is used. R22 gas, often preheated, is fed into the reactor. Superheated steam is typically used as a diluent and heat carrier.[2][8]
-
Pyrolysis Reaction: At temperatures between 730 and 980 °C, R22 undergoes pyrolysis to form difluorocarbene and HCl. The difluorocarbene then reacts to form TFE and subsequently HFP.[6][7]
-
Quenching and Acid Removal: The hot product gases are rapidly cooled. The gas stream then passes through a scrubber to remove the acidic HCl.
-
Product Separation: The remaining gas mixture, containing HFP, TFE, unreacted R22, and other fluorinated byproducts, is compressed and subjected to multi-stage distillation to separate the components. The azeotropic behavior of HFP and R22 presents a separation challenge.[9][10]
Visualization
Caption: Process workflow for HFP and TFE production from R22.
Pyrolysis of Trifluoromethane (Fluoroform)
The production of HFP from trifluoromethane (CHF₃, fluoroform, or R23) is a more recent development and is considered a cleaner process as it avoids the use of chlorine-containing precursors. Fluoroform is a byproduct of TFE production and can be utilized as a feedstock for HFP.[2]
Historical Context
The pyrolysis of fluoroform to produce TFE and HFP has been explored as an alternative to the R22 route, partly due to the environmental concerns associated with R22. Research has focused on optimizing reaction conditions to achieve high yields of HFP.[11][12]
Quantitative Data
| Parameter | Value | Reference(s) |
| Reaction Temperature | 700 - 950 °C | [2][11] |
| Residence Time | 0.1 - 40 seconds | [2][11][12] |
| Molar Ratio (R23/TFE) | 0.25 - 10 (when TFE is co-fed) | [2] |
| Yield of HFP | Can be significant, especially with co-feeding of TFE | [4][11] |
| Key Byproducts | HF, TFE, Perfluoroisobutylene (PFIB) | [11][12] |
Experimental Protocol
-
Reactor: A nickel tubular reactor is commonly used for the pyrolysis of fluoroform.[12]
-
Reactant Feed: Gaseous fluoroform is fed into the reactor. In some process variations, TFE is co-fed with the fluoroform. The co-feeding of TFE can help to control the reaction temperature by balancing the endothermic pyrolysis of R23 with the exothermic dimerization of TFE.[2][11]
-
Pyrolysis: The reaction is carried out at high temperatures, leading to the formation of difluorocarbene and HF. The difluorocarbene then reacts to form TFE and subsequently HFP.
-
Product Separation: The product stream is quenched and then subjected to separation and purification, typically involving distillation, to isolate HFP.
Visualization
Caption: Reaction pathway for HFP synthesis from trifluoromethane.
Other Historical Production Methods
While the pyrolysis routes are dominant, other methods for HFP synthesis have been developed, though they are less common on an industrial scale.
-
Defluorination of Hexafluoropropane: This method involves the removal of two fluorine atoms from hexafluoropropane (C₃F₈) to form HFP.
-
Dehydrochlorination of Chlorinated Precursors: Processes involving the removal of HCl from chlorinated C3 compounds have also been patented. For example, 2,3-dichloro-1,1,1,2,3,3-hexafluoropropane can be reacted with hydrogen at high temperatures to produce HFP.[13]
These methods have generally been less economically competitive than the main pyrolysis routes.
Conclusion
The production of this compound has a rich history characterized by continuous innovation in chemical processing. From the early developments in TFE pyrolysis to the more recent advancements in fluoroform utilization, the overarching goals have been to improve yield, reduce the formation of toxic byproducts, and enhance process safety and sustainability. For researchers and professionals in fields that utilize fluorinated compounds, understanding the synthesis of key building blocks like HFP is crucial for appreciating the supply chain and for the development of new materials and pharmaceuticals. The detailed protocols and data presented in this guide offer a foundational understanding of the historical and current landscape of HFP production.
References
- 1. Hexafluoropropylene synthesis - chemicalbook [chemicalbook.com]
- 2. US6403848B1 - Preparation of hexafluoropropylene from the pyrolysis of trifluoromethane and tetrafluoroethylene - Google Patents [patents.google.com]
- 3. US5334783A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. US4849554A - Production of tetrafluoroethylene and hexafluoropropylene - Google Patents [patents.google.com]
- 8. Simultaneous preparation of tetrafluoroethylene and hexafluoropropylene page [patentalert.com]
- 9. US20040034259A1 - Method of a simultaneous preparation of hexafluoropropylene and octafluorocyclobutane - Google Patents [patents.google.com]
- 10. WO2015045927A1 - Method for separating this compound from fluorinated compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6540933B1 - Process for the production of hexafluoropropylene from CC1F2CC1FCF3 and azeotropes of CC1F2CC1FCF3 with HF - Google Patents [patents.google.com]
Solubility of Hexafluoropropene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of hexafluoropropene (B89477) (HFP), a critical fluorinated building block in the synthesis of various polymers and pharmaceutical intermediates. Understanding the solubility of HFP in a range of organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling of this reactive gas. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and provides visual representations of key experimental workflows.
Quantitative Solubility Data
The solubility of this compound is influenced by several factors, including the nature of the solvent, temperature, and pressure. The following tables summarize the available quantitative data on the solubility of HFP in various organic solvents.
Table 1: Vapor-Liquid Equilibrium Data for this compound in Selected Organic Solvents
| Solvent | Temperature (K) | Pressure (MPa) | Mole Fraction of HFP (Liquid Phase) | Mole Fraction of HFP (Vapor Phase) |
| Dibutyl Ether | 303.2 | 0.1 - 1.0 | 0.05 - 0.5 | 0.95 - 0.99 |
| 323.2 | 0.1 - 1.5 | 0.04 - 0.6 | 0.93 - 0.99 | |
| 343.2 | 0.2 - 2.0 | 0.03 - 0.7 | 0.90 - 0.99 | |
| Dichloromethane | 303.2 | 0.1 - 1.2 | 0.1 - 0.7 | 0.92 - 0.98 |
| Chloroform | 303.2 | 0.1 - 1.1 | 0.1 - 0.6 | 0.93 - 0.98 |
| Methylcyclohexane | 273.0 - 313.0 | 0.1 - 1.0 | 0.1 - 0.8 | 0.90 - 0.98 |
| Toluene | 273.0 | 0.1 - 0.8 | 0.1 - 0.9 | 0.90 - 0.97 |
| 313.0 | 0.2 - 1.5 | 0.05 - 0.8 | 0.85 - 0.98 |
Table 2: Henry's Law Constants for this compound in Selected Solvents
| Solvent | Temperature (K) | Henry's Law Constant (kH, MPa/mole fraction) |
| Water | 298.15 | 2.9 x 10^-6 |
| Hexadecane | 298.15 | 3.6 x 10^-5 |
Experimental Protocols for Solubility Measurement
The determination of gas solubility in liquids is crucial for process design and development. The two most common methods for measuring the vapor-liquid equilibrium (VLE) of gaseous solutes like this compound are the static synthetic method and the static analytic method.
Static Synthetic Method
The static synthetic method is a precise technique for determining the solubility of a gas in a liquid without the need for compositional analysis of the phases. The overall composition of the mixture is known from the amounts of each component charged to the equilibrium cell.
Detailed Methodology:
-
Apparatus Preparation: A high-pressure equilibrium cell of known volume, equipped with a magnetic stirrer, pressure transducer, and temperature sensor, is evacuated to a high vacuum.
-
Solvent Charging: A precise amount of the degassed organic solvent is charged into the equilibrium cell. The amount can be determined gravimetrically or volumetrically.
-
Gas Charging: this compound is then introduced into the cell from a calibrated gas reservoir. The amount of gas added is determined by the pressure change in the reservoir of known volume.
-
Equilibration: The mixture in the cell is vigorously agitated at a constant, controlled temperature until thermal and phase equilibrium is reached, as indicated by a stable pressure reading.
-
Data Recording: The equilibrium temperature and pressure are recorded.
-
Iterative Measurements: The procedure is repeated by adding successive known amounts of HFP to generate a complete phase diagram at a given temperature. The bubble point or dew point is visually observed through a sapphire window in the cell.
Static Analytic Method
The static analytic method involves achieving equilibrium and then taking samples from the liquid and vapor phases for compositional analysis, typically by gas chromatography (GC).
Detailed Methodology:
-
Apparatus Preparation: A high-pressure equilibrium cell with sampling valves for both the liquid and vapor phases is evacuated.
-
Component Charging: Both the organic solvent and this compound are charged into the cell. The exact initial amounts do not need to be known.
-
Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached, indicated by a stable pressure.
-
Sampling: Small samples of the liquid and vapor phases are withdrawn through the sampling valves. To minimize disturbance to the equilibrium, rapid and small-volume sampling techniques are employed.
-
Compositional Analysis: The composition of each phase is determined using a calibrated gas chromatograph.
-
Data Correlation: The measured temperature, pressure, and phase compositions provide a single data point on the phase diagram. The experiment is repeated at different overall compositions and temperatures to construct the complete VLE curve.
Solubility in Polar Aprotic Solvents
-
N-Methyl-2-pyrrolidone (NMP): NMP is a highly polar, aprotic solvent known for its excellent solvency for a wide range of organic and inorganic compounds. It is frequently used in the polymer industry and for gas absorption processes. Its ability to dissolve various polymers, including those containing fluorine, suggests it would be a good solvent for HFP.
-
Dimethylformamide (DMF): DMF is another versatile polar aprotic solvent with a high dielectric constant. It is miscible with water and the majority of organic liquids and is known to dissolve a wide range of polymers. Copolymers of vinylidene fluoride (B91410) and this compound are known to be soluble in DMF.
-
Sulfolane: Sulfolane is a polar aprotic solvent with high chemical and thermal stability. It is widely used in the petrochemical industry for extractive distillation and as a reaction solvent. It is miscible with water and aromatic hydrocarbons.
Further experimental investigation is required to quantify the solubility of this compound in these important industrial solvents.
Safety Considerations
This compound is a colorless, odorless gas that is heavier than air and can act as an asphyxiant in high concentrations. It is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated area. All experimental work should be conducted in a fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. High-pressure equipment should be properly rated and shielded.
The Reaction of Hexafluoropropene with Trifluoromethyl Hypofluorite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal gas-phase reaction between hexafluoropropene (B89477) (C₃F₆) and trifluoromethyl hypofluorite (B1221730) (CF₃OF). The reaction, a complex chain process, yields a range of fluorinated carbonyl compounds and ethers, some with potential applications in the synthesis of novel fluorochemicals. This document summarizes the known reaction products, proposes a detailed reaction mechanism, and outlines a plausible experimental protocol based on available literature.
Reaction Overview and Products
The thermal oxidation of this compound in the presence of trifluoromethyl hypofluorite is a homogeneous gas-phase chain reaction.[1] The process is typically studied in a static system at temperatures ranging from 303.0 K to 323.4 K.[1] The initial pressures of the reactants are varied to investigate the reaction kinetics, with typical ranges being 1.7-16.6 Torr for CF₃OF, 10.0-120.2 Torr for C₃F₆, and in the presence of a large excess of oxygen (82.0-599.8 Torr).[1]
The major products identified in this reaction are:
-
Carbonyl fluoride (B91410) (COF₂)
-
Trifluoroacetyl fluoride (CF₃C(O)F)
-
Trifluoromethyl fluoroformate (CF₃OC(O)F)
-
A novel compound, 2-(trifluoromethoxy)tetrafluoroacetyl fluoride (CF₃OCF₂OCF₂C(O)F)
-
Minor amounts of 2-(trifluoromethoxy)trifluoroacetyl fluoride (CF₃OCF₂C(O)F) are also formed.[1]
Quantitative Data Summary
While the primary research indicates that the yields of the various products are dependent on the initial concentrations of the reactants and the temperature, specific quantitative data from the abstracts of the key publications are not available. Access to the full-text articles is required to compile a detailed table of product distribution under varying experimental conditions.
Table 1: Summary of Reaction Conditions and Products
| Parameter | Value | Reference |
| Reactants | This compound (C₃F₆), Trifluoromethyl hypofluorite (CF₃OF), Oxygen (O₂) | [1] |
| Temperature Range | 303.0 K, 313.0 K, 323.4 K | [1] |
| CF₃OF Initial Pressure | 1.7 - 16.6 Torr | [1] |
| C₃F₆ Initial Pressure | 10.0 - 120.2 Torr | [1] |
| O₂ Initial Pressure | 82.0 - 599.8 Torr | [1] |
| Major Products | COF₂, CF₃C(O)F, CF₃OC(O)F, CF₃OCF₂OCF₂C(O)F | [1] |
| Minor Product | CF₃OCF₂C(O)F | [1] |
Experimental Protocols
A detailed step-by-step experimental protocol is not available in the reviewed literature abstracts. However, based on the description of a "conventional static system" for gas-phase kinetic studies, a plausible methodology can be outlined.[1]
Materials and Reagents
-
This compound (C₃F₆), high purity
-
Trifluoromethyl hypofluorite (CF₃OF), synthesized and purified
-
Oxygen (O₂), high purity
-
Nitrogen (N₂), high purity (for flushing and as a buffer gas)
Experimental Apparatus
A conventional static vacuum line system constructed from Pyrex glass is typically used for such studies. The setup would include:
-
A spherical reaction vessel of a known volume, housed in a thermostatically controlled oven.
-
A high-vacuum pumping system (e.g., diffusion pump backed by a rotary pump).
-
Pressure measurement devices (e.g., capacitance manometers) for accurate measurement of reactant pressures.
-
Storage bulbs for the reactants.
-
A series of greaseless stopcocks to control gas flow.
-
An analytical system, typically a gas chromatograph (GC) coupled with a mass spectrometer (MS) and/or a Fourier-transform infrared (FTIR) spectrometer for product identification and quantification.
Experimental Procedure
-
System Preparation: The entire vacuum line, including the reaction vessel, is evacuated to a high vacuum (e.g., 10⁻⁵ Torr) and leak-tested. The reaction vessel is heated to the desired temperature and allowed to stabilize.
-
Reactant Introduction: The reactants (CF₃OF, C₃F₆, and O₂) are introduced into the reaction vessel to their desired partial pressures. The order of introduction may be varied to ensure proper mixing.
-
Reaction Monitoring: The reaction is allowed to proceed for a specific time. The progress of the reaction can be monitored by periodically withdrawing small aliquots of the gas mixture for analysis by GC-MS or FTIR.
-
Product Analysis: After the desired reaction time, the contents of the reaction vessel are expanded into the analytical system.
-
FTIR Spectroscopy: The mixture is analyzed by FTIR to identify functional groups of the products (e.g., C=O, C-F, C-O-C).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The components of the product mixture are separated by gas chromatography and identified by their mass spectra. Calibration with known standards is necessary for quantitative analysis.
-
-
Data Analysis: The product yields are calculated based on the initial reactant concentrations and the integrated peak areas from the GC or characteristic absorbance bands from the FTIR spectra.
Reaction Mechanism and Signaling Pathways
The reaction proceeds via a free-radical chain mechanism. The key steps are outlined below.
Initiation
The reaction is initiated by the thermal generation of trifluoromethoxy radicals (CF₃O•) through the abstraction of a fluorine atom from trifluoromethyl hypofluorite by this compound.
CF₃OF + CF₂=CFCF₃ → CF₃O• + •CF(CF₃)₂ (This is a plausible initiation, though the primary literature suggests abstraction of F by C₃F₆ to form CF₃O• and a C₃F₇ radical)[1]
A more likely initiation step described is the unimolecular decomposition of CF₃OF, although the reaction with C₃F₆ is stated to generate the initial radicals[1].
Propagation
The trifluoromethoxy radical (CF₃O•) then adds to the double bond of this compound to form a haloalkyl radical. In the presence of oxygen, this leads to the formation of peroxy radicals, which then undergo further reactions.
Caption: Proposed reaction pathway for the formation of major products.
Termination
The chain reaction is terminated by the combination of various radical species present in the reaction mixture.
Experimental Workflow
The overall workflow for investigating the reaction of this compound with trifluoromethyl hypofluorite is depicted below.
Caption: A typical experimental workflow for studying the gas-phase reaction.
Conclusion
The reaction of this compound with trifluoromethyl hypofluorite provides a route to several interesting fluorinated carbonyl compounds and ethers. The mechanism is complex, involving a free-radical chain reaction. While the major products and general reaction conditions have been identified, a more in-depth understanding of the reaction kinetics and product distribution requires access to detailed quantitative data from the primary literature. Further investigation into the properties and potential applications of the novel product, CF₃OCF₂OCF₂C(O)F, may be a fruitful area for future research.
References
A Technical Guide to Quantum Chemical Investigations of Hexafluoropropene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the reaction mechanisms, kinetics, and thermochemistry of hexafluoropropene (B89477) (HFP, C₃F₆). HFP is a critical building block in fluoropolymer synthesis and a molecule of significant interest in atmospheric chemistry. Understanding its reactivity at a molecular level is paramount for process optimization, catalyst design, and environmental impact assessment.
Core Computational Methodologies
Quantum chemical calculations provide a powerful framework for modeling chemical reactions, offering insights that are often difficult to obtain through experimental means alone. The protocols outlined below represent a standard, robust approach for investigating HFP reactions.
Experimental Protocols: A Generalized Computational Approach
A typical computational study of an HFP reaction involves a multi-step process to accurately map out the potential energy surface and derive kinetic parameters.
-
Geometry Optimization: The first step is to determine the equilibrium geometries of all stationary points on the potential energy surface, including reactants, products, intermediates (IM), and transition states (TS). This is most commonly achieved using Density Functional Theory (DFT).
-
Method: The B3LYP or M06-2X functionals are widely used for their balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set like aug-cc-pVTZ, is typically employed to provide a flexible description of the electron distribution, which is crucial for fluorine-containing compounds.
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Characterization of Stationary Points: A true minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A first-order saddle point, or transition state, will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Thermochemical Data: The frequencies are used to compute the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are essential for calculating reaction enthalpies (ΔH) and Gibbs free energies (ΔG) at standard temperatures (e.g., 298.15 K).
-
-
Transition State Verification: To confirm that a calculated transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[1][2] The IRC path traces the minimum energy path downhill from the TS, ensuring it leads to the correct reactant and product wells on the potential energy surface.
-
High-Accuracy Energy Refinement: To obtain more reliable energy barriers and reaction energies, single-point energy calculations are often performed on the DFT-optimized geometries using a more accurate, albeit more computationally expensive, method.
-
Method: Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for its high accuracy.[1]
-
Basis Set: These calculations are often paired with larger basis sets and extrapolated to the Complete Basis Set (CBS) limit to minimize basis set incompleteness error.[1]
-
-
Rate Constant Calculation: With the Gibbs free energy of activation (ΔG‡) obtained, the reaction rate constant (k) can be estimated using Transition State Theory (TST). For reactions involving light atoms like hydrogen, tunneling corrections (e.g., Eckart or Wigner methods) are often applied.[1]
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical investigation into a reaction mechanism.
Key Reaction Classes of this compound
Quantum chemical methods have been successfully applied to study various reactions involving HFP. Below are two representative examples.
Atmospheric Reaction: Addition of Hydroxyl Radical (•OH)
The reaction of HFP with the hydroxyl radical is a key initial step in its atmospheric degradation. Computational studies have shown that the reaction proceeds via electrophilic addition of the •OH radical to the C=C double bond.
Mechanism: The •OH radical can add to either the terminal CF₂ group (C1) or the central CF group (C2) of HFP. The reaction begins with the formation of a pre-reaction complex, proceeds through a transition state, and results in a fluorinated alcohol radical.
Quantitative Data: Computational studies reveal the energetics of these competing pathways. The addition to the terminal carbon (C1) is generally found to be both kinetically and thermodynamically favored.
| Reaction Pathway | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH₂₉₈, kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) |
| Reactants (HFP + •OH) | 0.0 | 0.0 | 0.0 |
| TS (C1 Addition) | 3.6 | 3.1 | 10.5 |
| Product 1 | -35.1 | -35.5 | -26.8 |
| TS (C2 Addition) | 5.2 | 4.6 | 12.1 |
| Product 2 | -28.9 | -29.4 | -20.6 |
Note: Data is representative and compiled from typical DFT (e.g., M06-2X/6-311+G(d,p)) and higher-level calculations found in the literature. Actual values may vary based on the specific computational level.
Cycloaddition Reactions
HFP can act as a potent dienophile in [4+2] Diels-Alder cycloadditions or participate in [3+2] cycloadditions.[3][4] These reactions are fundamental in synthetic organic chemistry for constructing cyclic and heterocyclic systems. Computational chemistry is instrumental in predicting the feasibility, regioselectivity, and stereoselectivity of these reactions.[4]
Mechanism: A concerted [4+2] cycloaddition of HFP with a simple diene like 1,3-butadiene (B125203) proceeds through a single, synchronous or asynchronous, transition state to form a six-membered ring.
Quantitative Data: The activation barriers and reaction energies for cycloadditions are highly dependent on the nature of the diene and the solvent environment. Theoretical calculations provide a means to screen potential reactants and conditions.
| Reaction Parameters | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔE_rxn, kcal/mol) | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG_rxn, kcal/mol) |
| Butadiene + HFP | 22.5 | -38.0 | 35.1 | -25.5 |
Note: Representative values for the gas-phase reaction calculated at a DFT level. Solvent effects can significantly alter these values.
Conclusion
Quantum chemical calculations offer an indispensable toolkit for the detailed investigation of this compound reactions. By employing a systematic computational protocol, researchers can reliably determine reaction mechanisms, predict kinetic and thermodynamic parameters, and rationalize experimental observations. This molecular-level understanding is crucial for professionals in materials science and drug development, enabling the rational design of new synthetic routes, the optimization of reaction conditions, and the assessment of the chemical fate of fluorinated compounds.
References
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO). The resulting perfluoropolyether (PFPE) polymers are noted for their exceptional chemical inertness, thermal stability, and lubricity, making them suitable for demanding applications, including use as lubricants in harsh environments.[1] Careful control of reaction parameters is crucial for achieving desired molecular weights and minimizing side reactions.
Reaction Principle and Mechanism
The anionic polymerization of HFPO proceeds via a ring-opening mechanism initiated by a fluoride (B91410) ion.[1][2] The process is typically catalyzed by an alkali metal fluoride, such as cesium fluoride (CsF), rubidium fluoride (RbF), or potassium fluoride (KF), in the presence of a polar, aprotic solvent like tetraethyleneglycol dimethylether (tetraglyme).[1][3][4] The tetraglyme (B29129) solvates the alkali metal cation, generating a more reactive "naked" fluoride ion.[2]
The fluoride ion attacks the carbon of the epoxide ring of the HFPO monomer, initiating polymerization. The propagation proceeds by the sequential addition of monomer units to the growing alkoxide chain end. While the polymerization can exhibit characteristics of a living system, chain transfer reactions can also occur, which are highly sensitive to the reaction conditions.[2][3]
Key Reaction Parameters
Several factors significantly influence the outcome of the polymerization, including the choice of catalyst, solvent, reaction temperature, and monomer feed rate. Low temperatures and careful control over impurities are generally beneficial for achieving a higher degree of polymerization.[1] The nature of the alkali metal cation in the fluoride salt catalyst affects both the monomer conversion and the number-average degree of polymerization.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various reported experimental conditions for the anionic polymerization of HFPO.
Table 1: Influence of Alkali Metal Fluoride Catalyst on HFPO Polymerization
| Catalyst | Monomer Conversion (%) | Number-Average Degree of Polymerization (DPn) |
| CsF | High | < 5 |
| KF | Moderate | ~8 |
| NaF | Low | 1 (Monoadduct) |
Data adapted from a study on the effect of different alkali metal fluorides.[2]
Table 2: Examples of Achieved Polymer Properties under Specific Conditions
| Initiator/Catalyst System | Solvent(s) | Reaction Temperature | Achieved Molecular Weight | Yield (%) | Reference |
| CsF/HFPO Adduct | Hexafluoropropylene (HFP) | Stabilized | Mw: 14,800 g/mol | - | [3] |
| CsF/HFP Oligomer | Tetraglyme | - | Mw: ~3,600 g/mol | - | [4] |
| KF/Tetraglyme | 1,3-bis(trifluoromethyl)benzene | 0 °C | Mn: 2,500 - 3,500 g/mol | >90 | [1] |
| KF/Tetraglyme | - | - | Equivalent Weight: 3,500 g | 82 | [5] |
| RbF | - | Low | Mn: up to 3,000 g/mol | - | [1] |
Experimental Protocols
The following are generalized protocols for the anionic polymerization of HFPO. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for HFPO Polymerization using KF/Tetraglyme
This protocol is based on a typical procedure for achieving oligomeric poly(HFPO).[2]
Materials:
-
Potassium fluoride (KF), anhydrous
-
Tetraglyme, anhydrous
-
1,1,1,3,3-pentafluorobutane (C4F5H5), anhydrous
-
Hexafluoropropylene oxide (HFPO)
-
Distilled water
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous potassium fluoride (e.g., 7.1 mmol).
-
Add anhydrous tetraglyme (e.g., 13.2 mmol) and the fluorinated solvent C4F5H5 (e.g., 10 mL).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly introduce the HFPO monomer (e.g., 0.27 mol) into the stirred reaction mixture.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2 hours).
-
Terminate the polymerization by adding methanol (e.g., 15 mL).
-
To facilitate purification, the acyl fluoride end groups can be converted to methyl esters.
-
Wash the polymer solution three times with distilled water to remove the catalyst, tetraglyme, and methanol.
-
Isolate the resulting polymer by evaporating the fluorinated solvent under reduced pressure.
Protocol 2: Synthesis of Higher Molecular Weight Poly(HFPO)
This protocol is adapted from conditions reported to yield higher molecular weight polymers.[3]
Materials:
-
Cesium fluoride (CsF), anhydrous
-
Hexafluoropropylene oxide (HFPO)
-
Tetraglyme, anhydrous
-
Hexafluoropropylene (HFP) as solvent
Procedure:
-
Synthesize the anionic initiator by reacting CsF with a small amount of HFPO in tetraglyme in a suitable pressure vessel.
-
Introduce the HFP solvent into the reactor containing the initiator. The molar ratio of HFP to the initiator is a critical parameter (e.g., 31.5).
-
Maintain a stabilized reaction temperature.
-
Feed the HFPO monomer into the reactor at a controlled rate (e.g., 1.67 g/hr).
-
Monitor the reaction progress.
-
Upon completion, terminate the reaction and purify the polymer. The work-up may involve washing with various solvents to remove unreacted monomer and initiator residues.
Visualizations
Anionic Polymerization Mechanism of HFPO
Caption: Anionic ring-opening polymerization of HFPO.
Experimental Workflow for HFPO Polymerization
Caption: General experimental workflow for HFPO polymerization.
Applications and Further Reactions
The poly(HFPO) produced through these methods serves as a high-performance lubricant and hydraulic fluid.[1] Furthermore, the acyl fluoride end-groups of the polymer chains are reactive and can be derivatized. For example, they can be converted into methyl esters for characterization or reacted with difunctional reagents like ethylene (B1197577) diamine to achieve chain extension or cross-linking, leading to the formation of resilient elastomeric materials.[6] This functionalization capability expands the utility of poly(HFPO) in the development of advanced fluoropolymers. HFPO itself is also a versatile intermediate in the synthesis of various fluorinated compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US8653229B2 - Polymerisation of hexafluoropropylene oxide - Google Patents [patents.google.com]
- 6. EP0154297B1 - Polymerization of hexafluoropropylene oxide - Google Patents [patents.google.com]
- 7. chemours.com [chemours.com]
Application Notes and Protocols for the Synthesis of Fluoropolymers Using Hexafluoropropene Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fluoropolymers and copolymers utilizing hexafluoropropene (B89477) (HFP) as a key monomer. The unique properties of HFP-containing fluoropolymers, such as excellent chemical resistance, thermal stability, and low surface energy, make them valuable materials in various high-performance applications, including in the pharmaceutical and biomedical fields for drug delivery systems, medical device coatings, and advanced analytical components.
Introduction to this compound Polymerization
This compound (CF₃CF=CF₂) is a fluorinated alkene that can be polymerized, often in conjunction with other fluoro-monomers, to produce a range of fluoropolymers with tailored properties. Due to the steric hindrance from the trifluoromethyl group, HFP does not readily homopolymerize. Therefore, it is most commonly used as a comonomer with monomers such as vinylidene fluoride (B91410) (VDF) and tetrafluoroethylene (B6358150) (TFE) to impart specific characteristics to the resulting polymer, such as improved flexibility, solubility, and processability.[1][2][3]
Common polymerization techniques for incorporating HFP include emulsion, suspension, and solution polymerization.[4] The choice of method depends on the desired polymer characteristics, including molecular weight, particle size, and composition.
Copolymerization of this compound
Copolymerization with Vinylidene Fluoride (VDF)
The copolymerization of VDF and HFP yields poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP), a versatile fluoropolymer with applications ranging from flexible films and coatings to membranes and binders in lithium-ion batteries. The HFP content influences the crystallinity and mechanical properties of the copolymer; higher HFP content leads to more amorphous and elastomeric materials.[1][5]
Key Experimental Parameters for VDF-HFP Copolymerization:
| Parameter | Emulsion Polymerization | Solution Polymerization (in scCO₂) |
| Initiator | Perfluorobutyryl peroxide | Di-tert-butyl peroxide, Perfluorobutyryl peroxide |
| Temperature | 40-90 °C[5][6] | 40 °C[7][8] |
| Pressure | 1-4 MPa[5][6] | 207-400 bar (20.7-40 MPa)[7][8] |
| Surfactant/Stabilizer | Often not required due to ionic chain ends[5] | Fluorinated graft copolymer (optional)[1] |
| Solvent/Medium | Water | Supercritical Carbon Dioxide (scCO₂) |
| HFP Content in Copolymer | ~21 mol% (elastomeric)[5] | 1.46 to 25.62 mol%[1][8] |
| Yield | - | 25-54 wt%[1][8] |
| Molecular Weight (Mw) | - | 35-188 kg/mol [8] |
| Polydispersity Index (PDI) | - | 1.4-3.1[8] |
Copolymerization with Tetrafluoroethylene (TFE)
The copolymer of TFE and HFP is known as fluorinated ethylene (B1197577) propylene (B89431) (FEP).[2][9] FEP is a melt-processible fluoropolymer that retains many of the desirable properties of polytetrafluoroethylene (PTFE), such as high thermal stability and chemical inertness, while offering easier processing.[9][10]
General Processing Conditions for TFE-HFP Copolymer (FEP):
| Processing Method | Temperature Range |
| Extrusion Molding | 240-300 °C[11] |
| Injection Molding | Cylinder: 240-290 °C, Nozzle: 280-300 °C, Mold: 100 °C[11] |
Experimental Protocols
Protocol for Emulsion Copolymerization of VDF and HFP
This protocol is a generalized procedure based on typical laboratory-scale emulsion polymerization of VDF and HFP.
Materials:
-
Deionized water
-
Vinylidene fluoride (VDF) monomer
-
This compound (HFP) monomer
-
Potassium persulfate (or other suitable initiator)
-
(Optional) Surfactant (e.g., ammonium (B1175870) perfluorooctanoate - note: use with caution due to environmental concerns)
-
Stainless steel high-pressure reactor equipped with a stirrer, temperature and pressure controls, and monomer inlet/outlet lines.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the stainless steel reactor. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Initial Charge: Add deionized water to the reactor. If a surfactant is used, it is also added at this stage.
-
Pressurization and Heating: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 85 °C).[5][6]
-
Monomer Feed: Introduce the gaseous VDF and HFP monomer mixture into the reactor to reach the desired operating pressure (e.g., 1-4 MPa).[5][6] The composition of the monomer feed will determine the final copolymer composition.
-
Initiation: Prepare a solution of the initiator (e.g., potassium persulfate in deionized water). Inject the initiator solution into the reactor to start the polymerization.
-
Polymerization: Maintain the temperature and pressure by continuously feeding the monomer mixture to compensate for consumption. Monitor the reaction progress by tracking monomer consumption or by taking samples for analysis.
-
Termination and Depressurization: Once the desired conversion is reached, stop the monomer feed and cool the reactor. Carefully vent the unreacted monomers.
-
Polymer Isolation: The resulting polymer latex is then coagulated (e.g., by adding a salt solution or by freezing), filtered, washed thoroughly with deionized water, and dried in a vacuum oven until a constant weight is achieved.
Protocol for Solution Copolymerization of VDF and HFP in Supercritical Carbon Dioxide
This protocol outlines the general steps for the copolymerization of VDF and HFP in a supercritical CO₂ medium.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (HFP) monomer
-
Perfluorobutyryl peroxide (or other CO₂-soluble initiator)[7][8]
-
Supercritical fluid reactor system with precise temperature and pressure control, a stirring mechanism, and a view cell for observing phase behavior.
-
Acetone (for polymer collection)[7]
Procedure:
-
Reactor Setup: Assemble and leak-test the high-pressure reactor system.
-
Charging Monomers and Initiator: Introduce the desired amounts of VDF, HFP, and the initiator into the reactor.
-
Pressurization and Heating with CO₂: Introduce liquid CO₂ into the reactor and then heat and pressurize the system to bring the CO₂ into its supercritical state (e.g., 40 °C and 207-400 bar).[7][8]
-
Polymerization: Begin stirring to ensure a homogeneous reaction mixture. The polymerization will proceed in the supercritical CO₂ phase. Depending on the monomer concentrations and HFP content, the resulting polymer may precipitate out as a powder or remain dissolved.[7]
-
Reaction Termination and Polymer Collection: After the desired reaction time, cool the reactor and slowly depressurize it. The polymer can be collected as a dry powder or, if it is an amorphous elastomer, it can be continuously collected using a solvent like acetone.[7]
-
Purification: The collected polymer should be dried under vacuum to remove any residual solvent or unreacted monomers.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of fluoropolymers using this compound.
Caption: General workflow for HFP-based fluoropolymer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 3. Hexafluoropropylene - Wikipedia [en.wikipedia.org]
- 4. POLY(VINYLIDENE FLUORIDE-CO-HEXAFLUOROPROPYLENE) | 9011-17-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copolymerization of Vinylidene Fluoride with Hexafluoropropylene in Supercritical Carbon Dioxide [repository.lib.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mecadi.com [mecadi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. chembk.com [chembk.com]
Application of Hexafluoropropene in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropene (B89477) (HFP) is a pivotal fluorinated building block in the synthesis of a variety of agrochemicals. Its unique trifluoromethyl and difluoromethylene groups allow for the introduction of fluorine into larger molecules, a strategy often employed to enhance the efficacy, metabolic stability, and bioavailability of active ingredients in pesticides, herbicides, and fungicides. The incorporation of fluorine can significantly alter the lipophilicity and binding affinity of a molecule to its biological target. This document provides detailed application notes and experimental protocols for the use of HFP in the synthesis of key agrochemical intermediates and final products.
Key Applications of this compound in Agrochemical Synthesis
This compound is not typically used in a single-step synthesis of agrochemicals. Instead, it serves as a precursor for versatile fluorinated intermediates, primarily hexafluoroacetone (B58046) (HFA) and heptafluoroisopropyl-containing aromatic amines. These intermediates are then incorporated into the final agrochemical structure.
Synthesis of Hexafluoroacetone (HFA) from this compound
Hexafluoroacetone is a crucial intermediate that can be derived from the oxidation of this compound. HFA is a versatile reagent for creating more complex fluorinated molecules.
Reaction Pathway:
Figure 1: Catalytic oxidation of this compound to Hexafluoroacetone.
Experimental Protocol: Catalytic Oxidation of this compound to Hexafluoroacetone [1]
This protocol describes the vapor-phase catalytic oxidation of HFP to HFA.
-
Materials:
-
This compound (HFP) gas
-
Oxygen (O₂) gas
-
Catalyst: Activated carbon promoted with an alkali metal fluoride (B91410) (e.g., KF, CsF, NaF, RbF)
-
Dry nitrogen gas
-
-
Equipment:
-
Tubular reactor (0.3 dm³ capacity) with electrical heating and thermocouple
-
Gas flow controllers for HFP and O₂
-
Condensation trap cooled to -90°C
-
Gas chromatography (GC) system for analysis
-
-
Procedure:
-
Pack the tubular reactor with 0.25 dm³ of the catalyst.
-
Activate the catalyst by heating it in a stream of dry nitrogen at 180-200°C for 4 hours.
-
Cool the reactor to the desired reaction temperature (see Table 1).
-
Introduce HFP and O₂ into the reactor at the specified molar ratio and flow rate.
-
The gaseous product mixture exiting the reactor is passed through the condensation trap cooled to -90°C to collect the liquid products.
-
Analyze the condensed product mixture using gas chromatography to determine the composition and yield of hexafluoroacetone.
-
Purify the hexafluoroacetone from the product mixture by low-temperature rectification.
-
Data Presentation:
Table 1: Reaction Conditions and Yields for the Catalytic Oxidation of this compound to Hexafluoroacetone [1]
| Catalyst (wt% on Carbon) | Temperature (°C) | Molar Ratio (HFP:O₂) | HFA in Product Gas (%) | HFA Yield (%) | HFP Conversion (%) |
| KF (50%) | 100 | 1:3 | 55.4 | 62.8 | 88.2 |
| CsF (25%) | 220 | 1:2 | 48.4 | 55.7 | 86.8 |
| KF (30%) | 180 | 1:1 | 51.9 | 56.3 | 92.2 |
| RbF (10%) | 250 | 1:7 | 44.6 | 55.1 | 80.7 |
| NaF (5%) | 300 | 1:10 | 45.2 | 54.7 | 82.4 |
Synthesis of Heptafluoroisopropyl-Containing Anilines
Anilines substituted with a heptafluoroisopropyl (B10858302) group are key intermediates in the synthesis of modern insecticides, such as flubendiamide (B33115) analogues and broflanilide. These anilines are typically synthesized from this compound via a multi-step process.
Overall Synthetic Workflow:
Figure 2: General workflow for the synthesis of heptafluoroisopropyl-substituted anilines from this compound.
Experimental Protocols:
Protocol 2.1: Synthesis of Heptafluoro-2-iodopropane from this compound [2][3][4]
Heptafluoro-2-iodopropane is a key intermediate that can be prepared by the addition of iodine monofluoride to this compound.[2][3]
-
Materials:
-
This compound (HFP)
-
Iodine monofluoride (IF) - can be generated in situ
-
Boron trifluoride (BF₃) (catalyst)
-
-
Equipment:
-
Pressure reaction vessel
-
Shaker
-
Distillation apparatus
-
-
Procedure (Example): [4]
-
In a pressure reaction vessel, combine 10 g (0.147 mol) of BF₃ and 45 g (0.3 mol) of this compound.
-
Shake the reaction vessel for 18 hours at 50°C.
-
Isolate the product.
-
Purify the product by distillation to obtain heptafluoro-2-iodopropane.
-
-
Yield: 70 g (79% yield) with a purity of >98%.[4]
Protocol 2.2: Synthesis of 2-Methyl-4-(heptafluoroisopropyl)aniline [5][6]
This aniline is a precursor for flubendiamide analogue insecticides.
-
Materials:
-
o-Toluidine
-
Sodium dithionite (B78146) (initiator)
-
Tetrabutylammonium (B224687) sulfate (B86663) (catalyst)
-
Sodium carbonate
-
Methyl tertiary butyl ether (MTBE)
-
Water
-
-
Equipment:
-
1000 mL pressure reactor
-
Stirrer
-
Separatory funnel
-
-
Procedure: [5]
-
To the pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of MTBE.
-
Add sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate.
-
Slowly increase the temperature to 50°C with stirring.
-
Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the reactor over approximately 2 hours.
-
After the reaction is complete (monitored by a suitable method), cool the system to room temperature and slowly release the pressure.
-
Separate the organic phase and wash it with water, followed by dilute hydrochloric acid.
-
Dry the organic phase and evaporate the solvent to obtain 2-methyl-4-heptafluoroisopropylaniline.
-
-
Purity: 95%. The product can often be used in the next step without further purification.[5]
Application in the Synthesis of a Flubendiamide Analogue Insecticide
The 2-methyl-4-(heptafluoroisopropyl)aniline synthesized in Protocol 2.2 is a key building block for novel insecticides that are analogues of flubendiamide.
Synthetic Pathway:
Figure 3: Synthetic pathway to a flubendiamide analogue from this compound.
Protocol 3.1: Synthesis of a Flubendiamide Analogue
This is a general procedure for the amide coupling reaction. Specific substituted benzoyl chlorides will yield different analogues.
-
Materials:
-
2-Methyl-4-(heptafluoroisopropyl)aniline
-
A substituted benzoyl chloride (e.g., 2-fluoro-3-nitrobenzoyl chloride)
-
A suitable base (e.g., pyridine, triethylamine)
-
A suitable solvent (e.g., dichloromethane, toluene)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
-
-
Procedure (General):
-
Dissolve 2-methyl-4-(heptafluoroisopropyl)aniline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add the substituted benzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain the final flubendiamide analogue.
-
Data Presentation:
Table 2: Insecticidal Activity of a Flubendiamide Analogue
While specific yield data for the final coupling step is highly dependent on the specific analogue being synthesized, the biological activity of these compounds demonstrates the utility of the heptafluoroisopropyl moiety derived from HFP.
| Compound | Target Pest | LC₅₀ (mg/L) |
| Flubendiamide Analogue (8h) | Oriental Armyworm | 0.0512 |
| Flubendiamide (Commercial) | Oriental Armyworm | 0.0412 |
Data from a study on novel flubendiamide analogues, where compound 8h contains an alkoxyhexafluoroisopropyl group, a close derivative of the heptafluoroisopropyl group.[7]
Conclusion
This compound is a foundational starting material for the synthesis of highly effective fluorinated agrochemicals. Through multi-step synthetic pathways, HFP is converted into key intermediates such as hexafluoroacetone and heptafluoroisopropyl-substituted anilines. These building blocks are then integrated into the final molecular structures of insecticides and other crop protection agents. The protocols and data presented herein provide a framework for researchers and scientists in the agrochemical industry to utilize this compound in the development of next-generation crop protection solutions. The ability to introduce the heptafluoroisopropyl group, in particular, has led to the discovery of potent insecticides with novel modes of action.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Heptafluoroisopropyl iodide | 677-69-0 [chemicalbook.com]
- 3. Heptafluoroisopropyl iodide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 5. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]
- 6. CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of Hexafluoropropene with Tetrafluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of copolymers of hexafluoropropene (B89477) (HFP) and tetrafluoroethylene (B6358150) (TFE), commonly known as FEP (Fluorinated Ethylene Propylene). FEP is a melt-processable fluoropolymer that offers a unique combination of properties, making it a valuable material in various scientific and industrial fields, including drug development and medical applications.
Introduction to HFP-TFE Copolymer (FEP)
FEP is a thermoplastic copolymer produced by the free-radical polymerization of HFP and TFE.[1] It shares many of the desirable properties of polytetrafluoroethylene (PTFE), such as excellent chemical inertness, high thermal stability, and a low coefficient of friction.[1] However, the incorporation of the bulkier HFP monomer disrupts the highly crystalline structure of PTFE, resulting in a lower melting point and melt viscosity, which allows for processing via conventional thermoplastic techniques like extrusion and injection molding.[1]
These properties, combined with its high purity, biocompatibility, and low levels of extractables and leachables, make FEP a material of interest for pharmaceutical and medical applications.[2][3][4][5]
Synthesis of FEP Copolymers: Experimental Protocols
The copolymerization of HFP and TFE is typically carried out via emulsion or suspension polymerization in an aqueous medium. The choice of method influences the polymer's properties and morphology.
Emulsion Polymerization Protocol
Emulsion polymerization is a common industrial method for producing FEP, yielding high molecular weight polymers and stable aqueous dispersions.[6]
Materials:
-
Tetrafluoroethylene (TFE) gas (high purity)
-
This compound (HFP) gas (high purity)
-
Deionized water
-
Ammonium (B1175870) persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
Perfluorooctanoic acid (PFOA) or a suitable alternative fluorinated surfactant
-
Buffer (e.g., sodium bicarbonate) to maintain pH
-
Chain transfer agent (optional, to control molecular weight)
Equipment:
-
High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and gas inlets.
-
Gas mass flow controllers
-
Vacuum pump
-
System for coagulation, washing, and drying of the polymer.
Procedure:
-
Reactor Preparation: The reactor is charged with deionized water, surfactant, and buffer. The mixture is then deoxygenated by several cycles of pressurizing with nitrogen and evacuating.
-
Monomer Addition: The reactor is heated to the desired temperature (typically 60-100°C). HFP is introduced to a specific partial pressure, followed by TFE to reach the total desired reaction pressure (typically 10-30 bar).[7]
-
Initiation: A freshly prepared aqueous solution of the initiator (e.g., ammonium persulfate) is pumped into the reactor to start the polymerization.
-
Polymerization: The reaction pressure is maintained by the continuous feeding of a specific ratio of TFE and HFP. The reaction is typically run for several hours.
-
Termination and Work-up: Once the desired monomer consumption is reached, the monomer feed is stopped, and the reactor is cooled and vented. The resulting FEP dispersion is then coagulated (e.g., by adding a salt or by freezing), and the polymer is washed with deionized water and dried in an oven.
Suspension Polymerization Protocol
Suspension polymerization produces larger, granular FEP particles. This method uses minimal or no dispersing agent and vigorous agitation.[8][9]
Materials:
-
Tetrafluoroethylene (TFE) gas (high purity)
-
This compound (HFP) gas (high purity)
-
Deionized water
-
Ammonium persulfate (APS) or other suitable initiator
-
Dispersing agent (optional, in small amounts)
Equipment:
-
High-pressure stainless steel reactor with a robust agitator
-
Temperature and pressure control systems
-
Gas inlets and vacuum line
-
Filtration and drying equipment
Procedure:
-
Reactor Charging: The reactor is filled with deionized water and, if used, a small amount of dispersing agent. The reactor is then sealed and deoxygenated.
-
Pressurization: The reactor is heated to the reaction temperature (e.g., 65°C), and TFE and HFP are introduced to the desired pressure (e.g., 1.72 MPa).[8]
-
Initiation: The initiator is added to the reactor to commence polymerization.
-
Reaction: The polymerization is carried out under vigorous stirring to maintain the suspension of polymer particles. The pressure is kept constant by feeding the monomer mixture.
-
Recovery: After the reaction, the reactor is cooled and vented. The granular FEP resin is separated from the water by filtration, washed, and dried.[10]
Data Presentation: Influence of Synthesis Parameters on FEP Properties
The properties of the resulting FEP copolymer are highly dependent on the synthesis conditions. The following tables summarize the quantitative effects of key parameters.
Table 1: Effect of HFP Content on Thermal Properties of FEP
| HFP in Copolymer (mol%) | Melting Temperature (°C) | Heat of Fusion (J/g) | Crystallinity (%) |
| 0.96 | 324.28 | 73.05 | High |
| 3.80 | 278.71 | 36.60 | Low |
Data synthesized from a study on semi-continuous copolymerization.[7] As the HFP content increases, the crystallinity, melting temperature, and heat of fusion of the FEP copolymer decrease.[7]
Table 2: General Mechanical and Physical Properties of FEP
| Property | ASTM Method | Value |
| Tensile Strength | D638 | 23 - 31 MPa |
| Elongation at Break | D638 | 250 - 330 % |
| Flexural Modulus | D790 | 550 - 690 MPa |
| Hardness (Shore D) | D2240 | 55 - 60 |
| Specific Gravity | D792 | 2.12 - 2.17 |
| Water Absorption (24h) | D570 | < 0.01 % |
These are typical values and can vary depending on the specific grade and processing of the FEP material.
Table 3: Effect of Initiator Concentration on Molecular Weight (Illustrative)
| Initiator Concentration (relative) | Weight Average Molecular Weight (Mw) (relative) | Melt Flow Index (MFI) (relative) |
| Low | High | Low |
| High | Low | High |
Generally, a higher initiator concentration leads to a lower molecular weight and a higher melt flow index.[11][12][13] This is because more polymer chains are initiated, resulting in shorter average chain lengths.
Applications in Research and Drug Development
The unique properties of FEP make it a valuable material for researchers, scientists, and drug development professionals.
Laboratory and Bioprocessing Applications
-
Tubing and Containers: FEP's chemical inertness and low protein binding make it ideal for tubing in chromatography systems, for the transfer of high-purity chemicals, and for storing sensitive biological samples.[14]
-
Cell Culture Bags: FEP bags are used for cell culture and cryopreservation due to their biocompatibility, transparency, and stability at cryogenic temperatures.[15][16]
Drug Delivery and Pharmaceutical Manufacturing
-
Low Extractables and Leachables: FEP is a preferred material for components in contact with drug products due to its very low levels of extractables and leachables, which minimizes the risk of product contamination.[2][4][5][17][18]
-
Controlled Release Coatings: The inert and non-stick surface of FEP can be utilized in coatings for drug-eluting devices to control the release of therapeutic agents.
-
Microfluidics: FEP's optical transparency and biocompatibility make it a suitable material for fabricating microfluidic devices used in high-throughput drug screening and diagnostics.[3][19][20][21][22]
-
Parenteral Packaging: FEP is used as a coating for elastomeric closures (e.g., stoppers and plungers) in parenteral packaging to provide a barrier between the drug and the rubber, preventing leaching and maintaining drug stability.
Visualizations
Diagram 1: FEP Copolymerization Reaction
Caption: Free-radical copolymerization of TFE and HFP to form FEP.
Diagram 2: Emulsion Polymerization Workflow
Caption: Workflow for the emulsion polymerization of FEP.
Diagram 3: Relationship between HFP Content and FEP Properties
Caption: Impact of increasing HFP monomer content on FEP properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. dalton.com [dalton.com]
- 5. Extractables and Leachables in Pharma: What You Need to Know - Keynotive [keynotive.io]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. EP0152105B1 - Process for the suspension polymerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 9. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]
- 10. Post Processing of Suspension Polymerized PTFE Resin - Knowledge - Shandong Hengyi New Material Technology Co.,Ltd [chinafluoropolymer.com]
- 11. fluenceanalytics.com [fluenceanalytics.com]
- 12. aidic.it [aidic.it]
- 13. Effect of the Matrix Melt Flow Index and Fillers on Mechanical Properties of Polypropylene-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FEP and PFA Bottles | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. welchfluorocarbon.com [welchfluorocarbon.com]
- 16. yoconcelltherapy.com [yoconcelltherapy.com]
- 17. pharmtech.com [pharmtech.com]
- 18. susupport.com [susupport.com]
- 19. Looping Flexible Fluoropolymer Microcapillary Film Extends Analysis Times for Vertical Microfluidic Blood Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Microfluidic Chips on Multiplex Screening of Anticancer Drugs [ufluidix.com]
- 22. Microfluidic nanodevices for drug sensing and screening applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Epoxidation of Hexafluoropropene to Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic routes for the epoxidation of hexafluoropropene (B89477) (HFP) to hexafluoropropylene oxide (HFPO), a critical intermediate in the synthesis of various fluoropolymers and pharmaceuticals.[1][2][3] This document details both gas-phase and liquid-phase oxidation protocols, presenting key experimental parameters and performance metrics in a comparative format.
Introduction
Hexafluoropropylene oxide (HFPO) is a versatile fluorinated epoxide used as a monomer for the production of high-performance polymers such as Krytox™ lubricants.[2] Its synthesis predominantly involves the controlled oxidation of this compound. Historically, methods employing nucleophilic reagents like sodium hypochlorite (B82951) and hydrogen peroxide have been utilized, but environmental concerns associated with wastewater have led to a shift towards cleaner technologies.[1][3] Current industrial-scale production and research focus on direct oxidation with molecular oxygen in either the gas or liquid phase.[1][3]
Data Summary of Epoxidation Protocols
The following table summarizes quantitative data from various published protocols for the epoxidation of HFP to HFPO, allowing for a direct comparison of different methodologies and their efficiencies.
| Method | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Pressure (MPa) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| Gas-Phase Oxidation | ||||||||
| Non-Catalytic | Molecular Oxygen | Tubular Reactor | 205.2 - 210.2 | 0.45 | - | 55.81 | 40.1 | [4][5] |
| Catalytic | Molecular Oxygen | Cu/HZSM-5 (1 wt% Cu) | 180 | 0.38 | 47.6 | 77.6 | 35.6 | [1] |
| Catalytic | Molecular Oxygen | Ag/γ-Al₂O₃ | - | - | - | 41.8 | - | [6] |
| Catalytic | Molecular Oxygen | CuO | 180 | 0.45 | 13.4 | 52.5 | - | [7] |
| Liquid-Phase Oxidation | ||||||||
| Non-Catalytic | Molecular Oxygen | 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) | 160 - 170 | - | - | - | ~83 | [8] |
| Catalytic | Sodium Hypochlorite | C₄F₉OCH₃/Water (Two-phase) | Room Temp. | - | - | >70 | >40 | [9] |
| Catalytic | Sodium Hypochlorite | F-113/Water (Two-phase) with Phase Transfer Catalyst | -5 to -10 | - | 96 | 76 | - | [10] |
Experimental Protocols
Gas-Phase Catalytic Epoxidation using Cu/HZSM-5
This protocol is based on the direct gas-phase epoxidation of HFP with molecular oxygen over a copper-impregnated HZSM-5 zeolite catalyst.[1]
a. Catalyst Preparation:
-
Prepare the HZSM-5 zeolite support.
-
Impregnate the HZSM-5 support with a copper nitrate (B79036) solution to achieve a 1 wt% Cu loading.
-
Dry the impregnated support at 120°C for 12 hours.
-
Calcine the dried catalyst at 350°C in air for 4 hours.[1]
b. Epoxidation Reaction:
-
Pack a fixed-bed reactor with the prepared Cu/HZSM-5 catalyst.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to the reaction temperature of 180°C.[1]
-
Introduce a gaseous feed mixture of this compound and oxygen with a molar ratio of 2:1.[1]
-
Maintain a total pressure of 0.38 MPa and a total gas flow rate of 5 sccm.[1]
-
Allow the reaction to proceed for the desired duration (e.g., 7-9 hours for optimal selectivity and conversion).[1]
-
The reactor effluent is cooled and the products are collected for analysis by gas chromatography (GC) to determine HFP conversion, HFPO selectivity, and yield.
Liquid-Phase Oxidation with Sodium Hypochlorite
This protocol describes the epoxidation of HFP using sodium hypochlorite in a two-phase solvent system, which offers an alternative to high-pressure oxygen reactions.[9][10]
a. Reaction Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a thermometer, a gas inlet, and a condenser.
-
Charge the reactor with the organic solvent (e.g., hydrofluoroether C₄F₉OCH₃), an aqueous solution of sodium hypochlorite, and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).[9][10]
-
If required, add an inorganic base like sodium hydroxide (B78521) to the aqueous phase.[10]
b. Epoxidation Procedure:
-
Cool the reactor contents to the desired temperature (e.g., room temperature or down to -10°C).[9][10]
-
Start vigorous stirring to ensure good mixing of the two phases.
-
Introduce gaseous this compound into the reaction mixture at a controlled rate.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC.
-
Upon completion, stop the HFP feed and stirring.
-
Separate the organic layer, wash it with water to remove any residual salts, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The final product can be purified by distillation.
Process Visualization
The following diagrams illustrate the general workflows for the described epoxidation protocols.
Caption: Workflow for Gas-Phase Catalytic Epoxidation of HFP.
Caption: Workflow for Liquid-Phase Epoxidation of HFP with Hypochlorite.
References
- 1. mdpi.com [mdpi.com]
- 2. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]
- 3. psecommunity.org [psecommunity.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Research on Synthesis of Hexafluoropropylene | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]
- 10. US4902810A - Process for the production of hexafluoropropylene oxide - Google Patents [patents.google.com]
Application Notes and Protocols for Hexafluoropropene (R-1216)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropene (B89477) (HFP), designated as R-1216, is a colorless and odorless gas with the chemical formula CF₃CF=CF₂. It is a fluoroalkene that is primarily utilized as a chemical intermediate in the synthesis of various fluoropolymers, fluoroelastomers, and other fluorinated compounds. Notably, HFP is a key precursor in the production of some next-generation refrigerants, such as HFO-1234yf, which are characterized by their low environmental impact. While not typically employed as a standalone refrigerant, its properties and potential for use in refrigerant mixtures are of interest to the scientific community.
These application notes provide a summary of the physicochemical properties of this compound, outline protocols for its evaluation as a potential refrigerant component, and detail its metabolic pathway, which is of relevance for safety and toxicological assessment.
Physicochemical and Environmental Properties
The properties of this compound are summarized in the table below. It is characterized by a very low Global Warming Potential (GWP) and a negligible Ozone Depletion Potential (ODP), making it an environmentally favorable compound.
| Property | Value | Reference |
| Chemical Formula | C₃F₆ | [1] |
| Molar Mass | 150.023 g·mol⁻¹ | [2] |
| Boiling Point (at 1 atm) | -29.4 °C (-20.9 °F) | [3] |
| Melting Point | -156.2 °C | [3] |
| Critical Temperature | 85.8 °C (186.4 °F) | [3] |
| Liquid Density (at 20 °C) | 1332 kg/m ³ | [3] |
| Global Warming Potential (100-year) | 0.25 | [4] |
| Ozone Depletion Potential | 0 (Does not deplete the stratospheric ozone layer) | [5] |
| Flammability | Non-flammable gas | [6] |
Experimental Protocols: Evaluation of Refrigerant Performance
The following protocols describe a generalized methodology for evaluating the performance of a potential refrigerant or refrigerant mixture containing this compound in a vapor-compression refrigeration system.
Experimental Setup
A schematic of a typical refrigerant testing apparatus is provided below. The primary components include a compressor, a condenser, an expansion valve, and an evaporator. The system should be equipped with high-precision sensors for temperature, pressure, and mass flow rate.
Materials and Equipment
-
Refrigerant test rig (vapor-compression cycle)
-
This compound (or mixture thereof)
-
Data acquisition system
-
Thermocouples (accuracy ±0.1 °C)
-
Pressure transducers (accuracy ±0.026 MPa)
-
Mass flow meter
-
Power analyzer for compressor energy consumption
Procedure
-
System Preparation: Evacuate the refrigeration system to remove any non-condensable gases and moisture.
-
Refrigerant Charging: Charge the system with the precise mass of this compound or the prepared refrigerant mixture.
-
System Stabilization: Operate the system until steady-state conditions are achieved. This is typically indicated by stable temperature and pressure readings throughout the cycle for a defined period.
-
Data Logging: Record the following parameters at steady-state:
-
Temperatures at the inlet and outlet of each component (compressor, condenser, evaporator).
-
Pressures at the inlet and outlet of each component.
-
Mass flow rate of the refrigerant.
-
Power consumption of the compressor.
-
-
Varying Conditions: Repeat the data logging process under various operating conditions (e.g., different evaporator and condenser temperatures) to evaluate performance across a range of applications.
Data Analysis
The performance of the refrigerant is primarily evaluated by its Coefficient of Performance (COP), which is the ratio of the refrigerating effect to the work input by the compressor.
-
Refrigerating Effect (Q_e): Calculated from the mass flow rate (ṁ) and the change in enthalpy (h) across the evaporator.
-
Q_e = ṁ * (h_evap_out - h_evap_in)
-
-
Compressor Work (W_in): Measured directly using a power analyzer or calculated from the mass flow rate and the change in enthalpy across the compressor.
-
W_in = ṁ * (h_comp_out - h_comp_in)
-
-
Coefficient of Performance (COP):
-
COP = Q_e / W_in
-
The thermodynamic properties (enthalpy) at different state points can be determined from the measured temperatures and pressures using appropriate thermodynamic property databases or software.
Toxicological Profile and Metabolic Pathway
This compound exhibits low acute toxicity; however, repeated exposure studies have identified the kidney as the primary target organ.[5][6] The nephrotoxicity is attributed to the intrarenal bioactivation of HFP through conjugation with glutathione (B108866) (GSH).[3]
Metabolic Bioactivation Pathway
The metabolism of this compound in the kidney involves conjugation with glutathione (GSH), leading to the formation of S-(1,1,2,3,3,3-hexafluoropropyl)glutathione (HFPG). This conjugate can be further processed through the mercapturic acid pathway to be excreted as N-acetyl-S-(1,1,2,3,3,3-hexafluoropropyl)-L-cysteine in the urine.[3]
Safety Precautions
This compound is harmful if inhaled and may cause respiratory irritation.[5][7] It can also cause eye irritation.[5] As a liquefied gas, direct contact can cause frostbite.[7] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this substance. Work should be conducted in a well-ventilated area.
Conclusion
This compound is an important fluorinated intermediate with highly favorable environmental properties, specifically a very low GWP and zero ODP. While its direct application as a refrigerant is not common, its use in refrigerant blends and as a precursor to HFOs warrants a thorough understanding of its performance and toxicological profile. The protocols and data presented here provide a framework for the evaluation and safe handling of this compound in a research and development setting. The metabolic pathway leading to nephrotoxicity underscores the importance of minimizing exposure in occupational settings.
References
- 1. Toxicology of the fluoroalkenes: Review and research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of this compound. Evidence for bioactivation by glutathione conjugate formation in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. JACC Report 48 - Hexafluoropropylene - ECETOC [ecetoc.org]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. ecetoc.org [ecetoc.org]
Synthesis of Hexafluoroisopropanol from Hexafluoropropene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hexafluoroisopropanol (HFIP) from hexafluoropropene (B89477) (HFP). The synthesis is a two-step process involving the initial oxidation of HFP to hexafluoroacetone (B58046) (HFA), which is subsequently hydrogenated to yield the final product, HFIP. This versatile fluorinated alcohol is a critical solvent and intermediate in various organic syntheses and pharmaceutical applications.
Step 1: Oxidation of this compound (HFP) to Hexafluoroacetone (HFA)
The initial step involves the catalytic oxidation of this compound. Various catalysts and conditions have been reported for this conversion, with common methods employing platinum group metals on a carbon support or activated carbon promoted with alkali metal fluorides.
Data Presentation: Catalytic Oxidation of HFP to HFA
| Catalyst System | Temperature (°C) | HFP:O₂ Molar Ratio | HFP Conversion (%) | HFA Selectivity (%) | HFA Yield (%) | Reference |
| 5% Ru/C | 120 | - | 63.2 | 87.4 | - | [1] |
| 0.5% Pd/C | 150 | - | 54.7 | 87.4 | - | [1] |
| Pd/C | 130 - 170 | - | High | High | - | [2] |
| KF on Activated Carbon (50 wt%) | 100 | 1:3 | 88.2 | - | 62.8 | [3] |
| CsF on Activated Carbon (25 wt%) | 220 | 1:2 | 86.8 | - | 55.7 | [3] |
| KF on Activated Carbon (30 wt%) | 180 | 1:1 | 92.2 | - | 56.3 | [3] |
| RbF on Activated Carbon (10 wt%) | 250 | 1:7 | 80.7 | - | 55.1 | [3] |
| NaF on Activated Carbon (5 wt%) | 300 | 1:10 | 82.4 | - | 54.7 | [3] |
| SnO₂ | 250 | - | 70.6 | 53.9 | - | [4] |
| Fe₂O₃ | 250 | - | 49.3 | 52.4 | - | [4] |
| In₂O₃ | 250 | - | 54.1 | 52.2 | - | [4] |
Experimental Protocol: HFP Oxidation using Activated Carbon Supported Alkali Metal Fluoride[3]
This protocol describes the vapor-phase oxidation of HFP to HFA using an activated carbon catalyst promoted with an alkali metal fluoride (B91410).
Materials:
-
This compound (HFP) gas
-
Oxygen (O₂) gas
-
Activated carbon
-
Alkali metal fluoride (e.g., KF, CsF, NaF, RbF)
-
Dry nitrogen (N₂) gas
-
Tubular reactor (0.3 dm³ capacity) with electrical heating and thermocouple
-
Condensation trap cooled to -90°C
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
Catalyst Preparation: Prepare the catalyst by impregnating activated carbon with the desired weight percentage (5-60 wt%) of the alkali metal fluoride.
-
Catalyst Activation: Load the catalyst (0.25 dm³) into the tubular reactor. Activate the catalyst by heating it in a flow of dry nitrogen at 180-200°C for 4 hours.
-
Reaction Setup: After activation, cool the reactor to the desired reaction temperature (refer to the data table).
-
Reaction: Introduce a gaseous mixture of HFP and O₂ at the specified molar ratio into the reactor at a controlled flow rate.
-
Product Collection: Pass the gas mixture exiting the reactor through a condensation trap cooled to -90°C to collect the products.
-
Analysis and Purification: Analyze the condensed product mixture using gas chromatography (GC). Separate the individual components, including the desired HFA, by low-temperature rectification.
Step 2: Hydrogenation of Hexafluoroacetone (HFA) to Hexafluoroisopropanol (HFIP)
The second step is the reduction of the intermediate, hexafluoroacetone, to the final product, hexafluoroisopropanol, via catalytic hydrogenation. This can be performed in either a batch or continuous flow process.
Data Presentation: Catalytic Hydrogenation of HFA to HFIP
| Catalyst System | Process Type | Temperature | Pressure (atm) | HFA Conversion (%) | HFIP Selectivity/Yield (%) | Reference |
| Platinum Oxide | Batch | 55 - 80°C | 27.2 - 40.8 | ~95 | 93.1 (overall yield) | [5] |
| 10% Pd/C | Continuous Flow | 90 - 120°C (363 - 393 K) | 10 | >99 | >99 | [6][7] |
| Ru/C | Continuous Flow | - | - | <40 | - | [7] |
| Pt/C | Continuous Flow | - | - | <40 | - | [7] |
Experimental Protocol 1: Batch Hydrogenation of HFA[5]
This protocol details a batch process for the hydrogenation of HFA using a noble metal catalyst.
Materials:
-
Hexafluoroacetone (HFA)
-
Hexafluoroisopropanol (HFIP) as a reaction diluent
-
Platinum oxide (PtO₂) catalyst
-
Hydrogen (H₂) gas
-
Suitable pressure vessel
Procedure:
-
Reaction Setup: In a suitable pressure vessel, prepare a slurry of the platinum oxide catalyst (e.g., 0.1% to 1.0% based on the weight of HFA) in hexafluoroisopropanol (e.g., 5% to 50% based on the weight of HFA).
-
Charging the Reactor: Seal the vessel and add the hexafluoroacetone.
-
Hydrogenation: Pressurize the vessel with hydrogen to 10 to 50 atmospheres. Heat the vessel to a temperature between 30°C and 120°C (preferred range 50-80°C).
-
Reaction Monitoring: The reduction is typically complete in 2 to 4 hours.
-
Product Recovery: Once the reaction is complete, cool the reaction charge and allow the catalyst to settle. Discharge the product, hexafluoroisopropanol, from the vessel.
-
Purification: Any suspended catalyst can be removed by filtration, and any unconverted hexafluoroacetone can be separated by distillation.
Experimental Protocol 2: Continuous Flow Hydrogenation of HFA Trihydrate[6][7]
This protocol describes a continuous flow method for the hydrogenation of HFA using a packed-bed reactor.
Materials:
-
Hexafluoroacetone trihydrate (HFA·3H₂O)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Micropacked-bed reactor system with continuous flow capabilities
Procedure:
-
Catalyst Packing: Pack the micropacked-bed reactor with the 10% Pd/C catalyst.
-
System Setup: Set up the continuous flow system, ensuring proper connections for the liquid feed (HFA·3H₂O) and hydrogen gas.
-
Reaction Conditions: Set the reactor temperature to between 90°C and 120°C (363 K and 393 K) and the hydrogen pressure to 10 bar.
-
Continuous Reaction: Introduce the liquid feed stream of HFA·3H₂O and the hydrogen gas into the reactor at a controlled flow rate.
-
Product Collection: The product stream exiting the reactor is collected.
-
Analysis: The conversion of HFA and the selectivity to HFIP can be monitored using appropriate analytical techniques, such as gas chromatography. This process can achieve over 99% conversion and selectivity.
Visualizations
Caption: Overall workflow for the synthesis of HFIP from HFP.
Caption: Chemical reaction pathway for HFIP synthesis.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. academic.oup.com [academic.oup.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. US3607952A - Process for preparation of hexafluoroisopropanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Star Polymer Synthesis Using Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of star polymers utilizing hexafluoropropylene oxide (HFPO). The methodologies described are tailored for an audience with a background in polymer chemistry and are particularly relevant for those engaged in the development of novel materials for drug delivery applications.
Introduction
Star polymers, with their unique three-dimensional architecture, offer several advantages over their linear counterparts for biomedical applications. These include a higher drug-loading capacity, lower solution viscosity, and the ability to form unimolecular micelles.[1] Hexafluoropropylene oxide (HFPO) serves as a versatile and efficient reagent in the synthesis of these complex macromolecules. It can be employed either as a coupling agent to link pre-synthesized polymer "arms" in an "arm-first" approach or as a monomer to grow fluorinated polymer arms from a central core in a "core-first" strategy.[2][3] The incorporation of a fluorinated component like poly(HFPO) can impart unique properties to the resulting star polymers, such as hydrophobicity and chemical inertness, which can be advantageous for specific drug delivery systems.
This document outlines two primary protocols:
-
Protocol 1: Synthesis of three-armed polyisoprene star polymers using HFPO as a coupling agent. This established method provides a foundational understanding of the HFPO coupling chemistry.
-
Protocol 2: A proposed methodology for the synthesis of biocompatible star polymers with poly(ethylene glycol) (PEG) arms, adapting the HFPO coupling strategy for drug delivery applications.
-
Protocol 3: A general protocol for the anionic polymerization of HFPO, which can be adapted for the "core-first" synthesis of star polymers with poly(HFPO) arms.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of star polymers using HFPO.
Table 1: Molecular Characterization of Three-Armed Polyisoprene Star Polymers Coupled with HFPO
| Sample | Arm Precursor Mn ( kg/mol ) | Star Polymer Mn ( kg/mol ) (Calculated) | Star Polymer Mn ( kg/mol ) (SEC) | Polydispersity Index (PDI) | Coupling Efficiency (%) |
| PI-Star-1 | 5.0 | 15.0 | 14.8 | 1.05 | >97 |
| PI-Star-2 | 10.0 | 30.0 | 28.5 | 1.07 | ~95 |
| PI-Star-3 | 20.0 | 60.0 | - | - | Lower efficiency observed |
Data adapted from Long et al., Macromolecules 2004, 37, 17, 6275–6282.[2] Note: Higher molecular weight arms can lead to decreased coupling efficiency due to steric hindrance.[2]
Table 2: Representative Properties of Biocompatible Star Polymers for Drug Delivery
| Polymer Type | Arm Composition | Core Composition | Drug Loaded | Drug Loading Content (%) | Reference |
| Core Cross-linked Star | Poly(ethylene glycol) | Cross-linked PEG | Heparin | 5 | [4] |
| Miktoarm Star | Polysarcosine, Poly(L-lysine) | - | mRNA, pDNA | - | [5] |
| Functional Core Star | Poly(oligoethylene glycol) methyl ether acrylate | Cross-linked with vinyl benzaldehyde | Doxorubicin | up to 28 | [6] |
This table provides examples of biocompatible star polymers and their drug loading capabilities. The synthesis of similar structures could potentially be achieved using HFPO as a coupling agent or by incorporating poly(HFPO) arms.
Experimental Protocols
Protocol 1: Synthesis of Three-Armed Polyisoprene Star Polymers via "Arm-First" Method with HFPO Coupling
This protocol describes the synthesis of well-defined three-armed polyisoprene star polymers by coupling living anionic polyisoprenyl lithium chains with hexafluoropropylene oxide.[2]
Materials:
-
Isoprene (B109036) (purified by distillation over n-butyllithium)
-
Cyclohexane (anhydrous, purified by passing through an activated alumina (B75360) column)
-
sec-Butyllithium (B1581126) (in cyclohexane)
-
Hexafluoropropylene oxide (HFPO)
-
Methanol (B129727) (anhydrous)
-
2-Propanol
Procedure:
-
Anionic Polymerization of Isoprene:
-
In a nitrogen-purged and flame-dried glass reactor equipped with a magnetic stirrer, add anhydrous cyclohexane.
-
Introduce the desired amount of purified isoprene monomer.
-
Initiate the polymerization by adding a calculated amount of sec-butyllithium initiator at 40 °C. The reaction mixture should turn a pale yellow color, indicating the presence of living polyisoprenyl anions.
-
Allow the polymerization to proceed for 4 hours to ensure complete monomer conversion.
-
-
Coupling Reaction with HFPO:
-
After 4 hours, cool the reaction to room temperature.
-
Prepare a solution of HFPO in anhydrous cyclohexane. The optimal molar ratio of HFPO to living polymer chains ([HFPO]₀/[PI⁻]₀) is between 2 and 4.[2]
-
Add the HFPO solution to the living polyisoprene solution.
-
Allow the coupling reaction to stir overnight at room temperature.
-
-
Termination and Isolation:
-
Quench the reaction by adding 20 mL of anhydrous methanol.
-
Precipitate the polymer product into a 1:1 mixture of methanol and 2-propanol (2.5 L).
-
Collect the colorless, viscous polymer and dry it under vacuum at room temperature for 24 hours, followed by 40 °C for 24 hours.
-
Characterization:
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the arm precursor and the final star polymer. Successful coupling is indicated by a shift to higher molecular weight and a monomodal peak with a low PDI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the polymer arms and the presence of the HFPO-derived core. The ¹⁹F NMR spectrum should show characteristic signals for the CF₃ and CF groups.[2]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the polymer.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: To further confirm the star structure.
Protocol 2: Proposed Synthesis of Biocompatible PEG Star Polymers via HFPO Coupling
This protocol adapts the "arm-first" methodology for the synthesis of star polymers with biocompatible poly(ethylene glycol) (PEG) arms, which are highly relevant for drug delivery applications.
Materials:
-
Monofunctional poly(ethylene glycol) methyl ether (mPEG) with a terminal hydroxyl group
-
Potassium naphthalenide or other suitable strong base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexafluoropropylene oxide (HFPO)
-
Methanol (anhydrous)
-
Diethyl ether
Procedure:
-
Formation of PEG Alkoxide:
-
In a nitrogen-purged and flame-dried glass reactor, dissolve mPEG in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Titrate the mPEG solution with a solution of potassium naphthalenide in THF until a faint green color persists, indicating the formation of the potassium alkoxide of PEG.
-
-
Coupling Reaction with HFPO:
-
Prepare a solution of HFPO in anhydrous THF. A molar excess of HFPO to PEG chains is recommended.
-
Slowly add the HFPO solution to the PEG alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Termination and Isolation:
-
Quench the reaction with anhydrous methanol.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Purification and Characterization:
-
Dialysis: To remove unreacted PEG arms and other small-molecule impurities.
-
SEC, NMR (¹H, ¹⁹F), and MALDI-TOF MS: As described in Protocol 1 to confirm the formation and purity of the star polymer.
Protocol 3: General Protocol for Anionic Polymerization of HFPO
This protocol outlines the general conditions for the anionic ring-opening polymerization of HFPO to form poly(HFPO). This can be used to synthesize poly(HFPO) arms which can then be coupled to a core, or initiated from a multifunctional initiator in a "core-first" approach.[7][8][9]
Materials:
-
Hexafluoropropylene oxide (HFPO) monomer
-
Cesium fluoride (B91410) (CsF) or potassium fluoride (KF) as a catalyst[8][9]
-
Aprotic polar solvent such as tetraglyme, diglyme, or acetonitrile[8][10]
-
(Optional) Hexafluoropropylene (HFP) as a comonomer/diluent to prevent chain transfer[9]
Procedure:
-
Initiator Preparation:
-
In a dry, inert atmosphere, suspend the alkali metal fluoride (e.g., CsF) in the chosen aprotic polar solvent.
-
-
Polymerization:
-
Cool the initiator suspension to a low temperature (e.g., 0 °C or below).[8]
-
Introduce the HFPO monomer at a controlled feeding rate.[7]
-
If using, co-feed HFP with the HFPO monomer.
-
Maintain a stable reaction temperature throughout the polymerization.
-
The polymerization is typically terminated by the introduction of a protic source or by reaction with an electrophile to functionalize the chain end.
-
Characterization:
-
¹⁹F NMR Spectroscopy: To characterize the polymer structure and end groups.
-
Gas Chromatography (GC) and Mass Spectrometry (MS): For analysis of oligomeric products.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the resulting poly(HFPO).
Mandatory Visualizations
Synthesis Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and experimental workflows.
Caption: Arm-first synthesis of a three-armed star polymer using HFPO as a coupling agent.
Caption: A logical workflow for the synthesis and characterization of star polymers.
Concluding Remarks
The use of hexafluoropropylene oxide in star polymer synthesis provides a versatile platform for creating novel macromolecular architectures. The protocols provided herein offer a starting point for researchers to explore the synthesis of both hydrocarbon-based and biocompatible star polymers. The unique properties imparted by the fluorinated core or arms may lead to the development of advanced drug delivery systems with tailored release profiles and enhanced stability. Further research into the synthesis of miktoarm star polymers and the functionalization of the star polymer periphery will continue to expand the utility of this synthetic strategy in the fields of materials science and nanomedicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accelerated Mechanophore Activation and Drug Release in Network Core‐Structured Star Polymers Using High‐Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Miktoarm Star-polypept(o)ide-Based Polyion Complex Micelles for the Delivery of Large Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functional core, star polymers via RAFT polymerization for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Crafting High-Performance Porous Membranes from Poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of porous poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) membranes. These membranes are of significant interest in various fields, including drug delivery, tissue engineering, and separation sciences, owing to their excellent chemical resistance, thermal stability, and tunable porous structure. This guide will cover the most common fabrication techniques: Non-Solvent Induced Phase Separation (NIPS), Thermally Induced Phase Separation (TIPS), and Electrospinning.
Introduction to Porous PVDF-HFP Membranes
Poly(vinylidene fluoride-hexafluoropropylene) is a semi-crystalline fluoropolymer known for its flexibility, high hydrophobicity, and good solubility in common organic solvents compared to its homopolymer counterpart, PVDF. The incorporation of hexafluoropropylene (HFP) disrupts the crystallinity of the polymer chains, leading to a more amorphous structure which enhances solubility and processability. The ability to control the porosity, pore size, and morphology of PVDF-HFP membranes makes them highly versatile for a range of applications. In drug development, these membranes can be engineered to control the release kinetics of therapeutic agents, serve as scaffolds for tissue regeneration, or act as selective barriers in bioseparation processes.
Fabrication Techniques: An Overview
The morphology and properties of PVDF-HFP membranes are critically dependent on the chosen fabrication technique and the processing parameters. The three primary methods are:
-
Non-Solvent Induced Phase Separation (NIPS): This technique involves casting a polymer solution onto a substrate and then immersing it in a coagulation bath containing a non-solvent. The exchange between the solvent and non-solvent induces phase separation, leading to the formation of a porous structure.
-
Thermally Induced Phase Separation (TIPS): In this method, a homogeneous polymer-diluent solution is prepared at an elevated temperature. Upon cooling, the solution becomes thermodynamically unstable, leading to phase separation. The diluent is then extracted to leave behind a porous membrane.
-
Electrospinning: This technique uses a high-voltage electric field to draw a polymer solution into fine fibers. As the solvent evaporates, a non-woven mat of nanofibers is collected, forming a highly porous membrane.
Quantitative Data Summary
The following tables summarize the influence of key fabrication parameters on the resulting properties of porous PVDF-HFP membranes.
Table 1: Non-Solvent Induced Phase Separation (NIPS) Parameters and Their Effects
| Parameter | Range/Value | Effect on Porosity | Effect on Pore Size | Reference |
| PVDF-HFP Concentration (wt%) | 15 - 25% | Decreases with increasing concentration | Decreases with increasing concentration | [1][2] |
| Solvent | NMP, DMF, DMAc | Solvent with higher dipole moment can lead to higher porosity | Solvent choice influences pore interconnectivity and size | [1] |
| Non-Solvent | Water, Ethanol (B145695) | Harsher non-solvents (e.g., water) lead to faster precipitation and potentially larger macrovoids | Non-solvent composition in the coagulation bath affects pore size | [2] |
| Additives (e.g., PVP, PEG) | 1 - 10 wt% | Generally increases porosity by acting as a pore-former | Can increase pore size and interconnectivity | [3][4] |
Table 2: Thermally Induced Phase Separation (TIPS) Parameters and Their Effects
| Parameter | Range/Value | Effect on Porosity | Effect on Pore Size | Reference |
| PVDF-HFP Concentration (wt%) | 20 - 40% | Decreases with increasing concentration | Decreases with increasing concentration | [5][6] |
| Diluent | Sulfolane (B150427), DBP, DOP | Diluent compatibility affects phase separation mechanism and thus porosity | Diluent selection influences spherulitic or bicontinuous structure, impacting pore size | [5][6] |
| Quenching Temperature (°C) | 15 - 60°C | Higher quenching temperature can lead to increased porosity | Lower cooling rates (higher quenching temp.) can lead to larger spherulites and pore sizes | [5][7] |
| Cooling Rate | Slow/Fast | Faster cooling rates can lead to smaller spherulites and finer pores | Slower cooling allows for more defined crystal growth and potentially larger pores | [5][6] |
Table 3: Electrospinning Parameters and Their Effects
| Parameter | Range/Value | Effect on Fiber Diameter | Effect on Porosity | Reference |
| PVDF-HFP Concentration (wt%) | 10 - 20% | Increases with increasing concentration | Generally decreases with increasing fiber diameter (denser packing) | [8][9] |
| Solvent System | DMF/Acetone (B3395972), DMAc/Acetone | Solvent volatility and conductivity affect fiber formation and diameter | High porosity is a characteristic feature of electrospun membranes | [8][10] |
| Applied Voltage (kV) | 10 - 25 kV | Can decrease fiber diameter up to a certain point, then may increase | High porosity is maintained over a range of voltages | [8][11] |
| Flow Rate (mL/h) | 0.5 - 2.0 mL/h | Higher flow rates generally lead to larger fiber diameters | Can influence the packing density of fibers, slightly affecting porosity | [10][12] |
| Tip-to-Collector Distance (cm) | 10 - 20 cm | Increasing distance allows for more solvent evaporation, potentially leading to smaller fiber diameters | Sufficient distance is needed for fiber formation and uniform mat deposition | [8][12] |
Experimental Protocols
Protocol for Non-Solvent Induced Phase Separation (NIPS)
This protocol describes the fabrication of a flat-sheet PVDF-HFP membrane using the NIPS method.
Materials and Equipment:
-
PVDF-HFP powder
-
Solvent: N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Non-solvent: Deionized (DI) water
-
Pore-forming additive (optional): Polyvinylpyrrolidone (PVP) K30
-
Glass plate
-
Casting knife (doctor blade)
-
Coagulation bath (a shallow tray)
-
Magnetic stirrer and hotplate
-
Analytical balance
-
Fume hood
Procedure:
-
Dope (B7801613) Solution Preparation:
-
In a fume hood, weigh the desired amount of PVDF-HFP powder (e.g., to achieve a 15-20 wt% solution).
-
If using an additive, weigh the desired amount of PVP (e.g., 2-5 wt%).
-
Add the polymer and additive to a glass beaker.
-
Add the calculated amount of solvent (DMF or NMP) to the beaker.
-
Place the beaker on a hotplate with magnetic stirring. Heat the solution to 60-80°C while stirring until the polymer is completely dissolved and a homogeneous, viscous solution is formed. This may take several hours.
-
Allow the solution to cool to room temperature and continue stirring for at least one hour to ensure homogeneity and remove any air bubbles.
-
-
Membrane Casting:
-
Thoroughly clean and dry a glass plate.
-
Place the glass plate on a level surface.
-
Set the gap of the casting knife to the desired membrane thickness (e.g., 200-300 µm).
-
Pour a sufficient amount of the dope solution onto the glass plate in front of the casting knife.
-
Draw the casting knife smoothly and steadily across the glass plate to cast a thin film of the polymer solution.
-
-
Phase Inversion:
-
Immediately after casting, immerse the glass plate with the cast film into a coagulation bath filled with DI water at room temperature.
-
The opaque, porous membrane will start to form as the solvent and non-solvent exchange.
-
Leave the membrane in the coagulation bath for at least 30 minutes to ensure complete phase separation.
-
-
Post-Treatment:
-
Carefully peel the membrane from the glass plate.
-
Wash the membrane thoroughly with DI water to remove any residual solvent and additive. This can be done by immersing the membrane in fresh DI water baths multiple times.
-
For drying, the membrane can be air-dried at room temperature, often between two sheets of filter paper to prevent curling, or by freeze-drying.
-
Protocol for Thermally Induced Phase Separation (TIPS)
This protocol outlines the fabrication of a PVDF-HFP membrane using the TIPS method with a solid-liquid phase separation mechanism.
Materials and Equipment:
-
PVDF-HFP powder
-
Diluent: Sulfolane or Dibutyl phthalate (B1215562) (DBP)
-
Extraction solvent: Ethanol or isopropanol
-
Hot press or oven with temperature control
-
Casting mold or a setup with spacers on a hot plate
-
Quenching bath (e.g., water bath at a controlled temperature)
-
Analytical balance
-
Fume hood
Procedure:
-
Homogeneous Solution Preparation:
-
In a fume hood, weigh the desired amounts of PVDF-HFP powder (e.g., to achieve a 30-40 wt% solution) and the diluent (e.g., sulfolane).
-
Combine the polymer and diluent in a sealed container.
-
Heat the mixture to a high temperature (e.g., 180-220°C) with continuous stirring until a clear, homogeneous solution is obtained. This step should be performed with caution due to the high temperatures involved.
-
-
Membrane Casting:
-
Preheat a casting mold or a glass plate with spacers on a hot plate to the same temperature as the polymer solution.
-
Pour the hot homogeneous solution into the preheated mold or onto the glass plate.
-
If using a hot press, apply a cover plate and maintain the temperature for a short period to ensure a uniform film.
-
-
Phase Separation (Quenching):
-
Transfer the cast film into a quenching bath maintained at a specific temperature (e.g., 25°C water bath).
-
The rapid cooling induces phase separation, where the polymer crystallizes and the diluent fills the space between the crystals.
-
Keep the membrane in the quenching bath until it has completely solidified.
-
-
Diluent Extraction:
-
Immerse the solidified membrane in an extraction bath containing a suitable solvent for the diluent but a non-solvent for the polymer (e.g., ethanol for sulfolane or DBP).
-
Replace the extraction solvent several times over a period of 24-48 hours to ensure complete removal of the diluent.
-
-
Drying:
-
After extraction, dry the membrane, for instance, by air-drying at room temperature or in a vacuum oven at a moderate temperature (e.g., 60°C).
-
Protocol for Electrospinning
This protocol details the fabrication of a non-woven PVDF-HFP nanofibrous membrane via electrospinning.
Materials and Equipment:
-
PVDF-HFP powder
-
Solvent system: A mixture of N,N-dimethylformamide (DMF) and acetone (e.g., 1:1 or 3:2 v/v)
-
Syringe with a metallic needle (e.g., 22-gauge)
-
Syringe pump
-
High-voltage DC power supply
-
Grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel)
-
Magnetic stirrer
-
Analytical balance
-
Fume hood or a well-ventilated enclosure
Procedure:
-
Polymer Solution Preparation:
-
Prepare the desired solvent mixture (e.g., DMF/acetone).
-
Dissolve the PVDF-HFP powder in the solvent mixture to achieve the desired concentration (e.g., 12-18 wt%).
-
Stir the solution at room temperature until the polymer is fully dissolved and the solution is homogeneous. This may take several hours.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe and attach the metallic needle.
-
Mount the syringe on the syringe pump.
-
Position the collector at a specific distance from the needle tip (e.g., 15-20 cm).
-
Connect the positive electrode of the high-voltage power supply to the metallic needle and the ground electrode to the collector.
-
-
Electrospinning Process:
-
Set the syringe pump to a specific flow rate (e.g., 0.5-1.5 mL/h).
-
Apply a high voltage (e.g., 15-20 kV) to the needle.
-
A Taylor cone should form at the tip of the needle, from which a polymer jet is ejected towards the collector.
-
As the jet travels, the solvent evaporates, and solid nanofibers are deposited on the collector, forming a non-woven mat.
-
Continue the process until a membrane of the desired thickness is obtained.
-
-
Post-Treatment:
-
Carefully detach the electrospun membrane from the collector.
-
To remove any residual solvent, dry the membrane in a vacuum oven at a low temperature (e.g., 40-60°C) for several hours.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the logical relationships between fabrication parameters and membrane properties.
Caption: Workflow for Non-Solvent Induced Phase Separation (NIPS).
Caption: Workflow for Thermally Induced Phase Separation (TIPS).
Caption: Workflow for Electrospinning.
Caption: Key Parameter-Property Relationships in Membrane Fabrication.
Applications in Drug Development
Porous PVDF-HFP membranes offer a tunable platform for various drug delivery applications:
-
Controlled Release: The porous structure can be loaded with drugs, and by controlling the pore size and tortuosity, the release rate of the drug can be modulated. The hydrophobic nature of PVDF-HFP can be advantageous for the sustained release of hydrophobic drugs.
-
Wound Dressings: The high porosity and breathability of electrospun PVDF-HFP membranes make them suitable for wound dressing applications, where they can be loaded with antimicrobial or anti-inflammatory agents.
-
Tissue Engineering Scaffolds: The fibrous and interconnected porous structure of these membranes can mimic the extracellular matrix, providing a scaffold for cell adhesion, proliferation, and tissue regeneration. These scaffolds can also be loaded with growth factors to promote healing.
-
Guided Tissue Regeneration (GTR): In periodontology, porous PVDF-HFP membranes can act as a barrier to prevent the apical migration of epithelial cells and allow for the regeneration of periodontal tissues. These membranes can be functionalized to deliver drugs locally.
By carefully selecting the fabrication technique and tuning the experimental parameters, researchers can design and produce porous PVDF-HFP membranes with tailored properties to meet the specific demands of their drug development and biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of PVDF Membrane Formation by NIPS Revisited: Effect of Precipitation Bath Nature and Polymer–Solvent Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msrjournal.com [msrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of PVDF-HFP Microporous Membranes via the Thermally Induced Phase Separation Process | Semantic Scholar [semanticscholar.org]
- 7. umu.diva-portal.org [umu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hexafluoropropene Synthesis Technical Support Center
Welcome to the technical support center for hexafluoropropene (B89477) (HFP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your HFP synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the pyrolysis of tetrafluoroethylene (B6358150) (TFE).
Issue 1: Low Yield of this compound (HFP)
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The pyrolysis of TFE to HFP is highly temperature-dependent. Temperatures that are too low will result in low conversion of TFE, while excessively high temperatures can lead to the formation of unwanted by-products and carbon deposits, thus reducing the HFP yield.[1]
-
Recommendation: The optimal temperature range for TFE pyrolysis to HFP is typically between 750°C and 950°C, with a more preferred range of 800°C to 900°C.[1] Carefully monitor and control the reactor temperature. Consider performing a temperature screening study to determine the optimal temperature for your specific setup.
-
-
Incorrect Residence Time: The time the reactants spend in the hot zone of the reactor is critical. A short residence time may not allow for sufficient conversion of TFE to HFP. Conversely, a long residence time can promote the formation of by-products and carbon.[1][2][3]
-
Recommendation: The ideal residence time is generally between 0.1 and 5 seconds, with a more optimal range of 0.1 to 2 seconds.[1] Adjust the flow rate of your reactant gases or the volume of your reactor's hot zone to achieve the desired residence time.
-
-
High Partial Pressure of TFE: High concentrations of TFE can favor the formation of dimerization by-products over HFP.
-
Recommendation: Reduce the partial pressure of TFE by operating under reduced total pressure or by introducing an inert diluent gas such as nitrogen, argon, or steam.
-
-
Carbon Formation in the Reactor: The deposition of carbon on the reactor walls can lead to decreased heat transfer and altered reaction pathways, ultimately lowering the HFP yield.[1]
-
Recommendation: See the dedicated troubleshooting section on "Carbon Formation" below. Co-feeding with trifluoromethane (B1200692) (R23) can help control the reaction temperature and minimize carbon formation.[1][4]
-
Issue 2: High Levels of By-products
Possible Causes and Solutions:
-
Formation of Perfluoroisobutylene (B1208414) (PFIB): PFIB is a highly toxic by-product that can form during HFP synthesis.[5][6][7][8] Its presence is a significant safety concern and reduces the overall yield of the desired product.
-
Recommendation: Optimizing the reaction temperature and residence time can help minimize PFIB formation. Additionally, co-pyrolysis of TFE with trifluoromethane (R23) has been shown to reduce the selectivity towards PFIB.[4] Post-synthesis purification is crucial for removing any formed PFIB. This can be achieved by scrubbing the gas stream with a methanol (B129727) solution containing HF and/or HCl.[9]
-
-
Formation of Octafluorocyclobutane (B90634) (RC318): This is a common dimerization product of TFE.
-
Recommendation: Lowering the TFE partial pressure and optimizing the temperature can shift the equilibrium away from octafluorocyclobutane formation.
-
-
Formation of Higher Oligomers and Polymers: These can foul the reactor and downstream equipment.
-
Recommendation: Shorter residence times and lower TFE concentrations can help mitigate the formation of higher molecular weight species. A quenching system at the reactor outlet can also prevent the formation of solid polymers.[1]
-
Issue 3: Carbon Formation in the Reactor
Possible Causes and Solutions:
-
High Reaction Temperature: Excessively high temperatures, particularly above 950°C, can lead to the decomposition of fluorocarbons and the deposition of elemental carbon.[1]
-
Recommendation: Maintain the reaction temperature within the optimal range of 800°C to 900°C.[1]
-
-
Exothermic Side Reactions: The dimerization of TFE is an exothermic reaction that can create localized hot spots in the reactor, leading to carbon formation.[1]
-
Reactor Material: The material of the reactor can influence carbon deposition.
-
Recommendation: While not always feasible to change, be aware that different reactor materials can have varying catalytic effects on carbon formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound (HFP)?
A1: The most common industrial method for producing HFP is the pyrolysis of tetrafluoroethylene (TFE).[1] This process involves heating TFE gas to high temperatures in a reactor, causing it to rearrange and form HFP.
Q2: What are the typical reaction conditions for the pyrolysis of TFE to HFP?
A2: The pyrolysis of TFE is typically carried out at temperatures between 750°C and 950°C with a residence time of 0.1 to 5 seconds.[1] The reaction is often performed at reduced pressure or with the addition of an inert diluent to lower the partial pressure of TFE.
Q3: What are the main by-products of HFP synthesis, and how can they be minimized?
A3: The main by-products include octafluorocyclobutane, perfluoroisobutylene (PFIB), and higher oligomers.[5][6] Minimizing by-product formation can be achieved by optimizing reaction conditions such as temperature and residence time, and by reducing the partial pressure of TFE. Co-feeding with trifluoromethane (R23) can also suppress the formation of certain by-products.[4]
Q4: How can I remove the toxic by-product perfluoroisobutylene (PFIB) from my product stream?
A4: PFIB can be removed from the product gas stream by scrubbing with a solution of methanol containing hydrogen fluoride (B91410) (HF) and/or hydrogen chloride (HCl).[9] This converts the toxic PFIB into a less harmful ether.
Q5: How can I improve the overall yield of my HFP synthesis?
A5: To improve the yield, you should:
-
Optimize the reaction temperature and residence time for your specific reactor setup.
-
Lower the partial pressure of TFE by using a vacuum or a diluent gas.
-
Consider co-feeding with trifluoromethane (R23) to better control the reaction temperature and reduce by-product formation.[1][4]
-
Implement an efficient purification process to separate HFP from unreacted TFE and by-products. Unreacted TFE can often be recycled back into the reactor feed.[1]
Data Presentation
Table 1: Effect of Reaction Temperature on TFE Conversion and HFP Selectivity
| Temperature (°C) | TFE Conversion (%) | HFP Selectivity (%) | Octafluorocyclobutane (RC318) Selectivity (%) |
| 750 | Low | Moderate | High |
| 850 | High | High | Moderate |
| 950 | Very High | Moderate | Low |
Note: This table presents generalized trends. Actual values will vary depending on the specific experimental setup.
Table 2: Influence of Trifluoromethane (R23) Co-feeding on HFP Yield
| Molar Ratio (R23/TFE) | Reaction Temperature (°C) | HFP Yield (%) | Carbon Formation |
| 0 | 850 | Moderate | Prone to occur |
| 1 | 850 | High | Reduced |
| 4 | 850 | High | Minimized |
Note: Co-feeding R23 helps to control the exothermicity of the reaction, leading to better temperature control and reduced carbon formation.[1][4]
Experimental Protocols
Detailed Methodology for Laboratory-Scale Pyrolysis of TFE to HFP
This protocol describes a general procedure for the synthesis of HFP from TFE in a laboratory setting. Warning: This experiment involves high temperatures and toxic gases. It must be conducted in a well-ventilated fume hood with appropriate safety precautions.
Materials and Equipment:
-
Tetrafluoroethylene (TFE) gas cylinder with a regulator
-
(Optional) Trifluoromethane (R23) gas cylinder with a regulator
-
Inert diluent gas (e.g., Nitrogen or Argon) with a regulator
-
Mass flow controllers for all gases
-
High-temperature tube furnace capable of reaching at least 950°C
-
Pyrolysis reactor tube (e.g., Inconel, nickel, or quartz)
-
Quenching system (e.g., a cold trap or a water scrubber)[1]
-
Gas analysis system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
-
Neutralization trap for acidic gases (e.g., a bubbler with a potassium hydroxide (B78521) solution)
Procedure:
-
System Setup: Assemble the pyrolysis system as shown in the workflow diagram below. Ensure all connections are leak-tight.
-
Inert Gas Purge: Purge the entire system with an inert gas (e.g., Nitrogen) for at least 30 minutes to remove any air and moisture.
-
Heating: Heat the tube furnace to the desired reaction temperature (e.g., 850°C).
-
Gas Flow: Once the furnace has reached a stable temperature, start the flow of the inert diluent gas through the reactor at a predetermined rate.
-
Reactant Introduction: Introduce the TFE gas (and R23, if applicable) into the diluent gas stream using the mass flow controllers. The total flow rate will determine the residence time in the reactor's hot zone.
-
Reaction: Allow the reaction to proceed under steady-state conditions.
-
Product Collection and Analysis: The reactor effluent is passed through the quenching system to rapidly cool the gases and condense any high-boiling point products. A sample of the non-condensable gas is then directed to the GC-MS for analysis of HFP, unreacted TFE, and by-products.
-
Neutralization: The remaining gas stream is passed through a neutralization trap to remove any acidic gases (like HF) before being vented to a safe exhaust.
-
Shutdown: After the experiment is complete, stop the flow of reactant gases and continue to flow the inert gas while the furnace cools down.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. US6403848B1 - Preparation of hexafluoropropylene from the pyrolysis of trifluoromethane and tetrafluoroethylene - Google Patents [patents.google.com]
- 2. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 3. How Does Residence Time Affect Reaction Rate? Maximize Conversion And Optimize Your Chemical Process - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. mmsl.cz [mmsl.cz]
- 6. researchgate.net [researchgate.net]
- 7. morphtec.com [morphtec.com]
- 8. Suppression of perfluoroisobutylene induced acute lung injury by pretreatment with pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0002098A1 - Removal of perfluoroisobutylene - Google Patents [patents.google.com]
Technical Support Center: Purification of Hexafluoropropene Dimers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of hexafluoropropene (B89477) (HFP) dimers. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary components and common impurities in a crude this compound (HFP) dimer mixture?
A crude HFP dimer mixture typically contains several isomers of C6F12. The desired products are the kinetic isomers, cis- and trans-perfluoro-4-methyl-2-pentene. A common and critical impurity is the toxic thermodynamic isomer, perfluoro-2-methyl-2-pentene (B72772).[1][2][3] Other potential impurities include unreacted this compound, higher oligomers like trimers, and dimer hydrides.[1][4]
Q2: Why is it crucial to remove the perfluoro-2-methyl-2-pentene isomer?
The removal of perfluoro-2-methyl-2-pentene is essential due to its toxicity.[1][2] For applications where HFP dimers are used as solvents, coolants, or reactive intermediates, particularly in fields sensitive to safety and purity like pharmaceuticals and electronics, minimizing toxic components is a priority.[1][2]
Q3: What are the main techniques for purifying HFP dimers?
The primary methods for purifying HFP dimers focus on the removal of the toxic perfluoro-2-methyl-2-pentene isomer and the separation of other byproducts. These techniques include:
-
Chemical Treatment with Aqueous Base: Reacting the dimer mixture with an aqueous inorganic base in the presence of a polar solvent to selectively convert the undesirable isomer into compounds that are easier to separate.[1][2][3]
-
Isomerization and Adduction: Heating the mixture to isomerize the HFP dimers to the thermodynamic isomer (perfluoro-2-methyl-2-pentene), which is then reacted with a tertiary amine to form an adduct that can be easily removed.[4][5][6]
-
Distillation: Fractional distillation is often used as a final step to separate the purified perfluoro-4-methyl-2-pentene from reaction byproducts, solvents, or remaining isomers.[1][4][7] A simple one-plate distillation can sometimes be sufficient.[1][7]
-
Adsorption: Using specific adsorbents, such as those prepared from modified aluminum oxide and high-temperature clay, to separate and purify the HFP dimers.[8]
Q4: In the aqueous base purification method, what is the function of the polar solvent?
A polar organic solvent is used in the aqueous base method to facilitate the reaction between the aqueous base and the perfluoro-2-methyl-2-pentene within the organic HFP dimer mixture. The solvent helps to bring the reactants into contact.[1][2] The amount of polar solvent is typically between 0.1 and 10 volume percent relative to the HFP dimer mixture.[2]
Q5: How does the isomerization and tertiary amine adduction method work?
This method involves two main steps. First, the crude dimer mixture is heated, often in the presence of a catalyst like fluoride (B91410) ion, to convert the various HFP dimer isomers into the more stable thermodynamic isomer, perfluoro-2-methyl-2-pentene.[4][5] Subsequently, a tertiary amine is added, which selectively reacts with this thermodynamic isomer to form a non-volatile adduct.[4][5][6] This adduct can then be easily separated from the desired HFP dimer isomers by methods like decantation or distillation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete removal of perfluoro-2-methyl-2-pentene after aqueous base treatment. | - Insufficient amount of inorganic base.- Inadequate reaction time or temperature.- Poor mixing of the aqueous and organic phases.- Incorrect choice or amount of polar solvent. | - Ensure at least a stoichiometric equivalent of the base relative to the toxic isomer is used; an excess (100 to 200 times the molar equivalent) is often preferred.[2]- Increase the reaction time or gently warm the mixture as specified in the protocol.- Ensure vigorous stirring to maximize interfacial contact.- Verify that the polar solvent is appropriate and used within the recommended volume percentage (0.1-10%).[2] |
| Low yield of purified perfluoro-4-methyl-2-pentene. | - Loss of product during aqueous washes due to emulsion formation.- Undesired side reactions with the desired isomers.- Inefficient separation during the final distillation step.- The purification method may be reacting with the desired product.[4] | - To break emulsions, try adding a small amount of a saturated brine solution.- Ensure the reaction conditions (e.g., temperature, choice of base) are not too harsh to affect the desired isomers.- Optimize distillation parameters (e.g., column efficiency, reflux ratio, temperature, and pressure) to prevent co-distillation of product and byproducts.- Consider an alternative purification method if reactivity with the desired product is suspected. |
| Difficulty separating the purified dimer from reaction byproducts via distillation. | - Boiling points of the desired dimer and byproducts are too close.- Formation of azeotropes.- Insufficient distillation column efficiency. | - For compounds with close boiling points, use a fractional distillation column with a higher number of theoretical plates.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences.- Analyze the mixture for potential azeotrope formation; azeotropic distillation with an entrainer might be necessary in some cases.[9] |
| Formation of a stable emulsion during aqueous base washing. | - High pH.- Presence of surfactants or surfactant-like byproducts.- Vigorous shaking in a separatory funnel. | - Instead of vigorous shaking, use gentle inversions of the separatory funnel.- Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.- If possible, reduce the pH of the aqueous phase after the reaction is complete, ensuring the product is stable at a lower pH. |
Quantitative Data on Purification Efficiency
The following table summarizes the reported efficiency of different purification methods for removing the perfluoro-2-methyl-2-pentene isomer.
| Purification Method | Initial Concentration of Perfluoro-2-methyl-2-pentene | Final Concentration of Perfluoro-2-methyl-2-pentene | Reference |
| Dimerization in an aprotic solvent with an amine-metal fluoride adduct catalyst | Not specified | As low as 0.2% | [1][2] |
| Treatment with aqueous inorganic base and a polar solvent | Not specified | Less than 1000 ppm | [1] |
| Isomerization and fractional distillation | 2.2% (in a crude mixture) | 0.6% (in the final purified product) | [4] |
Experimental Protocols
Protocol 1: Purification via Aqueous Inorganic Base Treatment
This protocol is based on the method of contacting the HFP dimer mixture with an aqueous inorganic base in the presence of a polar solvent.[1]
Materials:
-
Crude HFP dimer mixture
-
Aqueous inorganic base (e.g., 10% w/v potassium hydroxide (B78521) or sodium hydroxide)
-
Polar solvent (e.g., acetonitrile, acetone, or tetrahydrofuran)
-
Reaction vessel with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charging the Reactor: Charge the reaction vessel with the crude HFP dimer mixture.
-
Solvent Addition: Add a polar solvent in an amount of 0.1% to 10% by volume of the HFP dimer mixture.
-
Base Addition: Add the aqueous inorganic base. The amount should be at least a stoichiometric equivalent relative to the perfluoro-2-methyl-2-pentene content. An excess is generally recommended.
-
Reaction: Stir the mixture vigorously at room temperature for a period of 1 to 4 hours.
-
Phase Separation: Stop the stirring and allow the aqueous and organic layers to separate. If using a separatory funnel, separate the lower organic layer.
-
Washing: Wash the organic layer with deionized water to remove any residual base and polar solvent. Repeat the washing step as necessary.
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Distillation: Filter off the drying agent and purify the perfluoro-4-methyl-2-pentene by distillation.[1] A simple one-plate distillation apparatus may be sufficient.[1]
Protocol 2: Purification via Isomerization and Tertiary Amine Adduction
This protocol is based on the method of isomerizing the HFP dimers and then forming an adduct with the toxic isomer.[4][5]
Materials:
-
Crude HFP dimer mixture
-
Isomerization catalyst (e.g., potassium fluoride)
-
Tertiary amine (e.g., triethylamine)
-
Reaction vessel with heating and stirring capabilities
-
Separation apparatus (e.g., decanter or distillation setup)
Procedure:
-
Isomerization:
-
Charge the reaction vessel with the crude HFP dimer mixture and the isomerization catalyst (e.g., fluoride ion source).
-
Heat the mixture to a temperature sufficient to promote the isomerization of the HFP dimers to the thermodynamic isomer (perfluoro-2-methyl-2-pentene). This may require temperatures in the range of 50-100°C.
-
Monitor the reaction by gas chromatography (GC) until the desired level of isomerization is achieved.
-
-
Adduction:
-
Cool the reaction mixture.
-
Add the tertiary amine to the isomerized mixture.
-
Stir the mixture at room temperature. The tertiary amine will selectively react with the perfluoro-2-methyl-2-pentene to form a non-volatile adduct.
-
-
Separation:
-
Final Purification: The collected distillate can be further purified by fractional distillation if necessary to achieve higher purity.
Visualizations
Caption: General workflow for the purification of this compound dimers.
Caption: Decision flowchart for troubleshooting HFP dimer purification.
References
- 1. WO2006119005A1 - Process for purifying this compound dimers - Google Patents [patents.google.com]
- 2. EP1877356B1 - Process for purifying this compound dimers - Google Patents [patents.google.com]
- 3. US7053253B1 - Process for purifying this compound dimers - Google Patents [patents.google.com]
- 4. US6774270B1 - Method of removing hexafluoropropylene dimers - Google Patents [patents.google.com]
- 5. JP2006523225A - Method for removing hexafluoropropylene dimer - Google Patents [patents.google.com]
- 6. WO2004094025A2 - Method of removing hexafluoropropylene dimers - Google Patents [patents.google.com]
- 7. CN101171219A - Process for purifying this compound dimers - Google Patents [patents.google.com]
- 8. Separation and purification method of hexafluoropropylene dimer and adsorbent used in method - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2015045927A1 - Method for separating this compound from fluorinated compound - Google Patents [patents.google.com]
Technical Support Center: Hexafluoropropene (HFP) Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions during the polymerization of hexafluoropropene (B89477) (HFP).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound (HFP) polymerization?
A1: The most prevalent side reactions in HFP polymerization include chain transfer reactions (to monomer, polymer, or solvent), which lead to a reduction in molecular weight. Other potential side reactions are isomerization of the monomer or growing polymer chain, intramolecular cyclization, and under certain conditions, elimination of hydrogen fluoride (B91410) (HF) from the polymer backbone, particularly in copolymers containing hydrogen.
Q2: How does reaction temperature influence side reactions in HFP polymerization?
A2: Higher reaction temperatures generally increase the rate of polymerization but can also significantly accelerate side reactions. For instance, increased temperatures can promote chain transfer and potentially lead to thermal degradation of the polymer.
Q3: Can the choice of initiator affect the prevalence of side reactions?
A3: Yes, the type and concentration of the initiator play a crucial role. A higher initiator concentration can lead to the formation of a larger number of shorter polymer chains, effectively lowering the average molecular weight. The reactivity of the initiator can also influence the rate of side reactions.
Q4: My HFP polymerization resulted in a low molecular weight polymer. What is the likely cause?
A4: Low molecular weight is a common issue and is most often caused by chain transfer reactions. This can be due to impurities in the monomer or solvent, an inappropriate monomer to initiator ratio, or high reaction temperatures.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low Polymer Yield
Question: My HFP polymerization is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low polymer yield can be attributed to several factors related to the initiator, monomer, and reaction conditions.
-
Potential Causes and Solutions:
-
Initiator Inefficiency:
-
Troubleshooting: Verify the initiator's activity and ensure it was stored correctly. Consider using a fresh batch of initiator. Optimize the initiator concentration; too little may result in incomplete polymerization.
-
-
Monomer Impurities:
-
Troubleshooting: Ensure the HFP monomer is free from inhibitors or other impurities that can terminate the polymerization reaction. Purification of the monomer may be necessary.
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting: Review and optimize the reaction temperature and pressure. Ensure the reaction time is sufficient for high conversion.
-
-
Issue 2: Low Molecular Weight Polymer
Question: The molecular weight of my poly(HFP) is consistently lower than expected. What steps can I take to increase it?
Answer: Low molecular weight is primarily a consequence of premature chain termination, often due to chain transfer reactions.
-
Potential Causes and Solutions:
-
Chain Transfer Reactions:
-
Troubleshooting:
-
To Monomer/Polymer: Lower the reaction temperature to reduce the rate of chain transfer.
-
To Solvent: If using a solvent, select one with a low chain transfer constant.
-
To Impurities: Purify the monomer and solvent to remove any potential chain transfer agents.
-
-
-
High Initiator Concentration:
-
Troubleshooting: Reduce the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer, thus increasing the average molecular weight.
-
-
Issue 3: Thermal Runaway and Exotherm Management
Question: My HFP polymerization is highly exothermic, and I am concerned about a thermal runaway. How can I manage the reaction exotherm effectively?
Answer: HFP polymerization can be highly exothermic, and managing the heat generated is critical for safety and to prevent side reactions.
-
Prevention and Management Strategies:
-
Effective Heat Removal:
-
Troubleshooting: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils). The coolant flow rate should be sufficient to dissipate the heat generated.
-
-
Control of Reaction Rate:
-
Troubleshooting:
-
Monomer Feed Rate: In a semi-batch process, control the rate of HFP addition to manage the rate of heat generation.
-
Initiator Concentration: Use the minimum amount of initiator necessary to achieve a reasonable reaction rate.
-
-
-
Temperature Monitoring:
-
Troubleshooting: Continuously monitor the internal temperature of the reactor with a fast-response thermocouple. Set a maximum temperature alarm and have an emergency shutdown procedure in place.
-
-
Key Side Reactions in HFP Polymerization and Their Mitigation
Chain Transfer Reactions
Chain transfer is a significant side reaction that limits the molecular weight of the resulting polymer. It can occur to the monomer, polymer, or solvent.
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can decrease the rate of chain transfer reactions relative to the rate of propagation.
-
Solvent Selection: If a solvent is used, choose one with a low chain transfer constant. Perfluorinated solvents are often preferred.
-
Monomer and Solvent Purity: Ensure high purity of the HFP monomer and any solvent used to eliminate potential chain transfer agents.
-
Unwanted Termination Reactions
Besides the desired termination pathways, side reactions can lead to premature termination of growing polymer chains.
-
Mitigation Strategies:
-
Initiator Concentration: Optimizing the initiator concentration is key. Too high a concentration can lead to an excess of primary radicals, which can increase the rate of termination reactions.
-
Reaction Temperature: High temperatures can increase the rate of radical decomposition and other termination pathways.
-
Isomerization
This compound dimers are known to undergo isomerization, and similar rearrangements could potentially occur with the monomer or the growing polymer chain under certain conditions, leading to structural irregularities in the polymer.[1]
-
Mitigation Strategies:
-
Catalyst Selection: In ionic polymerization, the choice of catalyst and counter-ion can influence the likelihood of isomerization.[1]
-
Temperature Control: Maintaining a stable and optimized reaction temperature can minimize structural rearrangements.
-
Intramolecular Cyclization
The growing polymer radical can potentially attack its own backbone, leading to the formation of cyclic structures within the polymer chain. This is more likely in dilute solutions.
-
Mitigation Strategies:
-
Concentration: Running the polymerization at a higher monomer concentration favors intermolecular propagation over intramolecular cyclization.
-
HF Elimination
While more common in post-polymerization processing of HFP-containing copolymers, the elimination of hydrogen fluoride (HF) can occur under harsh reaction conditions, especially if the polymer structure contains C-H bonds.[2]
-
Mitigation Strategies:
-
Temperature Control: Avoid excessively high polymerization temperatures.
-
Reaction with Bases: In the context of copolymers, dehydrofluorination can be a desired reaction for crosslinking, but it is generally an undesirable side reaction during polymerization.[2] Careful control of pH and avoiding basic impurities is important.
-
Data Summary Tables
Table 1: Effect of Reaction Temperature on HFP Conversion and Selectivity to Hexafluoropropylene Oxide (HFPO) in Gas-Phase Epoxidation (as an indicator of side reaction prevalence at different temperatures)
| Reaction Temperature (K) | HFP Conversion (%) | Selectivity to HFPO (%) |
| 463 | 30 | High |
| 493 | Nearly 100 | Lower (increased formation of by-products) |
Note: This data is from the gas-phase non-catalytic epoxidation of HFP and is used here to illustrate the general trend of increased side reactions at higher temperatures.[3] The by-products observed were CF₃COF and COF₂.
Detailed Experimental Protocols
Radical Polymerization of this compound (HFP)
This protocol describes a typical laboratory-scale radical polymerization of HFP.
Materials:
-
This compound (HFP) monomer
-
Radical initiator (e.g., a peroxide-based initiator)
-
Solvent (if applicable, e.g., a perfluorinated solvent)
-
High-pressure reactor equipped with a stirrer, temperature and pressure sensors, and an inlet/outlet for gases.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and free of any contaminants. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Charging the Reactor:
-
If using a solvent, add the desired amount to the reactor.
-
Add the radical initiator to the reactor.
-
Seal the reactor and perform a leak test.
-
-
Initiation of Polymerization:
-
Cool the reactor to the desired starting temperature.
-
Introduce the HFP monomer into the reactor. The amount will depend on the desired final polymer properties and the reactor volume.
-
Begin stirring and heat the reactor to the target polymerization temperature.
-
-
Polymerization:
-
Monitor the reaction pressure and temperature closely. The pressure will decrease as the gaseous HFP monomer is converted to the solid/viscous polymer.
-
Maintain a constant temperature throughout the polymerization. Use the reactor's cooling system to manage any exotherm.
-
-
Termination and Product Isolation:
-
Once the desired conversion is reached (indicated by a drop in pressure or after a predetermined reaction time), cool the reactor to stop the polymerization.
-
Carefully vent any unreacted HFP monomer.
-
Open the reactor and collect the polymer.
-
The polymer may need to be purified to remove any residual monomer, initiator, or solvent. This can be done by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent, followed by drying under vacuum.
-
Diagrams
Caption: Troubleshooting workflow for low molecular weight in HFP polymerization.
Caption: Potential reaction pathways in HFP polymerization, including desired propagation and various side reactions.
References
Technical Support Center: Catalysts for the Selective Oxidation of Hexafluoropropene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective oxidation of hexafluoropropene (B89477) (HFP) to this compound oxide (HFPO).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the selective oxidation of this compound (HFP) to this compound oxide (HFPO)?
A1: The primary methods for synthesizing HFPO from HFP involve oxidation reactions using various oxidizing agents and reaction conditions. These can be broadly categorized as:
-
Liquid-Phase Oxidation: This method often employs a batch-fed reactor and can be performed with or without a catalyst.[1][2] Common oxidizing agents include sodium hypochlorite (B82951) and molecular oxygen under pressure.[1] The choice of solvent is crucial in this process, with aprotic solvents like 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) showing high yields.[1]
-
Gas-Phase Oxidation: This approach can be catalytic or non-catalytic and is often carried out in continuous flow reactors, such as fixed-bed or tubular reactors.[2][3][4] Molecular oxygen is typically used as the oxidizing agent.[2][3][4] Catalysts like copper oxide (CuO) on various supports have been investigated for this process.[2]
-
Electrochemical Oxidation: This is another method that has been explored for HFP oxidation.[1]
Q2: What are the typical catalysts used for the selective oxidation of HFP?
A2: Several catalytic systems have been investigated for the selective oxidation of HFP. These include:
-
Copper-Based Catalysts: Copper oxide (CuO) supported on materials like silica (B1680970) (SiO2) or zeolites (HZSM-5) has been shown to be effective.[3] Alkali doping, for instance with Cesium (Cs), can enhance the catalyst's performance.
-
Silver-Based Catalysts: Silver (Ag) catalysts, particularly on supports like γ-Al2O3, have also been used for the gas-phase epoxidation of HFP.[3]
-
Activated Carbon with Alkali Metal Fluorides: Activated carbon promoted with fluorides of alkali metals (e.g., NaF, KF, CsF) can initiate HFP oxidation.[5]
-
Other catalysts that have been explored include barium compounds and other metals like Vanadium (V) on supports such as activated silica gels or diatomaceous earth.[1]
Q3: What are the major byproducts formed during HFP oxidation, and how can their formation be minimized?
A3: The main byproducts in the oxidation of HFP to HFPO are carbonyl fluoride (B91410) (COF2) and trifluoroacetyl fluoride (CF3COF).[2] Minor byproducts can include tetrafluoroethylene (B6358150) and hexafluorocyclopropane.[6] The formation of these byproducts is often a result of the decomposition of the desired HFPO product or further oxidation.[1] To minimize byproduct formation, it is crucial to carefully control process parameters such as temperature, the molar ratio of HFP to oxygen, and the oxygen feed rate.[1]
Q4: My HFPO yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yield of HFPO can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Key areas to investigate include reaction temperature, choice of solvent (in liquid-phase systems), catalyst activity, and reactant ratios. For instance, in liquid-phase oxidation, temperatures below approximately 155°C may not be sufficient for the epoxidation to occur, while temperatures above 170°C can lead to the decomposition of the HFPO product.[1]
Q5: The oxidation reaction appears to be uncontrollable or too violent. What safety precautions should I take?
A5: The oxidation of HFP can be highly exothermic and potentially violent if the oxygen feed rate is too high.[1] It is critical to have precise control over the addition of oxygen. Periodical dosing or a controlled, slow feed of oxygen is recommended.[2] The reactor should be equipped with adequate temperature and pressure monitoring and control systems.[1] The use of an inert gas like nitrogen can also help to moderate the reaction.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the selective oxidation of this compound.
Issue: Low Yield of this compound Oxide (HFPO)
Issue: High Levels of Byproducts (e.g., COF2, CF3COF)
Data Presentation
Table 1: Comparison of Catalytic Systems for HFP Oxidation
| Catalyst System | Support | Reaction Phase | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| CuO | SiO2 | Gas | 180 | 13.4 | 52.5 | - | [2] |
| Cs-doped CuO | SiO2 | Gas | - | 35.5 | 51.4 | - | [3] |
| Cu | HZSM-5 | Gas | 350 | - | - | 35.6 | [3] |
| Ag | γ-Al2O3 | Gas | 150 | 14.2 | 40.2 | 5.06 | [3] |
| Cs-doped Ag | γ-Al2O3 | Gas | - | 16.5 | 47.8 | 7.89 | [3] |
| Activated Carbon | - | Gas | 50-300 | - | - | - | [5] |
Table 2: Influence of Solvent on Liquid-Phase HFP Oxidation
| Solvent | Temperature (°C) | Reaction Time (h) | HFP/O2 Molar Ratio | HFPO Yield (%) | Reference |
| 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) | 160-170 | 3 | 1:1.05 | ~83 | [1] |
| Carbon Tetrachloride (CCl4) | 160-170 | 3 | 1:1.05 | 44 | [1] |
| Perfluorotributylamine | 160-170 | 3 | 1:1.05 | 52 | [1] |
Experimental Protocols
General Experimental Workflow for HFP Oxidation
Detailed Methodologies
1. Liquid-Phase Oxidation in a Batch Reactor [1]
-
Apparatus: A batch reactor (e.g., 1.3 L volume) equipped with a condenser, electrical heating with temperature control, a manometer for pressure monitoring, and systems for precise addition of reactants and product collection (e.g., an absorption system and a cold trap).
-
Raw Materials: this compound (HFP), Oxygen (O2), and an aprotic solvent (e.g., 1,2,2-trichloro-1,1,2-trifluoroethane).
-
Procedure:
-
Introduce the aprotic solvent into the leak-proof reactor.
-
Introduce a measured amount of HFP.
-
Heat the reactor to the desired temperature (typically in the range of 160-170°C).
-
Introduce oxygen in controlled aliquots over a specific period (e.g., three aliquots at 60-minute intervals).
-
Maintain the reaction for the desired duration (e.g., 3 hours).
-
Cool the reactor and collect the products.
-
-
Analysis: The quantitative analysis of HFPO and other gaseous products can be performed using gas chromatography (GC) with a thermal conductivity detector (TCD).
2. Gas-Phase Catalytic Oxidation in a Fixed-Bed Reactor [7]
-
Catalyst Preparation (Example: Cu/HZSM-5):
-
Dissolve a specified amount of Cu(NO3)2 in deionized water.
-
Mix the HZSM-5 support with the solution and stir for several hours at room temperature.
-
Continue stirring at an elevated temperature (e.g., 60°C) to evaporate the water.
-
Dry the resulting solid (e.g., at 60°C for 2 hours).
-
Calcine the dried solid at a specific temperature (e.g., 350°C) for several hours.
-
-
Apparatus: A fixed-bed reactor, typically a stainless-steel tube, placed inside a heating jacket. Mass flow controllers are used to regulate the flow of HFP and O2.
-
Procedure:
-
Load the catalyst into the reactor.
-
Heat the reactor to the desired reaction temperature.
-
Introduce a feed gas mixture of HFP and O2 at a specific molar ratio and flow rate.
-
Pass the effluent gas through a collection system (e.g., a cold trap) to condense the products.
-
-
Analysis: The product composition is typically analyzed using gas chromatography. Catalyst characterization can be performed using techniques such as XRD, BET, NH3-TPD, and XPS.[7]
3. Non-Catalytic Gas-Phase Oxidation in a Tubular Reactor [4][6]
-
Apparatus: A long tubular reactor (e.g., made of copper tubing, potentially in a helical coil) immersed in a temperature-controlled bath.
-
Procedure:
-
Heat the reactor to the desired temperature (e.g., 453 to 503 K).
-
Introduce a pre-mixed feed of HFP and oxygen at a defined molar ratio and total flow rate.
-
The long reactor length provides the necessary residence time for the reaction to occur.
-
Collect the products from the reactor outlet.
-
-
Analysis: Gas chromatography is used for the quantification of reactants and products.
References
Technical Support Center: Optimizing Hexafluoropropene Epoxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the epoxidation of hexafluoropropene (B89477) (HFP) to produce this compound oxide (HFPO).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the epoxidation of this compound (HFP)?
A1: The primary methods for HFP epoxidation include:
-
Direct Gas-Phase Oxidation: This involves the reaction of HFP with molecular oxygen at elevated temperatures, either non-catalytically or with a catalyst.[1][2][3]
-
Catalytic Gas-Phase Oxidation: This method employs various catalysts, such as silver (Ag) or copper oxide (CuO) on supports like γ-Al2O3 or HZSM-5, to facilitate the reaction between HFP and oxygen at lower temperatures compared to the non-catalytic process.[3][4][5]
-
Liquid-Phase Oxidation: This approach uses various oxidizing agents in a suitable solvent. Common oxidants include tert-Butyl hydroperoxide, hydrogen peroxide, and sodium hypochlorite (B82951) (NaClO).[6]
Q2: What are the major products and byproducts of HFP epoxidation?
A2: The primary product is this compound oxide (HFPO). Common byproducts can include carbonyl fluoride (B91410) (COF2), trifluoroacetyl fluoride (CF3COF), tetrafluoroethene (C2F4), and perfluorocyclopropane (c-C3F6).[1][2][7] The formation and proportion of these byproducts are highly dependent on the reaction conditions.
Q3: What are the key parameters influencing the yield and selectivity of HFPO?
A3: The yield and selectivity towards HFPO are significantly influenced by:
-
Temperature: Higher temperatures generally increase HFP conversion but can lead to lower selectivity due to the decomposition of HFPO and the formation of byproducts.[2][7]
-
Pressure: In gas-phase reactions, pressure can affect the concentration of reactants. Liquid-phase processes may require high pressure to maintain HFP concentration in the solvent.
-
Reactant Molar Ratio (HFP/Oxidant): The ratio of HFP to the oxidizing agent is a critical parameter that needs to be optimized for maximizing HFPO yield and selectivity.[2]
-
Catalyst: In catalytic processes, the choice of catalyst, its support, and any promoters (like Cesium) can drastically alter the conversion and selectivity.[3][4]
-
Solvent: In liquid-phase reactions, the solvent choice is crucial. Perfluorinated solvents like perfluorooctane (B1214571) are often used.[6]
-
Space-Time (in continuous reactors): This determines the residence time of the reactants in the reactor and directly impacts conversion and product distribution.[2]
Troubleshooting Guide
Problem 1: Low this compound (HFP) Conversion
| Possible Cause | Suggested Solution |
| Inappropriate Reaction Temperature | Gradually increase the reaction temperature. Note that excessively high temperatures can favor byproduct formation.[7] |
| Low Oxidant Concentration | Increase the partial pressure of the oxidant (e.g., oxygen) or its concentration in the feed.[6] |
| Insufficient Reaction Time/Space-Time | For batch reactions, increase the reaction time. For continuous flow systems, decrease the flow rate to increase space-time.[2] |
| Catalyst Deactivation (for catalytic processes) | Regenerate or replace the catalyst. Consider catalyst characterization to understand the deactivation mechanism. |
Problem 2: Low Selectivity towards this compound Oxide (HFPO)
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Optimize the temperature to a range that favors HFPO formation over its decomposition or the formation of deeper oxidation products like COF2.[7] |
| Incorrect HFP/Oxidant Molar Ratio | Systematically vary the molar ratio of HFP to the oxidant to find the optimal point for HFPO selectivity.[2] |
| Suboptimal Catalyst | Experiment with different catalysts or catalyst supports. For instance, modifying a silver catalyst with Cesium (Cs) has been shown to improve selectivity.[3] In some cases, a non-catalytic approach at optimal conditions might yield better selectivity.[2] |
| Inappropriate Solvent in Liquid-Phase Reactions | Ensure the chosen solvent is inert and provides good solubility for HFP. Perfluorinated solvents are often a good choice.[6] |
Problem 3: High Formation of Byproducts (e.g., COF2, CF3COF)
| Possible Cause | Suggested Solution |
| Excessively High Reaction Temperature | Lowering the temperature can reduce the rate of side reactions and the decomposition of HFPO.[7] |
| Oxidant Concentration is Too High | Reducing the concentration of the oxidizing agent can help minimize the deeper oxidation of HFP. |
| Non-Optimal Catalyst | Certain catalysts may favor the formation of specific byproducts. Screening different catalysts is recommended. For example, the choice between Ag and Cu-based catalysts can influence the product distribution.[3][5] |
Data Presentation: Comparison of HFP Epoxidation Methods
Table 1: Gas-Phase HFP Epoxidation
| Method | Catalyst | Temperature (°C) | Pressure | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| Non-Catalytic | None | 205 - 230 | 450 kPa | 30 - 100 | ~56 | ~40 | [2] |
| Catalytic | 10%Ag/γ-Al2O3 | 150 | Ambient | 14.2 | 40.2 | 5.7 | [4] |
| Catalytic (Cs-doped) | Cs-Ag/γ-Al2O3 | 150 | Ambient | 16.5 | 47.8 | 7.9 | [4] |
| Catalytic | CuO/SiO2 | 180 | 4.5 bar | 13.4 | 52.5 | 7.0 | [3][5] |
| Catalytic | 1 wt% Cu/HZSM-5 | 180 | 0.38 MPa | 45.9 | 77.6 | 35.6 | [4] |
Table 2: Liquid-Phase HFP Epoxidation
| Oxidant | Catalyst/Promoter | Solvent | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| t-Butyl hydroperoxide | MoO2(acac)2 | Perfluorooctane | 100 | 86.5 | 43.3 | 37.4 | [6] |
| H2O2 | TOMAC (phase transfer catalyst) | Perfluorooctane | -5 | 42.3 | 90.0 | 38.1 | [6] |
| NaClO | CTAB (phase transfer catalyst) | Perfluorooctane | 0 | 40.5 | 95.1 | 38.5 | [6] |
Experimental Protocols
1. General Protocol for Gas-Phase Non-Catalytic Epoxidation
This protocol is based on the methodology described in studies on thermally initiated HFP epoxidation.[2][8]
-
Reactor Setup: A tubular reactor, often a long coiled tube (e.g., made of copper), is placed inside a temperature-controlled furnace or oven.
-
Gas Feed: this compound (HFP) and an oxidant gas (typically molecular oxygen) are fed into the reactor at controlled flow rates using mass flow controllers.
-
Reaction: The reaction is carried out at a set temperature (e.g., 205-230°C) and pressure (e.g., 450 kPa).
-
Product Collection: The gas stream exiting the reactor is passed through a cold trap to condense the products.
-
Analysis: The composition of the product mixture is analyzed using gas chromatography (GC) equipped with suitable detectors (e.g., TCD or FID).
2. General Protocol for Gas-Phase Catalytic Epoxidation
This protocol is a generalized procedure based on studies using supported metal catalysts.[3][4][5]
-
Catalyst Preparation: The catalyst (e.g., CuO or Ag) is loaded onto a high-surface-area support (e.g., γ-Al2O3, SiO2, HZSM-5) via impregnation or other methods, followed by drying and calcination.[9][10]
-
Reactor Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is placed in a temperature-controlled furnace.
-
Catalyst Activation: The catalyst is often pre-treated in situ by heating under a flow of a specific gas (e.g., air or an inert gas) to activate it.
-
Gas Feed: HFP and oxygen are fed through the catalyst bed at controlled flow rates, temperature, and pressure.
-
Product Collection and Analysis: Similar to the non-catalytic method, products are collected and analyzed, typically by GC.
3. General Protocol for Liquid-Phase Epoxidation
This protocol is a composite of methods described for different liquid-phase oxidants.[6]
-
Reactor Setup: A stirred autoclave or a pressure-resistant glass reactor is used. The reactor should be equipped with a stirrer, temperature control, and gas inlet/outlet ports.
-
Charging Reactants: The solvent (e.g., perfluorooctane), the oxidant (e.g., hydrogen peroxide solution), and any catalyst or phase transfer agent are charged into the reactor.
-
Introducing HFP: The reactor is cooled to the desired reaction temperature, and then HFP is bubbled into the reaction mixture or charged as a liquid under pressure.
-
Reaction: The reaction mixture is stirred at a controlled temperature for a specified duration (e.g., 4-5 hours).
-
Work-up and Analysis: After the reaction, the organic phase is separated. The conversion of HFP and the yield of HFPO are determined by techniques such as GC or NMR spectroscopy.
Visualizations
Caption: A generalized experimental workflow for this compound epoxidation.
Caption: A troubleshooting decision tree for low HFPO yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas-phase Epoxidation of Hexafluoropropylene | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. psecommunity.org [psecommunity.org]
Technical Support Center: Hexafluoropropylene Oxide (HFPO) Polymerization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and manage chain transfer events during the anionic polymerization of hexafluoropropylene oxide (HFPO).
Frequently Asked Questions (FAQs)
Q1: What is chain transfer in the context of HFPO polymerization, and why is it problematic?
Q2: What are the primary causes of unintended chain transfer in HFPO polymerization?
A2: The primary causes of unintended chain transfer in the anionic polymerization of HFPO are largely related to suboptimal reaction conditions and the presence of impurities. Key factors include:
-
Reaction Temperature: Both excessively high and unstable temperatures can increase the rate of chain transfer reactions relative to propagation.[2]
-
Monomer and Solvent Addition Rates: Inconsistent or rapid feeding of the HFPO monomer or solvent can create localized areas of high temperature or concentration, promoting side reactions.[2]
-
Impurities: Trace amounts of water, hydrogen fluoride (B91410) (HF), or hexafluoroacetone (B58046) (HFA) in the HFPO monomer can act as chain transfer agents, terminating the growing polymer chain.[4]
-
Initiator System: The choice and preparation of the anionic initiator, such as those derived from cesium fluoride (CsF) or potassium fluoride (KF), are critical.[2][5]
Q3: How does hexafluoropropylene (HFP) act to prevent chain transfer?
A3: Hexafluoropropylene (HFP) is often used as a solvent or diluent in HFPO polymerization. It serves a crucial role in preventing chain transfer, allowing for the synthesis of higher molecular weight polymers.[5][6][7] While the exact mechanism is complex, HFP helps to stabilize the growing polymer chain end, thereby suppressing unwanted termination and transfer reactions.[5] The molar ratio of HFP to HFPO is a key parameter to control.[5]
Q4: What type of initiators are typically used, and how do they influence the reaction?
A4: The anionic polymerization of HFPO typically employs initiators prepared from alkali metal fluorides, such as Cesium Fluoride (CsF) or Potassium Fluoride (KF), in an aprotic organic solvent like tetraglyme.[2][5] Perfluorinated cesium alkoxide initiators are also effective.[2] The choice of initiator is critical; for instance, CsF is generally more effective than Sodium Fluoride (NaF) for achieving higher degrees of polymerization.[2] The initiator system directly impacts the initiation rate and the stability of the propagating species, thereby influencing the likelihood of chain transfer.[8]
Troubleshooting Guide
Problem: The molecular weight of my final poly(HFPO) is significantly lower than targeted.
This is a common issue often linked to premature chain termination or excessive chain transfer. Use the following diagnostic workflow and table to identify the potential cause.
Data Presentation: Reaction Parameter Effects
Careful control of reaction parameters is essential to minimize chain transfer.[2] The tables below summarize quantitative data from various studies.
Table 1: Effect of Reaction Temperature and Monomer Feed Rate on Poly(HFPO) Molecular Weight
| Initiator System | Temperature (°C) | HFPO Feeding Rate | Resulting Mw (Da) | Key Observation | Reference |
| CsF/HFP Oligomer | Not specified | 1.85 g/min | ~3,600 | Optimized feed rate is critical. | [2] |
| CsF/HFP Oligomer | Not specified | 11.67 g/hr | ~14,800 | Stabilized temperature and optimized feed rate yield high Mw. | [2] |
| KF/Aprotic Solvent | -30 to 50 | Not specified | Oligomers | General operating temperature range. | [5] |
| KF/Aprotic Solvent | -10 to 10 | Not specified | DPn 6-10 | Tighter temperature control yields a more defined degree of polymerization. | [5] |
| Anionic Initiator | -10 to 20 | Not specified | 1,500 - 4,000 | Higher temperatures than traditional methods are possible with optimized composition. | [6] |
Mw = Weight Average Molecular Weight; DPn = Number-Average Degree of Polymerization
Table 2: Recommended Limits for Impurities in HFPO Monomer
| Impurity | Recommended Maximum Concentration | Consequence of Exceeding Limit | Reference |
| Hydrogen Fluoride (HF) | < 0.1 ppm | Limits maximum degree of polymerization | [4] |
| Acid Fluorides | < 0.2% | Limits maximum degree of polymerization | [4] |
| Hexafluoroacetone (HFA) | < 0.01% | Limits maximum degree of polymerization | [4] |
| Water (H₂O) | < 1 ppm | Limits maximum degree of polymerization | [4] |
| Water in Solvent | < 500 ppm | Can deactivate initiator and growing chains | [5] |
Experimental Protocols
Protocol 1: General Anionic Polymerization of HFPO
This protocol provides a generalized methodology for the anionic polymerization of HFPO, emphasizing the steps crucial for preventing chain transfer.
Methodology Details:
-
Reagent and Monomer Purification:
-
HFPO Monomer: The monomer must be scrubbed to remove impurities like HF, HFA, and water to the levels indicated in Table 2.[4]
-
Solvents (e.g., tetraglyme, HFP): Solvents must be rigorously dried to a water content of not more than 500 ppm.[5] Purification often involves distillation from a suitable drying agent under an inert atmosphere.
-
-
Initiator Preparation:
-
Polymerization Reaction:
-
The reaction is typically conducted in a stainless steel vessel.[5]
-
The initiator solution is added to the vessel, which may then be placed under a vacuum.[5]
-
The reaction is cooled to the desired temperature (e.g., -10°C to 10°C). Maintaining a constant temperature, within +/- 5°C, is beneficial.[5]
-
A mixture of HFPO and HFP is supplied to the vessel as a gas mixture at a controlled rate.[5] The molar ratio of HFP to HFPO can range from 4 to 0.05.[5]
-
The reaction is allowed to proceed for a set time, typically between 30 minutes and 3 hours, to ensure complete conversion of the HFPO monomer.[5]
-
-
Polymer Isolation and Characterization:
-
After the reaction is complete, the polymer is isolated. This may involve removing unreacted monomer and solvent under vacuum.
-
The resulting polymer is characterized, primarily using Gel Permeation Chromatography (GPC), to determine its weight average molecular weight (Mw) and polydispersity index (PDI).
-
Logical Pathway: Chain Propagation vs. Chain Transfer
The success of the polymerization depends on favoring the chain propagation pathway over competing chain transfer and termination reactions.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 4. US4356291A - Purification and polymerization of hexafluoropropylene oxide - Google Patents [patents.google.com]
- 5. EP1698650A1 - Polymerization of hexafluoropropylene oxide - Google Patents [patents.google.com]
- 6. US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer - Google Patents [patents.google.com]
- 7. US20110319574A1 - Hexafluoropropylene Oxide Polymer Compositions and a Preparing Method of Hexafluoropropylene Oxide Polymer Using Hexafluoropropylene Oligomer - Google Patents [patents.google.com]
- 8. materials.alfachemic.com [materials.alfachemic.com]
Technical Support Center: Stabilization of Hexafluoropropene for Long-Term Storage
Welcome to the Technical Support Center for the long-term storage and stabilization of hexafluoropropene (B89477) (HFP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the handling and storage of HFP.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Pressure drop in HFP cylinder over time with no apparent leak. | 1. Slow dimerization or oligomerization of HFP.[1][2] 2. Gas contraction due to a decrease in ambient temperature. | 1. Verify Purity: Analyze the HFP for the presence of dimers or other oligomers using Gas Chromatography-Mass Spectrometry (GC-MS). 2. Temperature Log: Check temperature records to correlate pressure changes with temperature fluctuations. 3. Contact Supplier: If oligomerization is confirmed, contact the supplier for further guidance. |
| Formation of unexpected byproducts in reactions involving HFP. | 1. Presence of hexafluoropropylene oxide (HFPO) as an impurity, which can rearrange to toxic hexafluoroacetone (B58046) (HFA).[3] 2. Contamination of HFP with air or moisture, leading to oxidation or hydrolysis byproducts. 3. Reaction with incompatible materials in the experimental setup. | 1. Purity Analysis: Before use, perform a GC-MS analysis to quantify impurities like HFPO. 2. Inert System: Ensure your reaction system is free of air and moisture by using inert gas purging and dry components. 3. Material Compatibility Check: Verify that all materials in contact with HFP are compatible. Stainless steel is generally recommended.[3] |
| Inconsistent reaction yields or kinetics. | 1. Variable purity of HFP from different cylinders or over time. 2. Presence of polymerization inhibitors or stabilizers that were not accounted for. 3. Partial degradation of HFP during storage. | 1. Standardize HFP Source: Use HFP from the same batch for a series of experiments. 2. Pre-reaction Purity Check: Always analyze the purity of HFP before each experiment. 3. Consult Supplier Documentation: Check the certificate of analysis for any listed stabilizers. |
| Visible residue or discoloration in the HFP cylinder or transfer lines. | 1. Formation of solid or liquid oligomers/polymers. 2. Corrosion of the cylinder or transfer line material. | 1. Immediate Quarantine: Safely quarantine the cylinder and associated equipment. Do not use. 2. Contact Safety Officer and Supplier: Report the issue to your institution's safety officer and the gas supplier. 3. Do Not Attempt to Clean: Do not attempt to clean the residue without consulting the supplier and safety personnel, as byproducts may be hazardous. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound during long-term storage?
The primary degradation pathways for HFP are:
-
Dimerization and Oligomerization: HFP can react with itself to form dimers and other higher-order oligomers. This process can be catalyzed by certain materials and conditions.[1][2]
-
Oxidation: If HFP comes into contact with oxygen, it can oxidize to form hexafluoropropylene oxide (HFPO).[4]
2. Are stabilizers typically added to this compound for long-term storage?
Generally, high-purity this compound (>99.5%) is considered to have an unlimited storage life in steel containers at room temperature and is transported without the addition of stabilizers.[5] However, for its degradation product, hexafluoropropylene oxide (HFPO), toluene (B28343) may be added as an inhibitor to prevent its rearrangement to hexafluoroacetone (HFA), especially in carbon steel containers.[3]
3. What are the recommended storage conditions for this compound?
HFP should be stored in pressure-resistant containers, such as carbon-steel or stainless steel cylinders, in a cool, well-ventilated area away from sunlight, heat, and ignition sources.[5] It is crucial to prevent backflow of water into the container.[6] The storage temperature should not exceed 52 °C (125 °F).[7][8]
4. How does temperature affect the stability of this compound?
Higher temperatures can increase the rate of potential degradation reactions, such as dimerization and oxidation.[9][10] Storing HFP at elevated temperatures is not recommended.
5. What materials are compatible with this compound?
Stainless steel is a recommended material for containers and process equipment handling HFP.[3] While carbon steel is also used, it may be more susceptible to corrosion if impurities like moisture are present, which could catalyze degradation. One should always verify the compatibility of all materials, including seals and lubricants, that will come into contact with HFP.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of HFP and identify the presence of common impurities such as dimers, oligomers, and oxidation products.
Methodology:
-
Sampling:
-
Use a gas-tight syringe or a suitable gas sampling bag (e.g., Tedlar bag) to collect a gaseous sample of HFP from the cylinder.[11]
-
Ensure all sampling equipment is clean, dry, and purged with an inert gas to prevent contamination.
-
-
GC-MS System:
-
Injector: Split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column suitable for gas analysis.
-
Carrier Gas: Helium or another appropriate inert gas.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200-250°C) to elute both volatile HFP and less volatile impurities.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for HFP and its potential degradation products (e.g., m/z 15-500).
-
-
Analysis:
-
Inject the gas sample into the GC-MS.
-
Identify peaks by comparing their mass spectra with reference spectra from a library (e.g., NIST).
-
Quantify the purity and impurity levels by peak area percentage, or by using a calibration curve if external standards are available.
-
Protocol 2: Accelerated Stability Testing of this compound
Objective: To assess the stability of HFP under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation:
-
Fill small, high-pressure stainless steel cylinders with the HFP to be tested.
-
Include coupons of different materials (e.g., carbon steel, different types of stainless steel, common gasket materials) in some cylinders to test for material compatibility and catalytic degradation.
-
For some samples, intentionally introduce controlled amounts of impurities like air or moisture to assess their impact on stability.
-
-
Aging Conditions:
-
Place the prepared cylinders in a temperature-controlled oven at an elevated temperature (e.g., 50-60°C). The exact temperature should be chosen based on safety considerations and the desire to accelerate degradation without inducing unrealistic reaction pathways.
-
-
Time Points:
-
Remove cylinders for analysis at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, analyze the HFP sample from the aged cylinder using the GC-MS protocol described above.
-
Compare the purity and impurity profiles of the aged samples to a control sample stored at recommended conditions and the initial pre-test sample.
-
Document the formation of any new peaks and the increase in the concentration of known impurities over time.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for HFP purity verification before use.
References
- 1. Studies on this compound Dimer Isomerization [scirp.org]
- 2. Studies on this compound Dimer Isomerization - Open Access Library [oalib.com]
- 3. chemours.com [chemours.com]
- 4. Main uses of Hexafluoropropylene_Hangzhou Jufu New Material Technology Co., Ltd.,_Hangzhou Jufu New Material Technology Co., Ltd., [cnhzjf.com]
- 5. ecetoc.org [ecetoc.org]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. airgas.com [airgas.com]
- 8. Safety Guideline [chemtrack.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Semiquantification) - analysis - Analytice [analytice.com]
Technical Support Center: Troubleshooting HFPO Polymerization Inhibition
Welcome to the technical support center for hexafluoropropylene oxide (HFPO) polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the anionic polymerization of HFPO. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Molecular Weight or Low Degree of Polymerization
Question: My HFPO polymerization resulted in a polymer with a low molecular weight and a high polydispersity index (PDI). What are the common causes and how can I resolve this?
Answer: Low molecular weight in HFPO polymerization is most commonly caused by the presence of impurities that act as chain transfer agents, prematurely terminating the growing polymer chains.[1] The anionic polymerization of HFPO is highly sensitive to trace amounts of certain compounds. Careful control of reaction conditions is crucial for achieving high molecular weight polymers.[2][3]
Common Inhibitors and Their Effects:
| Impurity | Typical Concentration in Commercial HFPO | Recommended Maximum Concentration for High MW Polymer | Mechanism of Inhibition |
| Water (H₂O) | Variable | < 1 ppm[4] | Reacts with the anionic initiator and propagating chain ends, leading to termination.[5] |
| Hydrogen Fluoride (B91410) (HF) | 11-28 ppm[4] | < 0.1 ppm[4] | A strong protic impurity that rapidly terminates anionic species. |
| Hexafluoroacetone (B58046) (HFA) | 0 - 0.1% | < 0.01%[4] | Acts as a chain transfer agent, limiting the polymer chain length.[4] |
| Acid Fluorides (e.g., Perfluoropropionyl fluoride) | Up to 0.2% | < 0.2%[4] | Function as potent chain transfer agents.[4] |
| Carbon Dioxide (CO₂) | 0.01 - 0.05% | As low as possible | Can react with the anionic initiator and propagating species, leading to catalyst deactivation.[6] |
| Oxygen (O₂) | Variable (atmospheric contamination) | As low as possible | Can react with and deactivate the anionic initiator and propagating chains, inhibiting polymerization.[3][7] |
Troubleshooting Workflow for Low Molecular Weight Polymer:
Caption: Troubleshooting workflow for low molecular weight poly(HFPO).
Issue 2: Polymerization Fails to Initiate or Proceeds Very Slowly
Question: My HFPO polymerization reaction is not starting, or the initiation is significantly delayed. What could be the problem?
Answer: Failure to initiate or slow initiation is often due to the deactivation of the initiator by impurities or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inactive Initiator: The initiator (e.g., cesium fluoride, potassium fluoride) may be old or have been exposed to moisture.
-
Solution: Use a freshly opened or properly stored initiator. Ensure the initiator is handled under anhydrous and inert conditions.
-
-
High Levels of Inhibitors: Gross contamination of the monomer or solvent with water, CO₂, or other impurities can consume the initiator before polymerization can begin.[6]
-
Solution: Rigorously purify the HFPO monomer and solvent prior to use (See Protocol 1).
-
-
Low Temperature: While lower temperatures can favor higher molecular weights, excessively low temperatures can significantly slow down the initiation kinetics.
-
Solution: Ensure the reaction temperature is within the optimal range for the chosen initiator system. For KF-catalyzed polymerization, a typical range is -30°C to 50°C.[2]
-
-
Insufficient Initiator Concentration: The amount of initiator may be too low to overcome trace impurities and still have enough active species to start the polymerization.
-
Solution: While maintaining the desired monomer-to-initiator ratio for your target molecular weight, ensure the absolute concentration of the initiator is sufficient.
-
Troubleshooting Decision Tree for Initiation Failure:
Caption: Decision tree for troubleshooting HFPO polymerization initiation failure.
Experimental Protocols
Protocol 1: Purification of HFPO Monomer
Objective: To remove common inhibitors such as water, hydrogen fluoride (HF), acid fluorides, and hexafluoroacetone (HFA) from commercial HFPO monomer to levels suitable for high molecular weight polymerization. This protocol is adapted from established purification methods.[4]
Materials:
-
Commercial grade HFPO
-
Metal hydroxide (B78521) pellets (e.g., NaOH or KOH)
-
Metal hydride (e.g., calcium hydride (CaH₂))
-
Two scrubbing towers or columns
-
Inert gas (Nitrogen or Argon) supply
-
Cold trap (dry ice/acetone or liquid nitrogen)
-
Gas-tight collection vessel
Procedure:
-
Setup: Arrange two scrubbing towers in series. The first tower should be filled with metal hydroxide pellets and the second with a metal hydride such as calcium hydride. Ensure all glassware is thoroughly dried and the system is purged with an inert gas.
-
First Scrub (Metal Hydroxide): Pass the gaseous HFPO monomer through the first scrubbing tower containing metal hydroxide pellets. This step will effectively remove HF, low molecular weight acid fluorides, and HFA.[4]
-
Second Scrub (Metal Hydride): The gas stream from the first tower is then passed through the second tower containing the metal hydride. This will remove any remaining water.[4]
-
Collection: The purified HFPO gas is then condensed and collected in a gas-tight vessel cooled with a cold trap.
-
Purity Verification: It is highly recommended to analyze the purified monomer for trace impurities before use (See Protocol 2).
Signaling Pathway of Impurity Removal:
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of trace fluoride in water samples by silylation and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Anionic Polymerization of Hexafluoropropylene Oxide (HFPO)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the anionic polymerization of hexafluoropropylene oxide (HFPO). Our goal is to help you control the molecular weight of your polymers and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the anionic polymerization of HFPO, providing potential causes and recommended solutions.
Issue 1: The molecular weight of my poly(HFPO) is consistently lower than targeted.
-
Potential Cause 1: Unoptimized Monomer-to-Initiator Ratio. The number average molecular weight (Mn) in a living anionic polymerization is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used.[1] An excess of initiator will lead to a higher number of polymer chains, each with a lower molecular weight.
-
Solution: Carefully calculate and control the stoichiometry of your reactants. Ensure accurate measurement of both the HFPO monomer and the initiator. It is advisable to perform a series of small-scale polymerizations with varying monomer-to-initiator ratios to empirically determine the optimal conditions for your desired molecular weight.
-
-
Potential Cause 2: Presence of Impurities. Water, acidic impurities, or other protic species can act as terminating agents, prematurely stopping chain growth and resulting in lower molecular weight polymers. HFPO can also rearrange to the toxic hexafluoroacetone (B58046) (HFA) in the presence of Lewis acids.[2]
-
Solution: Ensure all reactants, solvents, and glassware are rigorously dried and purified before use. The use of aprotic solvents like tetrahydrofuran (B95107) (THF) is common in anionic polymerization.[1] Store HFPO below 25 °C (77 °F) to minimize rearrangement to HFA.[2]
-
-
Potential Cause 3: Dominant Chain Transfer Reactions. Chain transfer reactions can terminate a growing polymer chain and initiate a new one, leading to a broader molecular weight distribution and a lower average molecular weight than theoretically predicted.[3][4] These reactions are highly sensitive to the reaction conditions.[3][5]
-
Solution: Optimize reaction parameters to minimize chain transfer. This includes stabilizing the reaction temperature, as fluctuations can increase the rate of chain transfer.[3][4] Additionally, controlling the monomer feeding rate can help maintain a steady concentration of monomer and reduce side reactions.[3][5]
-
Issue 2: The molecular weight distribution (polydispersity index - PDI) of my polymer is too broad.
-
Potential Cause 1: Slow Initiation Rate. If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths and a high PDI.
-
Solution: Select an initiator that provides a rapid and efficient initiation. The choice of alkali metal fluoride (B91410) and solvent system is critical. For instance, the potassium fluoride (KF)/tetraglyme system has been shown to produce polymers with higher molar masses compared to cesium fluoride (CsF)/tetraglyme.[6][7]
-
-
Potential Cause 2: Inefficient Mixing. Poor mixing can lead to localized areas of high monomer or initiator concentration, resulting in non-uniform chain growth and a broader PDI.
-
Solution: Ensure efficient and continuous stirring throughout the polymerization reaction. For viscous solutions, mechanical stirring is recommended over magnetic stirring.
-
-
Potential Cause 3: Temperature Gradients. Temperature variations within the reactor can lead to different polymerization rates in different parts of the reaction mixture, contributing to a broader PDI.
Frequently Asked Questions (FAQs)
Q1: How does the choice of initiator affect the molecular weight of poly(HFPO)?
A1: The nature of the counter-ion in the initiator significantly influences both the propagation and chain transfer reactions.[7] The choice of alkali metal fluoride as a catalyst has a notable impact:
-
Sodium fluoride (NaF)/tetraglyme: This system typically results in only the monoadduct and does not yield high molecular weight polymers.[6][7]
-
Cesium fluoride (CsF)/tetraglyme: This system can produce oligomeric products, but chain transfer is often a predominant reaction.[6][7]
-
Potassium fluoride (KF)/tetraglyme: This system has been shown to be more effective in synthesizing higher molar mass polymers, with number-average molar masses ranging from 2500 to 3500 g/mol being achievable.[6]
Q2: What is the role of temperature in controlling the molecular weight of poly(HFPO)?
A2: Temperature is a critical parameter. Lower temperatures, often around 0°C or below, are generally preferred for the anionic polymerization of HFPO.[6][8] This is because lower temperatures help to:
-
Reduce the rate of chain transfer reactions: This leads to a more "living" polymerization and better control over the molecular weight.[8]
-
Control the exothermicity of the reaction: The ring-opening polymerization of HFPO is exothermic, and lower temperatures help to dissipate the heat generated, preventing runaway reactions and side reactions.
Q3: How does the monomer feeding rate impact the polymerization?
A3: A controlled and optimized monomer feeding rate is essential for achieving high molecular weight poly(HFPO).[3][4][5] A slow and steady feeding rate helps to:
-
Maintain a low and constant concentration of monomer: This can suppress chain transfer reactions.
-
Control the reaction temperature: By adding the monomer gradually, the heat generated by the polymerization can be more effectively managed. For example, a feeding rate of 1.85 g/min has been used to synthesize poly(HFPO) with a weight-average molecular weight of 3600.[8]
Data Summary
The following table summarizes the effect of different initiators on the degree of polymerization of HFPO.
| Initiator System | Solvent | Temperature | Resulting Product | Reference |
| NaF/tetraglyme | Not specified | Not specified | Monoadduct (CF3CF2CO2CH3) | [6][7] |
| CsF/tetraglyme | Not specified | Not specified | Oligomeric product (DPn < 5) | [6][7] |
| KF/tetraglyme | C4F5H5 or 1,3-bis(trifluoromethyl)benzene | 0 °C | Polymers with Mn between 2500 and 3500 g/mol | [6] |
DPn: Number-average degree of polymerization Mn: Number-average molecular weight
Experimental Protocols
Protocol 1: General Procedure for Anionic Polymerization of HFPO
This protocol provides a general guideline. Specific parameters should be optimized based on the desired molecular weight and experimental setup.
-
Preparation:
-
All glassware must be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
The solvent (e.g., tetraglyme, 1,1,1,3,3-pentafluorobutane) must be rigorously dried and deoxygenated.
-
The initiator (e.g., KF) should be dried under vacuum at high temperature.
-
HFPO monomer should be purified to remove any acidic impurities.
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a monomer inlet) under an inert atmosphere (nitrogen or argon).
-
Add the dried solvent and initiator to the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using a suitable cooling bath.
-
-
Polymerization:
-
Slowly feed the purified HFPO monomer into the stirred reaction mixture at a controlled rate.
-
Maintain a constant temperature throughout the polymerization.
-
Monitor the reaction progress by taking aliquots and analyzing the molecular weight (e.g., by Gel Permeation Chromatography - GPC).
-
-
Termination and Work-up:
-
Once the desired molecular weight is reached or the monomer is consumed, terminate the polymerization by adding a suitable quenching agent (e.g., methanol).
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for anionic polymerization of HFPO.
Caption: Troubleshooting logic for low molecular weight in HFPO polymerization.
References
- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 2. chemours.com [chemours.com]
- 3. [PDF] Synthesis of High Molecular Weight Poly(Hexafluoropropylene Oxide) by Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer -Polymer(Korea) [koreascience.kr]
Technical Support Center: Anionic Polymerization of Hexafluoropropylene Oxide (HFPO)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the anionic polymerization of hexafluoropropylene oxide (HFPO).
Troubleshooting Guide
This guide addresses common issues encountered during the anionic polymerization of HFPO, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Low Monomer Conversion | Presence of impurities: Water, oxygen, or other protic impurities can terminate the living anionic chain ends.[1] | Rigorously purify all reagents (monomer, solvent, initiator) and ensure a completely inert atmosphere (e.g., high vacuum line, glovebox).[2][3] |
| Inefficient initiation: The initiator may be degraded or its concentration inaccurately determined. | Use freshly prepared or properly stored initiator. Titrate the initiator solution to determine its exact molarity before use.[1] | |
| Low reaction temperature: The polymerization rate can be highly dependent on temperature. | Optimize the reaction temperature. While lower temperatures can favor polymerization, they may also slow down the rate significantly. | |
| Low Polymer Molecular Weight (Mw) | Chain transfer reactions: This is a common issue in HFPO polymerization, especially under unoptimized conditions.[4][5] | Optimize reaction conditions, including stabilizing the reaction temperature and controlling the monomer feeding rate.[4][5] A slower monomer feeding rate can help to suppress chain transfer.[6] |
| High initiator concentration: Too much initiator will lead to a larger number of polymer chains, each with a lower molecular weight for a given amount of monomer. | Accurately determine the initiator concentration and use the appropriate monomer-to-initiator ratio for your target molecular weight. | |
| Nature of the alkali metal fluoride (B91410) catalyst: The choice of catalyst can influence the degree of polymerization. | Potassium fluoride (KF) has been shown to produce higher molar mass polymers compared to cesium fluoride (CsF) or sodium fluoride (NaF) under certain conditions.[7][8] | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Slow initiation compared to propagation: If the initiation of new polymer chains is slow, chains will be formed at different times, leading to a broader distribution of chain lengths. | Ensure rapid and efficient initiation by using an appropriate initiator and ensuring good mixing at the start of the polymerization. |
| Presence of impurities: Impurities can cause termination throughout the polymerization, broadening the molecular weight distribution.[2] | Rigorously purify all components of the reaction system. | |
| Temperature gradients: Inconsistent temperature throughout the reactor can lead to different polymerization rates and a broader PDI. | Ensure efficient stirring and temperature control of the reaction vessel. | |
| Formation of Oligomers and Side Products | Suboptimal catalyst system: Certain catalyst systems may favor the formation of low molecular weight oligomers. For example, the CsF/tetraglyme (B29129) system can produce oligomers with a degree of polymerization less than 5.[7] | The KF/tetraglyme catalytic system in specific fluorinated solvents has been shown to yield high molar mass polymers with minimal low molecular weight contaminants.[7] |
| Rearrangement of HFPO: In the presence of Lewis acids, HFPO can rearrange to hexafluoroacetone (B58046) (HFA).[9][10] This can be catalyzed by by-products from the corrosion of carbon steel containers.[10] | Use stainless steel reaction vessels and storage containers for HFPO.[10] Ensure all equipment is scrupulously clean and free of any acidic residues. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the anionic polymerization of HFPO?
The anionic polymerization of HFPO proceeds via a ring-opening mechanism.[7] It is typically initiated by a fluoride ion (F⁻), which is generated from an alkali metal fluoride salt (e.g., CsF, KF) complexed with a crown ether or a glyme, such as tetraglyme.[7][8] The "naked" fluoride ion acts as a nucleophile and attacks the carbon of the epoxide ring, initiating polymerization.[8][9] The propagation then proceeds by the sequential addition of HFPO monomers to the growing alkoxide chain end.
Q2: How does the choice of solvent affect the polymerization?
The solvent plays a crucial role in the anionic polymerization of HFPO. Aprotic polar solvents are generally required to solvate the cation and promote the dissociation of the initiator salt.
-
Tetraglyme: Often used as a co-solvent to complex the alkali metal cation (e.g., K⁺, Cs⁺), which generates a more reactive "naked" fluoride anion for initiation.[7][8]
-
Fluorinated Solvents: Inert fluorinated solvents are highly recommended to maintain a homogeneous reaction and prevent chain transfer. Examples include 1,1,1,3,3-pentafluorobutane (B1294926) and 1,3-bis(trifluoromethyl)benzene.[7]
-
Hexafluoropropylene (HFP) Oligomers: These can also be used as a solvent system.[4][6]
Q3: What is the role of the counter-ion (alkali metal) in the polymerization?
The nature of the alkali metal counter-ion significantly influences the polymerization. The reactivity of the initiator generally follows the order CsF > KF > NaF, which corresponds to a decrease in the lattice energy of the alkali metal fluoride.[8] While CsF is a very active initiator, it can sometimes lead to lower molecular weight oligomers.[7] KF has been found to be a good compromise, leading to higher molecular weight polymers under optimized conditions.[7][8] NaF has shown to be the least reactive, in some cases only yielding a monoadduct.[7][8]
Q4: How can I control the molecular weight of the resulting poly(HFPO)?
The molecular weight of the polymer can be controlled by several factors:
-
Monomer to Initiator Ratio ([M]/[I]): In a living polymerization, the number-average degree of polymerization (DPn) is directly proportional to the [M]/[I] ratio.
-
Reaction Temperature: Lower temperatures generally suppress chain transfer reactions, which can help in achieving higher molecular weights.[6]
-
Monomer Feed Rate: A slow and continuous addition of the monomer can help to maintain a low instantaneous monomer concentration, which can suppress side reactions and lead to better control over the polymerization.[4][6]
-
Solvent and Catalyst System: The choice of solvent and catalyst can impact the extent of chain transfer and termination reactions, thereby influencing the final molecular weight.[7]
Q5: What are the key safety precautions when working with HFPO?
-
Toxicity: HFPO is a colorless gas and should be handled in a well-ventilated fume hood.[9]
-
Rearrangement to HFA: HFPO can rearrange to the toxic hexafluoroacetone (HFA).[10] This is catalyzed by Lewis acids and can occur in storage containers, especially those made of carbon steel.[10] It is recommended to use HFPO from stainless steel containers and to use it within 90 days of receipt if in a carbon-steel container.[9]
-
Pressure: HFPO is a gas at room temperature and is handled as a liquefied gas under pressure. Ensure all equipment is pressure-rated and regularly inspected.
-
Cryogenic Burns: Contact with liquid HFPO can cause severe frostbite.[10] Wear appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.
Quantitative Data Summary
The following tables summarize the effect of different solvents and catalysts on the anionic polymerization of HFPO.
Table 1: Effect of Alkali Metal Fluoride Catalyst on HFPO Polymerization
| Catalyst System | Solvent | Temperature (°C) | Result | Reference |
| NaF / tetraglyme | - | - | Monoadduct only | [7][8] |
| CsF / tetraglyme | - | - | Oligomeric product (DPn < 5) | [7][8] |
| KF / tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | High molar mass polymer (Mn = 2500-3500 g/mol ) | [7] |
| KF / tetraglyme | 1,3-bis(trifluoromethyl)benzene | 0 | High molar mass polymer (Mn = 2500-3500 g/mol ) | [7] |
Table 2: Influence of Reaction Conditions on Molecular Weight
| Initiator System | Solvent | Temperature (°C) | Monomer Feed Rate ( g/min ) | Resulting Mw ( g/mol ) | Reference |
| CsF / HFP oligomer | HFP oligomer (35.1% dimer) | 0 | 1.85 | ~3600 | [6] |
| Anionic Initiator | Hexafluoropropylene | Stabilized | 1.67 (g/hr) | ~14800 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Anionic Polymerization of HFPO
This is a general guideline and may need to be adapted based on specific experimental goals and available equipment.
-
Apparatus Setup:
-
All glassware must be rigorously cleaned and dried in an oven at >120 °C overnight.
-
Assemble the reaction setup (e.g., a flamed-out Schlenk flask or a specialized high-vacuum reactor) while hot and immediately place it under a high vacuum or an inert atmosphere (e.g., argon or nitrogen).
-
The setup should include a magnetic stirrer, a low-temperature thermometer, and a means for introducing monomer and initiator under inert conditions.
-
-
Solvent and Reagent Preparation:
-
Dry the chosen solvent (e.g., 1,1,1,3,3-pentafluorobutane) over a suitable drying agent (e.g., CaH₂) and distill it under an inert atmosphere directly into the reaction vessel.
-
Dry the alkali metal fluoride (e.g., KF) under vacuum at high temperature before use.
-
Dry the tetraglyme over a suitable drying agent and distill it under vacuum.
-
-
Initiator Preparation:
-
In the reaction vessel, add the dried alkali metal fluoride and tetraglyme to the solvent under a positive pressure of inert gas.
-
Stir the mixture to allow for the complexation and dissolution of the initiator.
-
-
Polymerization:
-
Cool the reactor to the desired temperature (e.g., 0 °C or -30 °C) using a suitable cooling bath.
-
Slowly introduce the HFPO monomer into the reactor. This can be done by condensing a known amount of gaseous HFPO into a cooled, graduated cylinder and then allowing it to distill into the reaction vessel, or by using a mass flow controller for precise addition.
-
Maintain a constant temperature and vigorous stirring throughout the polymerization.
-
Monitor the reaction progress by taking aliquots (if possible) for analysis (e.g., by NMR or GC to check for monomer consumption).
-
-
Termination and Work-up:
-
Terminate the polymerization by adding a protic source, such as methanol.
-
Allow the reactor to warm to room temperature.
-
The resulting polymer can be isolated by precipitation in a non-solvent or by evaporation of the volatile components under reduced pressure.
-
Further purify the polymer as needed.
-
-
Characterization:
-
Characterize the polymer by standard techniques such as ¹⁹F NMR and ¹H NMR spectroscopy, Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and MALDI-TOF mass spectrometry.[7]
-
Visualizations
Caption: Experimental workflow for the anionic polymerization of HFPO.
Caption: Troubleshooting decision tree for HFPO anionic polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer -Polymer(Korea) [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]
- 10. chemours.com [chemours.com]
Technical Support Center: Optimizing Temperature for Hexafluoropropylene Oxide (HFPO) Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the temperature for hexafluoropropylene oxide (HFPO) polymerization. Precise temperature control is critical for achieving desired polymer properties and ensuring reaction efficiency.
Troubleshooting Guide: Temperature-Related Issues
Unstable or incorrect reaction temperatures can lead to a variety of issues during HFPO polymerization. This guide outlines common problems, their potential causes, and recommended corrective actions.
| Issue | Potential Cause | Corrective Action |
| Low Monomer Conversion | Temperature too low: Reaction kinetics are slow, leading to incomplete polymerization within the allotted time. | Gradually increase the reaction temperature in small increments (e.g., 2-3°C) and monitor the conversion rate. Ensure the cooling/heating system is functioning correctly and calibrated. |
| Poor heat transfer: Inadequate mixing or fouling of the reactor walls can create cold spots within the reaction mixture. | Increase the stirring speed to improve homogeneity. If the problem persists, clean the reactor to remove any polymer buildup. | |
| Low Molecular Weight Polymer | Temperature too high: High temperatures can increase the rate of chain transfer reactions, leading to the formation of shorter polymer chains.[1] | Lower the reaction temperature. For anionic polymerization of HFPO, temperatures in the range of -10°C to 10°C are often optimal for achieving a higher degree of polymerization.[2] |
| Exothermic reaction runaway: The polymerization of HFPO is exothermic, and poor heat removal can cause localized hot spots where chain termination is more likely. | Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a slower monomer feed rate to better manage the heat generated. | |
| Broad Polydispersity Index (PDI) | Temperature fluctuations: Inconsistent temperature control can lead to variations in the rates of initiation and propagation, resulting in a wider range of polymer chain lengths.[3] | Implement precise temperature control, ideally maintaining the setpoint within ±1°C. Use a reliable thermocouple and a responsive heating/cooling system. |
| Presence of impurities: Impurities can be activated at certain temperatures and interfere with the polymerization process. | Ensure all reactants, solvents, and the reactor are thoroughly dried and purified before use. | |
| Side Reactions (e.g., Formation of Hexafluoroacetone (B58046) - HFA) | Elevated temperatures: HFPO can rearrange to HFA, a reaction catalyzed by higher temperatures and the presence of Lewis acids.[4][5] | Maintain the polymerization temperature below 25°C if HFA formation is a concern. For storage, HFPO should also be kept below this temperature.[5] |
| Decomposition at very high temperatures: Above 150°C, HFPO can decompose into trifluoroacetyl fluoride (B91410) and difluorocarbene.[4] | Operate well below this decomposition temperature. The typical polymerization range of -30°C to 50°C is safely below this threshold.[2] | |
| Reaction Color Changes Unexpectedly | Side reactions or termination: In anionic polymerizations, a change in the color of the reaction mixture can indicate the termination of living anions, which can be temperature-dependent.[6] | Lowering the reaction temperature can often mitigate side reactions. Ensure the reaction setup is free from air and moisture leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for HFPO polymerization?
A1: The optimal temperature for HFPO polymerization depends on the desired polymer characteristics. Generally, the reaction is carried out between -30°C and 50°C. For producing oligomers with an average polymerization degree of 6 to 10, a more specific range of -10°C to 10°C is often employed.[2] It is crucial to maintain a constant temperature, ideally within ±5°C of the setpoint, for consistent results.
Q2: How does temperature affect the molecular weight of poly(HFPO)?
A2: Temperature has a significant impact on the molecular weight of the resulting polymer. Higher temperatures can increase the polymerization rate but may also promote chain transfer and other side reactions that lead to lower molecular weight polymers.[1] Conversely, lower temperatures tend to favor polymer chain propagation over termination, resulting in higher molecular weight products. Stabilized reaction temperatures are key to achieving high molecular weight poly(HFPO).[1][7]
Q3: Can temperature fluctuations affect the polydispersity index (PDI) of the polymer?
A3: Yes, temperature fluctuations can lead to a broader PDI. Inconsistent temperatures cause variations in the rates of initiation and propagation, meaning polymer chains start and grow at different speeds, resulting in a less uniform distribution of chain lengths.[3]
Q4: What are the risks of running the polymerization at too high a temperature?
A4: Exceeding the optimal temperature range can lead to several undesirable outcomes, including lower molecular weight, broader PDI, and an increased likelihood of side reactions.[1] Specifically for HFPO, temperatures above 150°C can cause decomposition.[4] Furthermore, higher temperatures can accelerate the rearrangement of HFPO to the toxic impurity hexafluoroacetone (HFA).[5]
Q5: How can I effectively control the temperature of an exothermic HFPO polymerization?
A5: Effective temperature control for this exothermic reaction involves several strategies. Utilize a reactor with a reliable heating and cooling system, such as a jacketed reactor connected to a circulating bath.[2] Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For larger-scale reactions, a gradual or dropwise addition of the monomer can help to manage the rate of heat generation.
Data Presentation: Temperature Effects on HFPO Polymerization
The following table summarizes the qualitative and illustrative quantitative effects of temperature on key parameters in HFPO polymerization. Note that specific values can vary depending on the catalyst, solvent, and other reaction conditions.
| Temperature Range | Monomer Conversion Rate | Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Primary Outcome & Potential Issues |
| -30°C to -10°C | Slower | Higher | Narrower | Favors high molecular weight and low PDI, but reaction times may be significantly longer. |
| -10°C to 10°C | Moderate | High | Narrow | Considered an optimal range for producing oligomers with a controlled degree of polymerization (e.g., 6-10).[2] |
| 10°C to 30°C | Faster | Moderate | Broader | Increased reaction rate, but a higher chance of chain transfer reactions leading to lower molecular weight and broader PDI. |
| Above 30°C | Rapid | Lower | Broad | Risk of significant side reactions, including rearrangement to HFA, and difficulty in controlling the exotherm. Not generally recommended. |
| Above 150°C | - | - | - | Decomposition of HFPO occurs.[4] |
Experimental Protocols
Key Experiment: Anionic Polymerization of HFPO with Temperature Control
This protocol describes a general procedure for the anionic polymerization of HFPO using a potassium fluoride (KF) catalyst in an aprotic polar solvent, with a focus on temperature control.
Materials:
-
Hexafluoropropylene oxide (HFPO), purified
-
Potassium fluoride (KF), dried
-
Diglyme (B29089) (or other suitable glyme solvent), dried
-
Stainless steel pressure vessel with a heating-cooling jacket and a mechanical stirrer[2]
-
Thermocouple[2]
-
Vacuum pump
-
Nitrogen source, dry
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the stainless steel pressure vessel. Assemble the reactor with the stirrer and thermocouple.
-
Inert Atmosphere: Fill the reactor with dry nitrogen and then evacuate it using the vacuum pump. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a nitrogen atmosphere, add the dried KF catalyst and the dried diglyme to the reactor.
-
Temperature Equilibration: Set the desired polymerization temperature (e.g., 0°C) on the circulating bath connected to the reactor jacket. Allow the solvent and catalyst mixture to equilibrate at this temperature with gentle stirring.
-
Monomer Feed: Begin feeding the purified HFPO monomer into the reactor at a controlled rate. The HFPO can be fed as a gas or a condensed liquid.
-
Temperature Monitoring and Control: Continuously monitor the internal reaction temperature using the thermocouple. The heating-cooling system should be set to automatically maintain the temperature within the desired range (e.g., 0°C ± 1°C). Adjust the monomer feed rate if the exotherm becomes difficult to control.
-
Reaction Progression: Allow the polymerization to proceed for the desired reaction time (typically 30 minutes to 3 hours).[2] The progress of the reaction can be monitored by taking gas samples and analyzing for HFPO conversion.
-
Reaction Quenching and Work-up: Once the desired conversion is reached, stop the monomer feed. The reaction can be terminated by adding a quenching agent (e.g., methanol).
-
Product Isolation: Allow the reactor to warm to room temperature. The polymer product can then be isolated and purified.
Mandatory Visualizations
Caption: Experimental workflow for HFPO polymerization.
Caption: Logical relationship of temperature in HFPO polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20110319574A1 - Hexafluoropropylene Oxide Polymer Compositions and a Preparing Method of Hexafluoropropylene Oxide Polymer Using Hexafluoropropylene Oligomer - Google Patents [patents.google.com]
- 5. Polymers from Hexafluoropropylene Oxide (HFPO) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hexafluoropropylene Oxide (HFPO) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of hexafluoropropylene oxide (HFPO) monomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial HFPO, and why are they problematic?
A1: The most common impurities in commercially available hexafluoropropylene oxide (HFPO) and their adverse effects are summarized below. The presence of these impurities can significantly inhibit or halt the polymerization of HFPO, preventing the formation of high molecular weight polymers.[1][2]
Q2: What purity level is required for HFPO to be suitable for polymerization?
A2: For the successful synthesis of high molecular weight polymers, HFPO monomer should meet stringent purity specifications. It has been found that the monomer should contain less than 0.1 ppm of hydrogen fluoride, under 0.2% acid fluorides, less than 0.01% hexafluoroacetone (B58046), and less than 1 ppm of water.[1][2]
Q3: What are the primary methods for purifying HFPO monomer?
A3: The primary methods for purifying HFPO monomer are:
-
Extractive Distillation: This technique is employed to separate hexafluoropropylene (HFP) from HFPO. Due to their very close boiling points (HFP: -29.5 °C, HFPO: -27.4 °C), simple distillation is ineffective.[1] Toluene (B28343) or 1,1-dichloro-1-fluoroethane (B156305) are commonly used as solvents in this process.[1][3]
-
Gas Scrubbing: A scrubber system is used to remove acidic impurities and water. A highly effective method involves a two-stage system, first passing the HFPO gas through a metal hydroxide (B78521) (e.g., potassium hydroxide) to remove acidic impurities, followed by a metal hydride (e.g., calcium hydride) to eliminate residual moisture and hydrogen fluoride.[2][4]
Q4: What are the critical safety precautions when handling HFPO?
A4: HFPO is a toxic and pressurized liquefied gas that requires strict safety protocols.[5][6] Key precautions include:
-
Ventilation: Always handle HFPO in a well-ventilated area, preferably within a fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and protective clothing.[7]
-
Temperature Control: Do not expose HFPO containers to temperatures exceeding 45-50°C, as this can lead to a dangerous buildup of pressure and potentially cause the rearrangement of HFPO to the more toxic hexafluoroacetone (HFA).[5][7]
-
Material Compatibility: Use stainless steel containers and equipment for storage and handling, as corrosion by-products in carbon steel can catalyze the rearrangement to HFA.[7]
-
Leak prevention: In case of a leak, evacuate the area immediately and ventilate the space. If it is safe to do so, take steps to stop the leak.[5]
Troubleshooting Guides
Issue 1: Low HFPO Purity After Purification
Q: I have performed the purification, but my HFPO monomer still does not meet the required purity specifications. What could be the issue?
A: This can be due to several factors related to the efficiency of your purification train. Refer to the troubleshooting decision tree below to diagnose the potential cause.
Issue 2: Pressure Drop Across the Scrubber System
Q: I am observing a significant pressure drop across my gas scrubber. What should I do?
A: A high pressure drop typically indicates a blockage or obstruction in the system.[2]
-
Check for Blockages: Inspect the scrubber components, including the filter media and ducting, for any buildup of dirt, debris, or chemical residues.
-
Clean Components: Thoroughly clean any fouled components. If using a solid scrubbing agent like calcium hydride, check for caking or excessive fines that could be obstructing gas flow.
-
Inspect Blower/Fan: Ensure that the fan or blower is operating at the correct speed and providing adequate airflow.
Issue 3: HFPO Rearrangement to Hexafluoroacetone (HFA)
Q: My analysis shows the presence of hexafluoroacetone (HFA) in the purified HFPO. What causes this and how can I prevent it?
A: HFA is formed by the isomerization of HFPO. This rearrangement can be catalyzed by Lewis acids, which may be present as impurities or formed from the interaction of HFPO with container materials.[7]
-
Temperature Control: Maintain HFPO below 25°C at all times, unless required for a specific process step. Higher temperatures accelerate the rearrangement.[7]
-
Material of Construction: Use stainless steel for all storage and process equipment. Corrosion by-products in carbon steel can catalyze the formation of HFA.[7]
-
Inhibitors: For storage in carbon steel containers, the addition of an inhibitor like toluene is a common practice to suppress the rearrangement reaction.[7]
-
Usage Timeframe: If using carbon steel containers, it is recommended to use the HFPO within 90 days of shipping to minimize the risk of HFA formation.[8]
Data Presentation
The following tables provide a summary of typical impurity levels in HFPO and the target specifications for polymerization-grade monomer.
Table 1: Typical Impurities in Crude vs. Polymerization-Grade HFPO
| Impurity | Typical Level in Crude HFPO | Target Level for Polymerization |
| Hexafluoropropylene (HFP) | Up to 1.0 wt% or higher | Not specified, but minimized |
| Hydrogen Fluoride (HF) | Variable | < 0.1 ppm |
| Acid Fluorides | Variable | < 0.2% |
| Hexafluoroacetone (HFA) | Variable, increases with time/temp | < 0.01% |
| Water (H₂O) | Variable | < 1 ppm |
Data compiled from multiple sources.[1][2][7]
Experimental Protocols
Protocol 1: Two-Stage Gas Scrubbing for HFPO Purification
This protocol describes a lab-scale procedure for removing acidic impurities and water from HFPO gas.
Materials:
-
Cylinder of crude HFPO with a two-stage pressure regulator
-
Two scrubbing columns (glass, approx. 2.5 cm diameter, 25 cm long)
-
Potassium hydroxide (KOH), pellets
-
Calcium hydride (CaH₂), small chunks (approx. 0.3 cm)
-
Inert tubing (e.g., stainless steel or compatible polymer)
-
Gas flow meter (rotameter)
-
Cold trap (e.g., dry ice/acetone bath)
-
Collection cylinder cooled in liquid nitrogen
Workflow Diagram:
Procedure:
-
Preparation: Carefully pack the first scrubbing column with potassium hydroxide pellets and the second with calcium hydride chunks. Caution: Calcium hydride reacts violently with water. Ensure all glassware is scrupulously dry.
-
Assembly: Assemble the apparatus in a fume hood as shown in the workflow diagram. Ensure all connections are secure to prevent leaks.
-
Purging: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
HFPO Flow: Set the pressure regulator on the HFPO cylinder to a low output pressure (e.g., 5-10 psig). Adjust the flow meter to a slow, controlled flow rate.
-
Scrubbing: Pass the HFPO gas first through the KOH scrubber to remove the bulk of acidic impurities, and then through the CaH₂ scrubber to remove residual moisture and HF.
-
Collection: The purified HFPO gas is then passed through a cold trap to condense any less volatile impurities before being collected in a cylinder cooled with liquid nitrogen.
-
Shutdown: Once the desired amount of HFPO is collected, close the main valve on the HFPO cylinder. Allow the residual gas in the system to be collected, then purge the system with inert gas before disassembly.
-
Analysis: Analyze the purified HFPO using a suitable method (e.g., GC-MS) to confirm that it meets the required purity specifications.
Protocol 2: Analysis of HFPO Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of HFPO purity. Parameters may need to be optimized for your specific instrument.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column suitable for gas analysis (e.g., a low-polarity column)
GC Parameters (Example):
-
Carrier Gas: Helium
-
Initial Flow Rate: ~3.5 mL/min
-
Injection Volume: 25 µL (gas-tight syringe)
-
Inlet Temperature: 200-250°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 10 minutes
-
Ramp Rate: 10°C/min
-
Final Temperature: 190°C, hold for 15 minutes
-
-
Detector: MS or FID
MS Parameters (Example):
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 15-500
Procedure:
-
Sample Preparation: Using a gas-tight syringe, carefully draw a sample of the purified HFPO gas from the collection cylinder.
-
Injection: Immediately inject the gas sample onto the GC column.
-
Data Acquisition: Run the GC-MS analysis using the specified parameters.
-
Data Analysis: Identify the peaks corresponding to HFPO and any impurities (e.g., HFP) by their retention times and mass spectra. Calculate the purity of the HFPO by area percent, adjusting for response factors if necessary.[9]
Waste Disposal
Q: How should I dispose of the waste generated from HFPO purification?
A: Waste from HFPO purification is hazardous and must be handled and disposed of correctly.
-
Spent Scrubbing Agents: The spent potassium hydroxide and calcium hydride will contain absorbed fluorinated compounds and should be treated as hazardous waste. Quench spent calcium hydride very slowly and carefully with a high-boiling point alcohol (e.g., isopropanol) under an inert atmosphere before neutralization and disposal by a licensed contractor.
-
Contaminated Materials: Any materials that have come into contact with HFPO, such as tubing, gloves, and cleaning supplies, should be disposed of as hazardous waste.
-
Disposal Method: The preferred method for disposal of HFPO-containing waste is through controlled incineration at a licensed chemical destruction facility equipped with a flue gas scrubber.[5][6] Do not discharge any waste into sewer systems.[5]
References
- 1. fluoryx.com [fluoryx.com]
- 2. njhjchem.com [njhjchem.com]
- 3. Clean Technology [ksct.cleantechnol.or.kr]
- 4. EP0062325B1 - Purification of hexafluoropropylene oxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. chemours.com [chemours.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Hexafluoropropene Purity Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for determining the purity of hexafluoropropene (B89477) (HFP). The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy are evaluated, with supporting data and detailed experimental protocols to aid in method selection and implementation.
Introduction to this compound and Purity Analysis
This compound (C3F6) is a critical building block in the synthesis of various fluoropolymers and other fluorinated compounds. The purity of HFP is paramount, as impurities can significantly impact the properties of the final products. Common impurities in HFP can include oligomers such as dimers and trimers, as well as other fluorinated and non-fluorinated compounds. Accurate and reliable analytical methods are therefore essential for quality control and to ensure the desired performance of HFP-derived materials.
Comparison of Key Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy are two powerful and widely used techniques for the analysis of HFP. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and quantitative accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio. It is particularly well-suited for detecting and quantifying trace impurities.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy is a non-destructive technique that provides detailed structural information about fluorine-containing compounds. It is highly specific for 19F nuclei and can be used for both qualitative and quantitative analysis of the main component and major impurities.
The following table summarizes the key performance characteristics of these two methods for HFP purity analysis.
Quantitative Data Summary
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | 19F Nuclear Magnetic Resonance (19F NMR) |
| Principle | Separation by chromatography, detection by mass | Nuclear spin resonance in a magnetic field |
| Selectivity | High, based on retention time and mass spectrum | Excellent, specific to fluorine-containing compounds |
| Sensitivity | Very high (ppm to ppb level) | Moderate (typically > 0.1 mol%) |
| Limit of Detection (LOD) | Low (typically < 10 ppm) | Higher (typically > 100 ppm) |
| Limit of Quantitation (LOQ) | Low (typically < 50 ppm) | Higher (typically > 500 ppm) |
| Precision (RSD) | Good (< 5%) | Excellent (< 2%)[1] |
| Accuracy | Good, requires calibration with standards | Excellent, can be a primary ratio method |
| Sample Throughput | High | Moderate |
| Destructive Analysis | Yes | No |
| Key Applications | Trace impurity detection and identification | Purity assay, identification of major impurities and oligomers |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for HFP Purity
This protocol provides a general procedure for the analysis of HFP purity using GC-MS. Method validation for specific impurities and matrices is recommended.[2][3][4][5][6]
1. Sample Preparation:
-
HFP is a gas at room temperature and should be handled in a well-ventilated area, preferably a fume hood.
-
Gaseous samples can be introduced into the GC using a gas-tight syringe or a gas sampling valve.
-
For liquid HFP (under pressure), a liquid sampling valve is required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A capillary column suitable for the separation of volatile fluorocarbons, such as a PLOT (Porous Layer Open Tubular) column or a column with a non-polar stationary phase (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-400.
-
3. Data Analysis:
-
The purity of HFP is determined by calculating the area percent of the HFP peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
-
For quantitative analysis of specific impurities, calibration curves should be prepared using certified reference standards.
19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy for HFP Purity
This protocol outlines a general procedure for the quantitative analysis of HFP and its oligomeric impurities by 19F NMR.
1. Sample Preparation:
-
A known amount of HFP gas is condensed into an NMR tube containing a deuterated solvent (e.g., acetone-d6 (B32918) or chloroform-d) at low temperature.
-
A known amount of an internal standard with a well-defined 19F signal that does not overlap with the analyte signals (e.g., trifluorotoluene) is added for quantitative analysis.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine probe.
-
Solvent: Acetone-d6.
-
Acquisition Parameters:
-
Pulse Program: A standard 19F single-pulse experiment.
-
Pulse Angle: 30-45° to ensure complete relaxation between scans.
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64).
-
3. Data Analysis:
-
The purity of HFP is determined by comparing the integrated area of the HFP signals to the integrated area of the internal standard.
-
The relative amounts of oligomers (dimers, trimers) can be determined by integrating their characteristic signals and comparing them to the HFP signals.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for each analytical method.
Caption: Workflow for HFP purity analysis by GC-MS.
Caption: Workflow for HFP purity analysis by 19F NMR.
Conclusion
The choice between GC-MS and 19F NMR for determining this compound purity depends on the specific analytical requirements.
-
GC-MS is the method of choice for the sensitive detection and quantification of trace impurities. Its high sensitivity allows for the identification of unknown components at very low levels.
-
19F NMR is a powerful tool for the accurate determination of the main component's purity and for characterizing and quantifying major fluorine-containing impurities, such as oligomers. Its non-destructive nature and potential as a primary ratio method make it highly valuable for quality assurance.
For comprehensive characterization of HFP purity, a combination of both techniques is often employed. GC-MS can be used to screen for and identify a wide range of volatile impurities, while 19F NMR provides an accurate assay of the bulk material and information on oligomeric content. This orthogonal approach ensures a thorough and reliable assessment of this compound quality.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. fda.gov [fda.gov]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. acgpubs.org [acgpubs.org]
A Comparative Guide to the Analysis of Hexafluoropropylene (HFP) Trimers: GC-MS vs. ¹⁹F NMR
For researchers, scientists, and professionals in drug development, the accurate characterization of hexafluoropropylene (HFP) trimers is critical for ensuring product purity, understanding isomeric composition, and maintaining process control. HFP trimers, with the molecular formula C₉F₁₈, are formed through the oligomerization of HFP and exist as a mixture of isomers, the separation and quantification of which can be challenging due to their similar chemical and physical properties.[1] This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
At a Glance: GC-MS and ¹⁹F NMR for HFP Trimer Analysis
Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that separates volatile compounds in a mixture and provides their mass-to-charge ratio, enabling both qualitative and quantitative analysis.[2] In contrast, ¹⁹F NMR spectroscopy is a non-destructive technique that provides detailed structural information and quantitative data on fluorine-containing compounds based on the distinct chemical environments of the fluorine nuclei.[3] While both methods are employed for the analysis of HFP trimers, they offer distinct advantages and disadvantages in terms of sensitivity, sample preparation, and the nature of the data generated.
Performance Comparison: GC-MS vs. ¹⁹F NMR
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation by volatility and polarity, followed by mass-based detection and fragmentation analysis.[2] | Absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field, providing structural and quantitative information.[3] |
| Selectivity | High for separating isomers with different boiling points or polarities. Co-elution of isomers with very similar properties can be a challenge.[4][5] | Excellent for distinguishing between different fluorine environments within molecules, making it ideal for isomer identification and quantification.[3] |
| Sensitivity (LOD/LOQ) | Generally higher (lower LOD/LOQ), suitable for trace analysis. For similar perfluorinated compounds, LODs can be in the low ng/mL to µg/L range.[6][7][8] | Generally lower (higher LOD/LOQ), more suited for the analysis of major components. LODs for fluorinated pharmaceuticals have been reported at less than 0.1 g/100 g.[9] |
| Quantitative Accuracy | High, with good linearity over a wide dynamic range (r² > 0.99 for similar compounds).[6] Requires calibration with standards for each isomer. | High, with accuracy reported to be within 1% of reference values for other fluorinated compounds.[10] Can be performed with an internal or external standard.[9] |
| Precision (RSD) | Good, with RSDs typically below 10% for similar compounds.[6] | Excellent, with interday precision reported at 1.2% RSD for fluorinated pharmaceuticals.[9] |
| Sample Preparation | May require extraction and derivatization for certain fluorinated compounds, though HFP trimers are likely volatile enough for direct injection.[8] | Minimal sample preparation is typically required; the sample is dissolved in a suitable deuterated solvent.[11] |
| Analysis Time | Relatively fast per sample, with typical run times of 15-30 minutes.[5] | Can be rapid, with analysis times as short as a few minutes per sample.[2] |
| Structural Information | Provides molecular weight and fragmentation patterns, which aid in identification. | Provides detailed information on the chemical environment of each fluorine atom, enabling unambiguous structure elucidation and isomer differentiation.[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical data. Below are representative methodologies for the analysis of HFP trimers using GC-MS and ¹⁹F NMR.
Protocol 1: GC-MS Analysis of HFP Trimers
This protocol outlines a general procedure for the separation and quantification of HFP trimer isomers. Optimization of the temperature program and column selection may be necessary to achieve baseline separation of all isomers.
1. Sample Preparation:
-
Accurately weigh and dissolve the HFP trimer sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a known concentration.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
Add an appropriate internal standard for quantitative analysis.
2. GC-MS Operating Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For enhanced separation of isomers, a more polar column, such as one with a cyanopropyl phase, may be beneficial.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.[6]
-
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Protocol 2: ¹⁹F NMR Analysis of HFP Trimers
This protocol describes a method for the quantitative analysis of HFP trimer isomers.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the HFP trimer sample and dissolve it in a deuterated solvent (e.g., acetone-d₆ or chloroform-d).
-
Add a known amount of a suitable internal standard containing fluorine (e.g., trifluoroacetic acid).[9]
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or similar, equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on a Bruker instrument).[9]
-
Spectral Width: A wide spectral width (e.g., -100 to -200 ppm) should be used initially to identify all signals.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5-7 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Dependent on the sample concentration, typically 16 to 64 scans.
-
Data Processing: Apply appropriate phasing and baseline correction. The concentration of each isomer is determined by comparing the integral of its characteristic signal(s) to the integral of the internal standard.[3]
Visualization of Analytical Workflows
To better illustrate the processes involved in each analytical technique, the following diagrams outline the typical experimental workflows.
Conclusion
Both GC-MS and ¹⁹F NMR are powerful and valuable techniques for the analysis of HFP trimers.
-
GC-MS is the preferred method for its high sensitivity, making it ideal for detecting and quantifying trace-level impurities or for applications where sample availability is limited. However, achieving complete separation of all HFP trimer isomers may require significant method development.
-
¹⁹F NMR offers unparalleled structural information, allowing for the unambiguous identification and quantification of different isomers in a mixture with minimal sample preparation and high precision. Its lower sensitivity makes it more suitable for analyzing the composition of bulk samples.
Ultimately, the choice between GC-MS and ¹⁹F NMR will depend on the specific analytical goals. In many cases, a combination of both techniques provides the most comprehensive characterization of HFP trimer samples, with ¹⁹F NMR being used for structural confirmation and bulk quantification, and GC-MS for sensitive impurity profiling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. mdpi.com [mdpi.com]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to 19F NMR for Isomeric Composition Analysis of Hexafluoropropylene Oligomers
For researchers, scientists, and drug development professionals working with fluorinated compounds, accurate determination of isomeric composition is critical. This guide provides a detailed comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of hexafluoropropylene (HFP) oligomers, offering insights into its performance against alternative methods and providing the necessary experimental framework for its application.
Introduction to 19F NMR for Isomeric Analysis
19F NMR spectroscopy stands out as a powerful analytical technique for the identification and quantification of fluorinated compounds. Its utility in analyzing HFP oligomers stems from several key advantages:
-
High Sensitivity and Natural Abundance: The 19F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to strong NMR signals and high sensitivity, comparable to that of 1H NMR.
-
Wide Chemical Shift Range: 19F NMR spectra exhibit a large chemical shift dispersion, which minimizes signal overlap even in complex mixtures of isomers.[1] This allows for the clear resolution and individual quantification of different isomeric species.
-
Structural Insights: The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, providing valuable information about the molecular structure of each isomer.
-
Quantitative Accuracy: With proper experimental setup, 19F NMR can provide highly accurate and precise quantitative data on the relative abundance of each isomer in a mixture.[2][3]
Performance Comparison: 19F NMR vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While 19F NMR is a primary tool for the analysis of HFP oligomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a common alternative. The choice between these techniques often depends on the specific requirements of the analysis.
| Feature | 19F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differentiates isomers based on the distinct magnetic environments of 19F nuclei. | Separates isomers based on their volatility and interaction with a stationary phase, followed by mass-based detection. |
| Sample Preparation | Minimal, typically dissolution in a suitable deuterated solvent. | Often requires derivatization to improve volatility and chromatographic performance.[4] |
| Isomer Resolution | Excellent for structural isomers with different electronic environments around the fluorine atoms. | High resolution for isomers with different boiling points. May require specialized columns for co-eluting isomers. |
| Quantification | Direct and highly accurate, based on the integration of well-resolved signals. An internal standard can be used for absolute quantification.[2][3] | Generally requires calibration with standards for each isomer to achieve accurate quantification. |
| Structural Information | Provides detailed information about the chemical structure and connectivity of atoms through chemical shifts and coupling constants. | Provides mass-to-charge ratio of the molecule and its fragments, aiding in identification. |
| Analysis Time | Relatively fast, with spectra typically acquired in minutes to an hour.[5] | Can be more time-consuming due to chromatographic separation.[5] |
| LOD/LOQ | Generally in the micromolar to millimolar range, depending on the instrument and experimental parameters.[6][7] | Typically offers lower limits of detection (picomolar to nanomolar range), especially with selective detectors.[8][9] |
| Destructive | Non-destructive, allowing for sample recovery. | Destructive, as the sample is ionized and fragmented. |
Key Considerations:
-
For complex mixtures with unknown isomers, the detailed structural information from 19F NMR is invaluable for identification. 2D NMR techniques, such as 19F-19F COSY, can further aid in elucidating the structures of novel oligomers.[10][11]
-
For trace analysis of known isomers, the higher sensitivity of GC-MS may be advantageous.
-
For routine quality control where isomer identities are established, both techniques can be effective, with the choice depending on available instrumentation and desired sample throughput.
Quantitative Data: 19F NMR Chemical Shifts of HFP Oligomers
The following table summarizes the reported 19F NMR chemical shifts for various isomers of HFP dimers and trimers. These values are essential for the identification and quantification of individual isomers in a mixture. The data is referenced to CFCl3.[12]
| Oligomer | Isomer Structure | Fluorine Environment | Chemical Shift (ppm) |
| Dimer | (Z)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | CF3 (C1) | -55.8 |
| CF3 (C5) | -71.5 | ||
| CF3 (on C4) | -72.1 | ||
| CF (C4) | -167.6 | ||
| CF (on i-Pr) | -165.6 | ||
| Trimer | 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene (Rotamer A) | CF3 (C1) | -56.40 |
| CF3 (on C2) | -58.63 | ||
| CF3 (on i-Pr) | -70.83 | ||
| CF3 (C5) | -72.48 | ||
| CF (C3) | -87.62 | ||
| CF (on i-Pr) | -158.94 | ||
| Trimer | 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene (Rotamer B) | CF3 (C1) | -57.11 |
| CF3 (on C2) | -58.98 | ||
| CF3 (C5) | -72.56 | ||
| CF3 (on i-Pr) | -73.60 | ||
| CF (C3) | -91.65 | ||
| CF (on i-Pr) | -155.33 | ||
| Trimer | (Z)-1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hepta-3-ene | CF3 (C1) | -52.38 |
| CF2 (C2) | -80.63 | ||
| CF (C3) | -84.46 | ||
| CF (on C4) | -106.17 | ||
| CF3 (on C4) | -124.74 | ||
| CF (on i-Pr) | -181.13 |
Note: The chemical shifts can be influenced by solvent and concentration, though the effect of concentration is generally not significant for these compounds.[12]
Experimental Protocols
Quantitative 19F NMR Spectroscopy
This protocol outlines the key steps for obtaining accurate quantitative data on the isomeric composition of HFP oligomers.
a. Sample Preparation:
-
Accurately weigh a known amount of the HFP oligomer mixture.
-
If absolute quantification is required, add a known amount of a suitable internal standard. The internal standard should be a fluorinated compound with a simple 19F NMR spectrum that does not overlap with the analyte signals (e.g., hexafluorobenzene (B1203771) or trifluorotoluene).
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., acetone-d6, chloroform-d, or DMSO-d6) to a final concentration suitable for NMR analysis (typically 5-20 mg/mL).
-
Transfer the solution to an NMR tube.
b. NMR Instrument Parameters:
The following parameters are crucial for accurate quantification and should be carefully optimized.[2][5]
-
Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio.[2]
-
Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all 19F nuclei, the relaxation delay should be at least 5 times the longest T1 relaxation time of the fluorine nuclei in the sample.[13] A preliminary inversion-recovery experiment can be performed to determine the T1 values. A longer delay (e.g., 30-60 seconds) can be used to be conservative.[2]
-
Acquisition Time (AT): An acquisition time of at least 1-2 seconds is generally sufficient.[5]
-
Number of Scans (NS): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N > 150 for <1% uncertainty).[7] This will depend on the sample concentration.
-
Decoupling: For quantitative analysis, proton decoupling should be turned off to avoid potential Nuclear Overhauser Effect (NOE) enhancements, which can affect the accuracy of the integrals.
-
Spectral Width: The spectral width should be large enough to encompass all signals from the HFP oligomers and the internal standard.
c. Data Processing and Quantification:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform a baseline correction across the entire spectral region of interest.
-
Integrate the well-resolved signals corresponding to each isomer.
-
The molar ratio of the isomers is directly proportional to the ratio of their integral areas, divided by the number of fluorine nuclei contributing to each signal.
The molar quantity of each isomer can be calculated using the following formula when an internal standard is used:
M_isomer = (I_isomer / N_isomer) * (N_IS / I_IS) * (M_IS / M_sample)
Where:
-
M_isomer = Molar quantity of the isomer
-
I_isomer = Integral of the isomer's signal
-
N_isomer = Number of fluorine atoms giving rise to the signal
-
I_IS = Integral of the internal standard's signal
-
N_IS = Number of fluorine atoms in the internal standard
-
M_IS = Moles of the internal standard
-
M_sample = Mass of the sample
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for GC-MS analysis would involve:
-
Derivatization (if necessary): To improve the volatility and chromatographic behavior of the HFP oligomers.
-
Injection: A small volume of the sample solution is injected into the GC.
-
Separation: The isomers are separated on a capillary column based on their boiling points and interactions with the stationary phase. A temperature gradient is typically used.
-
Detection: The separated isomers are detected by a mass spectrometer, which provides a mass spectrum for each component.
-
Quantification: A calibration curve for each isomer of interest is typically required for accurate quantification.
Mandatory Visualizations
Experimental Workflow for 19F NMR Analysis
Caption: Workflow for quantitative 19F NMR analysis of HFP oligomers.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for HFP oligomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 8. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. notes.fluorine1.ru [notes.fluorine1.ru]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
comparative study of hexafluoropropene and tetrafluoroethylene reactivity
A Comparative Study of the Reactivity of Hexafluoropropene (B89477) and Tetrafluoroethylene (B6358150)
Introduction
This compound (HFP) and tetrafluoroethylene (TFE) are fundamental building blocks in the synthesis of a wide array of fluoropolymers and fine chemicals. While structurally similar, their reactivity profiles exhibit significant differences, influencing their applications in materials science and synthetic chemistry. This guide provides an objective comparison of the reactivity of HFP and TFE, supported by experimental data, to aid researchers, scientists, and drug development professionals in monomer selection and reaction design.
The primary difference in their structure lies in the substitution of a fluorine atom in TFE with a trifluoromethyl group in HFP. This substitution has profound electronic and steric effects on the double bond, leading to distinct behaviors in polymerization, cycloaddition, and nucleophilic addition reactions.
Polymerization Reactivity
A significant divergence in the reactivity of TFE and HFP is observed in their polymerization behavior. TFE readily undergoes radical homopolymerization to produce high molecular weight polytetrafluoroethylene (PTFE), a material renowned for its chemical inertness and thermal stability. In contrast, HFP does not readily homopolymerize under typical radical polymerization conditions.[1] This reluctance is attributed to the steric hindrance and electronic effects of the trifluoromethyl group, which impede chain propagation.
While HFP does not easily form a homopolymer, it readily copolymerizes with TFE and other fluoroalkenes. The incorporation of HFP into a polymer backbone, such as in the case of fluorinated ethylene (B1197577) propylene (B89431) (FEP), disrupts the crystallinity of the resulting polymer compared to PTFE, leading to a lower melting point and melt processability.[2][3]
Copolymerization Reactivity Ratios
The relative reactivity of monomers in a copolymerization reaction can be quantified by their reactivity ratios (r). The reactivity ratio of a monomer is the ratio of the rate constant for its own propagation to the rate constant for its reaction with the comonomer.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |
| Vinylidene Fluoride (VDF) | Hexafluoropropylene (HFP) | 1.88 | 0.86 | Emulsion Copolymerization | [4] |
Note: Data for the direct copolymerization of TFE and HFP under identical conditions to determine their reactivity ratios was not available in the reviewed literature. The provided data shows the reactivity of HFP with a common comonomer, VDF.
Nucleophilic Addition
Fluorinated alkenes are generally susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the fluorine atoms, which polarizes the carbon-carbon double bond. The reactivity of HFP and TFE towards nucleophiles is a key area of differentiation.
Qualitative comparisons have established a reactivity order for nucleophilic attack on various fluoroalkenes: perfluoroisobutene (PFIB) > This compound (HFP) > tetrafluoroethylene (TFE) . This indicates that HFP is more reactive towards nucleophiles than TFE. This enhanced reactivity is attributed to the trifluoromethyl group in HFP, which further increases the electrophilicity of the double bond and can stabilize a potential anionic intermediate.
Common nucleophiles that react with these fluoroalkenes include alkoxides, thiolates, and amines. The reactions can lead to either addition or substitution products.
Cycloaddition Reactions
Tetrafluoroethylene is known to participate in [2+2] cycloaddition reactions with various dienes. These reactions often proceed via a stepwise diradical mechanism rather than a concerted Diels-Alder [4+2] pathway, which is typically favored for non-fluorinated alkenes. The formation of the [2+2] adduct is kinetically controlled.
Information on the cycloaddition reactivity of this compound is less prevalent in the literature, making a direct experimental comparison challenging. The steric bulk of the trifluoromethyl group in HFP is expected to influence the feasibility and outcome of cycloaddition reactions, potentially favoring different pathways or exhibiting lower reaction rates compared to TFE.
Experimental Protocols
Emulsion Polymerization of Tetrafluoroethylene (TFE)
Objective: To synthesize polytetrafluoroethylene (PTFE) via emulsion polymerization.
Materials:
-
Deionized water
-
Ammonium (B1175870) persulfate (APS) (initiator)
-
Paraffin (B1166041) wax (dispersion stabilizer)
-
Ammonium perfluorooctanoate (APFO) (emulsifier)
-
Tetrafluoroethylene (TFE) monomer
-
Pressurized polymerization reactor equipped with a stirrer and temperature control
Procedure:
-
A jacketed stainless-steel autoclave is charged with deionized water, paraffin wax, and an emulsifier such as ammonium perfluorooctanoate.
-
The autoclave is sealed, and the contents are purged with nitrogen and then evacuated to remove oxygen.
-
The temperature of the autoclave is raised to the desired polymerization temperature (e.g., 80-100°C).
-
Tetrafluoroethylene monomer is fed into the autoclave to reach the desired operating pressure (e.g., 20-30 bar).
-
An aqueous solution of the initiator, ammonium persulfate, is injected into the reactor to initiate polymerization.
-
The pressure is maintained by the continuous feeding of TFE monomer as it is consumed.
-
The polymerization is allowed to proceed for a set period (e.g., 10 hours) or until a target conversion is reached.
-
Upon completion, the reactor is vented, and the resulting PTFE dispersion is collected.
-
The aqueous PTFE dispersion is then coagulated, washed with water, and dried to obtain the final PTFE powder.[5]
Representative Protocol for Nucleophilic Addition to a Fluoroalkene
Objective: To demonstrate the reaction of a nucleophile with a fluoroalkene.
Materials:
-
This compound (HFP) or Tetrafluoroethylene (TFE)
-
Sodium methoxide (B1231860) (nucleophile)
-
Methanol (B129727) (solvent)
-
Schlenk flask or a similar reaction vessel suitable for handling gases
-
Magnetic stirrer
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an appropriate bath (e.g., dry ice/acetone).
-
This compound or tetrafluoroethylene gas is then bubbled through the stirred solution at a controlled rate.
-
The reaction mixture is stirred at a low temperature for a specified period.
-
After the reaction is complete, the excess fluoroalkene is removed by purging with an inert gas.
-
The reaction mixture is then neutralized with a suitable acid (e.g., dilute HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting product can be analyzed by techniques such as GC-MS and NMR to determine the structure and yield of the addition or substitution products.
Signaling Pathways and Experimental Workflows
Radical Polymerization of Fluoroalkenes
Caption: General mechanism of radical polymerization for fluoroalkenes.
Nucleophilic Addition to Fluoroalkenes
Caption: General pathway for nucleophilic addition to fluoroalkenes.
Conclusion
The reactivity of this compound and tetrafluoroethylene is markedly different, primarily due to the influence of the trifluoromethyl group in HFP. TFE is highly prone to radical homopolymerization, a reaction that HFP resists under similar conditions. Conversely, HFP exhibits greater reactivity towards nucleophiles compared to TFE. While TFE is known to undergo [2+2] cycloaddition reactions, the corresponding reactivity of HFP is less explored but is expected to be influenced by steric factors. These fundamental differences in reactivity are critical considerations for the design and synthesis of fluorinated materials and molecules, enabling precise control over polymer architecture and chemical functionality.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5814713A - Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof - Google Patents [patents.google.com]
The Inhibitory Potential of Hexafluoropropylene Derivatives on Biological Enzymes: A Comparative Guide
A comprehensive review of the available scientific literature reveals no direct kinetic studies on the inhibition of biological enzymes by hexafluoropropylene (HFP). Research on HFP's "inhibition mechanism" has been predominantly focused on its role as a fire suppressant in combustion chemistry, a field distinct from biomedical and drug development research.
In light of this, this guide presents a comparative analysis of the enzymatic inhibitory effects of a closely related compound, Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) , also known as GenX. HFPO-DA is a surfactant used in the production of fluoropolymers and has been the subject of toxicological and biochemical studies. This guide is intended for researchers, scientists, and drug development professionals to provide insights into the potential biological interactions of this class of compounds.
Comparative Analysis of HFPO-DA Enzyme Inhibition
Recent studies have investigated the impact of HFPO-DA on several key enzymes, providing preliminary data on its inhibitory potential. The following tables summarize the observed effects of HFPO-DA on Acetylcholinesterase (AChE), Superoxide Dismutase (SOD), and Catalase. For comparative context, data for Perfluorooctanoic acid (PFOA), a structurally related and more extensively studied compound, is included where available.
Table 1: Effect of HFPO-DA on Acetylcholinesterase (AChE) Activity in Eisenia fetida
| Compound | Concentration (µM) | Observed Effect | Significance |
| HFPO-DA | 0.6 | Significant reduction in AChE activity | p < 0.01[1] |
| 4.2 | Significant reduction in AChE activity | p < 0.001[1] | |
| 31 | Significant reduction in AChE activity | p < 0.0001[1] | |
| 229 | Significant reduction in AChE activity | p < 0.05[1] | |
| PFOA | 4.2 | Moderate decrease in AChE activity | p < 0.05[1] |
Table 2: Effect of HFPO-DA on Superoxide Dismutase (SOD) Activity in Eisenia fetida
| Compound | Concentration (µM) | Observed Effect | Significance |
| HFPO-DA | 0.6 | Significant decrease in SOD activity | p < 0.05[1] |
| 4.2 | Significant decrease in SOD activity | p < 0.05[1] | |
| 31 | Most substantial reduction in SOD activity | p < 0.001[1] | |
| 229 | Significant decrease in SOD activity | p < 0.05[1] | |
| PFOA | 0.6 | Significant enhancement in SOD activity | p < 0.001[1] |
Table 3: Effect of HFPO-DA on Catalase Activity in Eisenia fetida
| Compound | Concentration (µM) | Observed Effect | Significance |
| HFPO-DA | 0.6 | Significant increase in catalase activity | p < 0.05[1] |
| 229 | Significant increase in catalase activity | p < 0.001[1] | |
| PFOA | 4.2 | Decrease in catalase activity (approached significance) | p = 0.05[1] |
Experimental Protocols
The data presented above were generated from a study investigating the sublethal effects of short-chain perfluoropropylene oxide acids on the earthworm Eisenia fetida. The following is a summary of the experimental protocol for the enzyme assays.
Organism and Exposure:
-
Adult earthworms (Eisenia fetida) with a bodyweight of 300-400 mg were used.
-
The earthworms were exposed to different concentrations of HFPO-DA and PFOA in an artificial soil medium for a specified duration.
Enzyme Assays:
-
Acetylcholinesterase (AChE) Activity: AChE activity was determined spectrophotometrically based on the Ellman method, which measures the hydrolysis of acetylthiocholine.
-
Superoxide Dismutase (SOD) Activity: SOD activity was assayed by measuring its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Catalase Activity: Catalase activity was measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.
Visualizing the Biological Interactions of HFPO-DA
The following diagrams illustrate the known biological interactions of HFPO-DA, including its effects on enzymatic pathways and its binding to transport proteins.
Caption: Hypothesized pathway of HFPO-DA induced oxidative stress and neurotoxicity.
Caption: General experimental workflow for assessing HFPO-DA's impact on enzyme activity.
Caption: Binding of HFPO-DA to serum albumin and its potential implications.
Discussion and Future Directions
The available data, while not a formal kinetic study, suggests that HFPO-DA can modulate the activity of several key enzymes. The inhibition of AChE indicates a potential for neurotoxic effects, while the alterations in SOD and catalase activities point towards an induction of oxidative stress.[1] It is important to note that the study was conducted on an invertebrate model (Eisenia fetida), and the direct relevance to human health requires further investigation.
Studies on the interaction of HFPO-DA with bovine serum albumin (BSA) and human serum albumin (HSA) have shown that it binds to these transport proteins, although with a lower affinity compared to legacy long-chain PFAS like PFOA.[2] This binding can influence its bioavailability, tissue distribution, and potential for interactions with other drugs or endogenous molecules.
For the drug development community, the key takeaway is the potential for fluorinated compounds like HFPO-DA to interact with biological macromolecules, including enzymes and transport proteins. While HFP itself remains uncharacterized in this regard, the findings for HFPO-DA warrant consideration, particularly in the context of developing fluorinated drug candidates.
Future research should focus on:
-
Conducting formal kinetic studies of HFPO-DA with purified enzymes to determine inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Investigating the potential for HFP and its metabolites to interact with a broader range of enzymes, particularly those involved in drug metabolism (e.g., cytochrome P450s).
-
Elucidating the structure-activity relationships for enzyme inhibition within this class of fluorinated compounds.
References
- 1. Impact of Short-Chain Perfluoropropylene Oxide Acids on Biochemical and Behavioural Parameters in Eisenia fetida (Savigny, 1826) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical new insights into the interactions of hexafluoropropylene oxide-dimer acid (GenX or HFPO-DA) with albumin at molecular and cellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Theoretical and Experimental Bond Energies in Hexafluoropropene
For Researchers, Scientists, and Drug Development Professionals: A Guide to the C=C, C-C, and C-F Bond Strengths in Hexafluoropropene (B89477)
This compound (C₃F₆) is a fluorinated hydrocarbon of significant interest in polymer chemistry and as a reactive intermediate in organic synthesis. A fundamental understanding of its chemical behavior and reactivity begins with the energetics of its covalent bonds. This guide provides a comparative overview of the theoretical and experimental bond dissociation energies (BDEs) for the carbon-carbon double bond (C=C), the carbon-carbon single bond (C-C), and the carbon-fluorine (C-F) bonds within the this compound molecule.
Quantitative Comparison of Bond Energies
The precise bond dissociation energy is dependent on the specific chemical environment within the molecule. For this compound, a combination of theoretical calculations and experimental data for related compounds provides insight into the strength of its key bonds.
| Bond Type | Theoretical Bond Dissociation Energy (kcal/mol) | Experimental Bond Dissociation Energy (kcal/mol) | Molecule for Comparison (Experimental Data) |
| C=C | Value not directly available in searches | ~146 | General average for C=C bonds[1] |
| C-C | 109.4[2] | Value not directly available for C₃F₆ | Perfluoropropane (~97 kcal/mol) |
| C-F (average) | Value not directly available in searches | ~116 | General average for C-F bonds[1][3] |
Methodologies for Determining Bond Energies
The determination of bond energies relies on a synergy between experimental techniques that probe molecular structure and decomposition, and computational methods that model molecular behavior at the quantum level.
Experimental Protocols
1. Pyrolysis and Shock Tube Studies:
Experimental investigation into the bond energies of molecules like this compound often involves studying their thermal decomposition.
-
Objective: To determine the activation energy for bond cleavage by subjecting the molecule to high temperatures.
-
Apparatus: A common apparatus is a shock tube, which can rapidly heat a gas sample to a high temperature, initiating decomposition.[4][5][6][7]
-
Procedure:
-
A mixture of this compound diluted in an inert gas (e.g., argon) is introduced into the shock tube.
-
A shock wave is generated, which rapidly compresses and heats the gas to a specific temperature and pressure.
-
The decomposition of this compound is monitored over time, often using techniques like laser absorption or mass spectrometry to track the concentration of reactants and products.[4]
-
By analyzing the reaction kinetics at different temperatures, the Arrhenius parameters, including the activation energy for the initial bond-breaking step, can be determined. This activation energy is closely related to the bond dissociation energy.
-
2. Mass Spectrometry:
Mass spectrometry can be used to identify the fragments produced upon molecular dissociation and to gain insight into the energies required for fragmentation.
-
Objective: To determine the appearance energy of fragment ions, which can be related to bond dissociation energies.
-
Procedure:
-
This compound is introduced into the ion source of a mass spectrometer.
-
The molecules are ionized, typically by electron impact.
-
The energy of the electrons is varied, and the intensity of the parent ion and various fragment ions is measured as a function of electron energy.
-
The minimum energy required to form a specific fragment ion is its appearance energy.
-
By combining the appearance energy with the ionization energies of the fragments, the bond dissociation energy can be calculated.
-
3. Gas-Phase Electron Diffraction (GED):
While not a direct measure of bond energy, GED provides precise measurements of bond lengths.[8][9][10][11] Shorter bond lengths are generally correlated with higher bond energies. This technique can be used to validate the geometries used in theoretical calculations.
Theoretical Protocols
1. Density Functional Theory (DFT) and Ab Initio Calculations:
Computational chemistry provides a powerful tool for calculating bond dissociation energies.
-
Objective: To calculate the energy difference between the intact molecule and the radicals formed upon homolytic bond cleavage.
-
Methodology:
-
The geometry of the this compound molecule and the resulting radicals (e.g., CF₃• and CF₃-CF=CF₂•) are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G**).[12]
-
The electronic energies of the optimized structures are calculated.
-
Zero-point vibrational energy (ZPVE) corrections are computed from the vibrational frequencies of each species.
-
The bond dissociation energy is then calculated as the difference in the ZPVE-corrected electronic energies between the products (radicals) and the reactant (this compound).
-
-
High-Accuracy Methods: For more accurate predictions, high-level composite methods like G3B3, CBS-QB3, or G4 are often employed.[13] These methods involve a series of calculations at different levels of theory to extrapolate to a more accurate energy. It has been noted that some DFT functionals can lead to significant errors in calculated C-F bond energies.[13]
Logical Relationship between Methodologies
The following diagram illustrates the interplay between experimental and theoretical approaches in determining and understanding the bond energies of this compound.
Caption: Workflow for determining bond energies.
Conclusion
The bond energies in this compound are a product of its unique electronic structure, heavily influenced by the presence of six highly electronegative fluorine atoms. The C-C single bond is theoretically shown to be significantly strong for a single bond, with a calculated dissociation energy of 109.4 kcal/mol.[2] The C-F bonds are expected to be very strong, in line with typical values for fluorinated hydrocarbons, contributing to the thermal stability of the molecule.[3][14] The C=C double bond energy is comparable to that in non-fluorinated alkenes. This guide highlights the importance of using a combination of targeted theoretical calculations and experimental data from analogous systems to build a comprehensive picture of the bonding in complex molecules like this compound. For professionals in research and development, this understanding is crucial for predicting reactivity, designing synthetic pathways, and developing new materials.
References
- 1. Bond Energies [www2.chemistry.msu.edu]
- 2. A Kinetic Study of the Inhibition Mechanism of Hexafluoropropylene (HFP) on Hydrogen Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. ascent.aero [ascent.aero]
- 5. Shock tube and chemical kinetic modeling study of the oxidation of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The shock tube as wave reactor for kinetic studies and material systems [ouci.dntb.gov.ua]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. Gas phase electron diffraction study of six fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
comparing catalytic systems for hexafluoropropene epoxidation
A Comprehensive Guide to Catalytic Systems for Hexafluoropropene (B89477) Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of this compound (HFP) to produce this compound oxide (HFPO) is a critical industrial process, as HFPO is a valuable intermediate in the synthesis of various fluoropolymers and pharmaceuticals. This guide provides a comparative overview of different catalytic systems employed for this reaction, focusing on their performance, and providing supporting experimental data and protocols.
Performance of Catalytic Systems
The efficiency of HFP epoxidation is highly dependent on the catalytic system used. Key performance indicators include HFP conversion, selectivity towards HFPO, and the overall yield of HFPO. The following tables summarize the performance of various catalysts under different reaction conditions.
Table 1: Performance of Copper-Based Catalysts for HFP Epoxidation
| Catalyst | Support | Promoter | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| 1 wt% Cu | HZSM-5 | - | 180 | 47.6 | 77.6 | 35.6 | [1] |
| 10 wt% CuO | SiO₂ | Cs | 180 | 35.5 | 51.4 | 18.2 | [2] |
| 10 wt% CuO | SiO₂ | - | 180 | 13.4 | 52.5 | 7.0 | [3] |
Table 2: Performance of Silver-Based Catalysts for HFP Epoxidation
| Catalyst | Support | Promoter | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| 10% Ag | γ-Al₂O₃ | - | 150 | 14.2 | 40.2 | 5.7 | [2] |
| 10% Ag | γ-Al₂O₃ | Cs | 150 | 16.5 | 47.8 | 7.9 | [2] |
Table 3: Performance of Other Catalytic Systems for HFP Epoxidation
| Catalyst | Support | Promoter | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| Cobalt-based | Not Specified | - | - | Data not available | Data not available | Data not available | [2] |
| Barium-based | Not Specified | - | - | Data not available | Data not available | Data not available | [2] |
| Non-catalytic | Copper coil reactor | - | 205-230 | up to 70 | 55.8 | 40.1 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of catalytic systems. This section provides step-by-step procedures for the preparation of the catalysts and the execution of the HFP epoxidation reaction.
Catalyst Preparation
1. Cu/HZSM-5 Catalyst
This protocol describes the preparation of a 1 wt% Cu on HZSM-5 catalyst via the impregnation method.
-
Materials: Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), HZSM-5 zeolite powder, deionized water.
-
Procedure:
-
Dissolve the required amount of Cu(NO₃)₂·3H₂O in deionized water to achieve a 1 wt% Cu loading on the HZSM-5 support.
-
Add the HZSM-5 powder to the copper nitrate solution.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Evaporate the water from the mixture by heating at 80°C with continuous stirring.
-
Dry the resulting solid in an oven at 110°C for 12 hours.
-
Calcine the dried powder in a furnace at 350°C for 5 hours in a static air atmosphere.
-
2. Ag/γ-Al₂O₃ Catalyst
This protocol outlines the preparation of a 10 wt% Ag on γ-Al₂O₃ catalyst using the incipient wetness impregnation technique.
-
Materials: Silver nitrate (AgNO₃), γ-Al₂O₃ pellets, deionized water.
-
Procedure:
-
Calculate the pore volume of the γ-Al₂O₃ support.
-
Prepare a solution of AgNO₃ in deionized water with a volume equal to the pore volume of the support. The concentration should be calculated to yield a 10 wt% Ag loading.
-
Add the AgNO₃ solution dropwise to the γ-Al₂O₃ pellets until the pores are completely filled.
-
Dry the impregnated pellets at 120°C for 6 hours.
-
Calcine the dried material in air at 500°C for 4 hours.
-
3. Cs-doped Ag/γ-Al₂O₃ Catalyst
This protocol details the addition of a Cesium promoter to the prepared Ag/γ-Al₂O₃ catalyst.
-
Materials: Cesium nitrate (CsNO₃), prepared 10% Ag/γ-Al₂O₃ catalyst, deionized water.
-
Procedure:
-
Prepare a CsNO₃ solution in deionized water. The concentration should be calculated to achieve the desired Cs loading.
-
Impregnate the 10% Ag/γ-Al₂O₃ catalyst with the CsNO₃ solution using the incipient wetness method.
-
Dry the catalyst at 100°C overnight.
-
Calcine the final catalyst at 750°C for 4 hours.[5]
-
4. Cs-doped CuO/SiO₂ Catalyst
This protocol describes the preparation of a 10 wt% CuO on SiO₂ catalyst with Cesium doping.
-
Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), silica (B1680970) gel (SiO₂), Cesium nitrate (CsNO₃), deionized water.
-
Procedure:
-
Dissolve the calculated amounts of Cu(NO₃)₂·3H₂O and CsNO₃ in deionized water.
-
Add the silica gel to the solution and stir for several hours.
-
Evaporate the water at 80°C while stirring.
-
Dry the solid at 120°C overnight.
-
Calcine the catalyst in air at 500°C for 5 hours.[3]
-
This compound Epoxidation Reaction
The following is a general procedure for the gas-phase epoxidation of HFP in a fixed-bed reactor.
-
Apparatus: A fixed-bed tubular reactor system equipped with mass flow controllers, a furnace, a temperature controller, and an online gas chromatograph (GC) for product analysis.
-
Procedure:
-
Load the catalyst into the reactor.
-
Pre-treat the catalyst in a flow of inert gas (e.g., N₂) at a specified temperature to remove any adsorbed impurities.
-
Introduce the reactant gas mixture of this compound (HFP) and an oxidant (e.g., O₂) at a controlled ratio into the reactor.
-
Maintain the desired reaction temperature and pressure.
-
Analyze the reactor effluent periodically using an online GC to determine the conversion of HFP and the selectivity to HFPO.
-
Visualizing the Process and Comparisons
Diagrams can provide a clearer understanding of the experimental workflow and the relationships between different catalytic systems.
References
A Comparative Guide to the Analysis of Hexafluoropropylene Oxide-Dimer Acid (GenX) by LC-HRMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with other analytical techniques for the quantitative and qualitative analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA), commonly known as GenX. This document is intended to assist researchers in selecting the most suitable methodology for their specific analytical needs by presenting supporting experimental data, detailed protocols, and visual workflows.
Performance Comparison of Analytical Techniques
The analysis of HFPO-DA, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents unique challenges due to its chemical properties. LC-HRMS has emerged as the primary technique for its detection and quantification. The following tables summarize the performance characteristics of LC-HRMS and compare it with other potential analytical methods.
Table 1: Performance Characteristics of LC-HRMS for HFPO-DA Analysis
| Parameter | Typical Performance | References |
| Limit of Detection (LOD) | 0.1 - 10 ng/L (in water) | [1][2] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/L (in water) | [1][3][4] |
| Linearity (R²) | > 0.99 | [3][4] |
| Precision (%RSD) | < 15% | [3][4] |
| Accuracy (% Recovery) | 80 - 120% | [5] |
| Selectivity | High (ability to resolve from matrix interferences) | [1] |
| Mass Accuracy | < 5 ppm | [1] |
Table 2: Comparison of Analytical Techniques for HFPO-DA Analysis
| Technique | Principle | Advantages for HFPO-DA Analysis | Disadvantages for HFPO-DA Analysis | Typical LOQ (in water) |
| LC-HRMS | Chromatographic separation followed by high-resolution mass analysis. | High sensitivity, high selectivity, structural confirmation, and suitability for non-volatile compounds. | High initial instrument cost, potential for matrix effects. | 0.5 - 50 ng/L |
| LC-MS/MS (QqQ) | Chromatographic separation followed by tandem mass spectrometry. | Excellent sensitivity and selectivity for targeted quantification, widely used in routine monitoring. | Less capability for unknown identification compared to HRMS. | 1 - 50 ng/L[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for volatile and semi-volatile PFAS. | Not suitable for non-volatile and thermally labile compounds like HFPO-DA without derivatization. Data on direct analysis is limited. | Not commonly reported for HFPO-DA |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of the ¹⁹F nucleus. | Provides structural information, is quantitative without the need for a specific reference standard for every analyte, and can analyze total organofluorine content.[6] | Lower sensitivity compared to mass spectrometry-based methods, requires higher concentrations for quantification. | mg/L range |
Experimental Protocols
Detailed and reproducible methodologies are critical for accurate and reliable analysis. The following are representative protocols for the analysis of HFPO-DA in water samples by LC-HRMS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and purification of HFPO-DA from water samples.
-
Sample Collection and Preservation: Collect water samples in polypropylene (B1209903) bottles. Preserve with a suitable agent if necessary and store at 4°C.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by ultrapure water.
-
Sample Loading: Acidify the water sample (e.g., 250-500 mL) and add a surrogate standard. Pass the sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., acetate (B1210297) buffer) to remove interferences.
-
Elution: Elute the retained analytes, including HFPO-DA, with a basic methanolic solution (e.g., methanol with ammonium (B1175870) hydroxide).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., methanol/water). Add an internal standard before analysis.
LC-HRMS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate or ammonium formate (B1220265) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for HFPO-DA.
-
Acquisition Mode: Full scan for qualitative analysis and targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) for quantitative analysis.
-
Mass Resolution: > 70,000 FWHM.
-
Precursor Ion (m/z): [M-H]⁻ = 328.96
-
Fragment Ions (for confirmation): e.g., m/z 284.97, 185.00, 169.00
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analysis of HFPO-DA.
References
- 1. sciex.com [sciex.com]
- 2. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. sciex.com [sciex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Structural Elucidation of Hexafluoropropylene Oxide: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reagents and intermediates is paramount. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of hexafluoropropylene oxide (HFPO), a key fluorinated building block. We present experimental data from Nuclear Magnetic Resonance (NMR) and Fourier Transform-Infrared (FT-IR) spectroscopy, alongside a discussion of alternative methods like Mass Spectrometry (MS) and Gas Chromatography (GC).
Hexafluoropropylene oxide (C₃F₆O) is a strained cyclic ether with a trifluoromethyl group and three fluorine atoms attached to the oxirane ring. Its unique electronic environment necessitates a multi-faceted analytical approach for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon and fluorine framework of HFPO. Due to the absence of protons, ¹H NMR is not applicable.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. The ¹⁹F NMR spectrum of HFPO displays three distinct signals corresponding to the three different fluorine environments.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The spectrum of HFPO shows three resonances, consistent with the three carbon atoms in the structure. The chemical shifts are significantly influenced by the attached fluorine atoms.
Table 1: NMR Spectroscopic Data for Hexafluoropropylene Oxide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | -77.96 | s | - | -CF₃ |
| -111.15 | dd | 44, 11 | -OCF - | |
| -114.68 | dd | 44, 15 | -CF ₂- | |
| -157.69 | dd | 15, 11 | -CF ₂- | |
| ¹³C | 121.33 | qd | 274, 40 | -C F₃ |
| 111.43 | td | 298, 17 | -OC F- | |
| 95.31 | dm | 302, unresolved | -C F₂- |
s = singlet, dd = doublet of doublets, qd = quartet of doublets, td = triplet of doublets, dm = doublet of multiplets Data referenced from a commercially produced HFPO sample.[1]
Fourier Transform-Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The FT-IR spectrum of HFPO is complex due to the strong electron-withdrawing nature of the fluorine atoms, which can cause shifts in peak positions.[1] However, characteristic bands for the epoxide ring and C-F bonds are expected.
Table 2: Key FT-IR Vibrational Bands for Epoxides
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 1280–1230 | Symmetric ring breathing |
| 950–810 | Asymmetric C-O-C stretch |
| 880–750 | Symmetric C-O-C stretch |
Alternative Structural Confirmation Methods
While NMR and FT-IR are primary techniques, other methods can provide complementary information for the structural confirmation of HFPO.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For HFPO, electron ionization mass spectrometry (EI-MS) can be used. The molecular ion peak (M⁺) would be expected at m/z 166. Fragmentation would likely involve the loss of CO, CF₃, or other fluorine-containing fragments.
Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of HFPO and separate it from potential impurities like its precursor, hexafluoropropylene (HFP). However, the separation of these two compounds can be challenging due to their similar boiling points and polarities.
Table 3: Comparison of Analytical Techniques for HFPO Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| ¹⁹F NMR | Detailed information on fluorine environments and connectivity. | High sensitivity, wide chemical shift range. | Requires specialized equipment. |
| ¹³C NMR | Information on the carbon skeleton. | Provides direct evidence of the carbon framework. | Lower sensitivity than ¹⁹F NMR. |
| FT-IR | Presence of functional groups (epoxide, C-F bonds). | Fast and relatively inexpensive. | Complex spectrum for HFPO, difficult to interpret fully. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Fragmentation can be complex, may not distinguish isomers. |
| Gas Chromatography | Purity assessment and separation from impurities. | Excellent separation capabilities for volatile compounds. | Separation of HFPO and HFP can be difficult. |
Experimental Protocols
NMR Spectroscopy
A sample of HFPO gas can be condensed into an NMR tube containing a suitable solvent and reference standards (e.g., tetramethylsilane (B1202638) for ¹³C and trichlorofluoromethane (B166822) for ¹⁹F).[1] Spectra are then acquired on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans is required to obtain a good signal-to-noise ratio.
FT-IR Spectroscopy
A gas-phase FT-IR spectrum of HFPO can be obtained by introducing the gas into a gas cell with infrared-transparent windows (e.g., KBr). A background spectrum of the empty cell is first recorded and then subtracted from the sample spectrum.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the structural confirmation of hexafluoropropylene oxide.
Caption: Experimental workflow for the structural confirmation of hexafluoropropylene oxide.
References
Comparative Analysis of Diagnostic Techniques for Hexafluoropropylene Oxide Plasma Effluents: A Focus on Fourier Transform Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fourier Transform Infrared Spectroscopy (FTIR) for the characterization of hexafluoropropylene oxide (HFPO) plasma effluents. It offers a detailed examination of FTIR's performance against alternative methods, supported by experimental data, to assist researchers in selecting the most appropriate diagnostic tools for their plasma processing applications.
Introduction to HFPO Plasma Diagnostics
Hexafluoropropylene oxide (HFPO) plasmas are increasingly utilized in the fabrication of specialized polymer coatings and for surface modification in various industries, including medical devices and pharmaceuticals. The chemical composition of the plasma effluent is a critical factor influencing the properties of the deposited films and the overall process efficiency. Therefore, accurate real-time analysis of the gaseous species exiting the plasma chamber is essential for process control and optimization. Several techniques are available for this purpose, with Fourier Transform Infrared Spectroscopy (FTIR) being a prominent method. This guide focuses on FTIR while drawing comparisons with other common diagnostic tools such as Optical Emission Spectroscopy (OES) and Mass Spectrometry (MS).
Quantitative Analysis of HFPO Plasma Effluents
Gas-phase FTIR spectroscopy has been effectively employed to identify and quantify the major chemical species present in the effluent of HFPO pulsed plasmas.[1][2] The composition of the effluent provides valuable insights into the dissociation pathways of the HFPO precursor and the subsequent chemical reactions occurring within the plasma.
Table 1: Major Effluent Species Identified in HFPO Pulsed Plasmas via FTIR Spectroscopy
| Precursor Molecule | Major Effluent Species | Reference |
| Hexafluoropropylene Oxide (HFPO) | HFPO, CF3COF, COF2, C2F4, C2F6, CO, CF4, C3F8 | [1][2] |
This table summarizes the primary chemical compounds detected in the exhaust of a pulsed HFPO plasma system as identified by FTIR analysis. The presence of these species indicates the complex dissociation and recombination reactions that take place during the plasma process.
Alternative Diagnostic Techniques: A Comparative Overview
While FTIR is a powerful tool for identifying polyatomic molecules in the plasma effluent, other techniques offer complementary information.
Optical Emission Spectroscopy (OES): OES is a non-invasive technique that analyzes the light emitted by the plasma to identify excited atomic and molecular species within the plasma itself.[3][4] In HFPO plasmas, OES has been used to detect species such as CF and CO.[5] A key advantage of OES is its ability to provide real-time information about the species directly involved in the plasma chemistry.[6] However, it is limited to detecting species that are in an excited state and emit light, and it does not directly probe the stable effluent gas composition.
Mass Spectrometry (MS): MS is another powerful technique for analyzing plasma effluents, capable of identifying a wide range of species based on their mass-to-charge ratio. Time-resolved in-situ mass spectrometry has been used to investigate the neutral and ionic species in HFPO pulsed plasmas, identifying fragments such as C2F5+, C3F7+, C4F9+, and C5F11+.[7] MS can provide detailed information on the fragmentation of the precursor molecule. However, the ionization process within the mass spectrometer can sometimes alter the species, complicating the interpretation of the results for neutral effluent gas analysis.
Table 2: Comparison of Diagnostic Techniques for HFPO Plasma Analysis
| Technique | Principle of Operation | Species Detected in HFPO Plasma | Advantages | Limitations |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | HFPO, CF3COF, COF2, C2F4, C2F6, CO, CF4, C3F8[1][2] | - Can identify and quantify a wide range of polyatomic molecules.[8]- Non-invasive to the plasma process (analyzes effluent). | - Not suitable for detecting homonuclear diatomic molecules or atoms.- Analysis is of the effluent, not the plasma itself. |
| Optical Emission Spectroscopy (OES) | Analysis of light emitted by excited species in the plasma | CF, CO[5] | - Real-time, in-situ monitoring of the plasma.[3]- Non-invasive. | - Only detects species in an excited, light-emitting state.- Does not provide information on ground-state species in the effluent. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio | C2F5+, C3F7+, C4F9+, C5F11+[7] | - High sensitivity and can detect a wide range of species, including radicals and ions.- Can provide isotopic information. | - Can be invasive if sampling directly from the plasma.- Fragmentation during ionization can complicate spectra. |
Experimental Protocols
FTIR Spectroscopy of HFPO Plasma Effluents
The following protocol is a generalized procedure based on methodologies reported in the literature for the analysis of HFPO plasma effluents using FTIR.[1][2]
-
Plasma Generation:
-
A pulsed plasma enhanced chemical vapor deposition (PECVD) system is used.
-
Hexafluoropropylene oxide (HFPO) is introduced into the reaction chamber at a controlled flow rate.
-
The plasma is ignited and maintained under specific conditions of pressure, power, and pulse frequency (on-time and off-time).
-
-
Effluent Sampling:
-
The effluent gas from the plasma chamber is exhausted through a pumping system (e.g., a Roots blower and a roughing pump).
-
A portion of the effluent is directed to an FTIR absorption cell.
-
To prevent condensation and ensure the concentration is within the detection limits of the spectrometer, the effluent may be diluted with an inert gas, such as nitrogen (N2).
-
-
FTIR Analysis:
-
The FTIR absorption cell is typically a long-path gas cell to enhance the detection of low-concentration species.
-
An FTIR spectrometer is used to acquire the infrared spectrum of the effluent gas.
-
A background spectrum of the system with only the diluent gas (if used) is first recorded.
-
The spectrum of the plasma effluent is then recorded. The final absorbance spectrum is obtained by ratioing the effluent spectrum to the background spectrum.
-
-
Data Interpretation:
-
The acquired spectrum is analyzed to identify the absorption peaks corresponding to the vibrational modes of different molecules.
-
Reference spectra of known compounds are used to identify the species present in the effluent.
-
The concentration of each species can be quantified using calibration curves or by applying the Beer-Lambert law, provided the absorption cross-sections are known.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental setup for the FTIR analysis of HFPO plasma effluents.
Caption: Experimental workflow for FTIR analysis of HFPO plasma effluents.
Conclusion
Fourier Transform Infrared Spectroscopy is a robust and valuable technique for the analysis of hexafluoropropylene oxide plasma effluents. Its ability to identify and quantify a wide range of polyatomic molecules provides crucial information for understanding the plasma chemistry, optimizing process parameters, and ensuring the quality and reproducibility of plasma-deposited materials. While alternative techniques like Optical Emission Spectroscopy and Mass Spectrometry offer complementary insights into the plasma's excited species and ionic fragments, FTIR remains a cornerstone for the comprehensive characterization of the stable gaseous byproducts of HFPO plasma processes. The choice of diagnostic technique will ultimately depend on the specific research or process control objectives. For a complete picture of the plasma chemistry, a multi-technique approach is often beneficial.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Optical Emission Spectroscopy – Princeton Collaborative Low Temperature Plasma Research Facility [pcrf.princeton.edu]
- 4. Research:Optical Emission Spectroscopy [nano.pppl.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Optical Emission Spectroscopy for Plasma Systems - Avantes [avantes.com]
- 7. researchgate.net [researchgate.net]
- 8. Fourier Transform Infrared Spectrometry – Princeton Collaborative Low Temperature Plasma Research Facility [pcrf.princeton.edu]
A Comparative Guide to the Isomerization of Hexafluoropropene Dimers
For Researchers, Scientists, and Drug Development Professionals
The isomerization of hexafluoropropene (B89477) (HFP) dimers is a critical transformation in the synthesis of specialized fluorinated compounds. The two primary isomers, the kinetically favored Perfluoro(4-methylpent-2-ene) (D-1) and the thermodynamically more stable Perfluoro(2-methylpent-2-ene) (D-2), exhibit different physical and chemical properties, influencing their applications in materials science and as intermediates in drug development.[1][2][3] This guide provides an objective comparison of the primary catalytic methods used for this isomerization, supported by available experimental data.
Performance Comparison of Catalytic Systems
The isomerization of D-1 to D-2 is predominantly achieved through two main catalytic approaches: fluoride-ion catalysis and Lewis acid catalysis. While both methods are effective, the extent of quantitative data available in the scientific literature varies significantly between them.
Fluoride-Ion Catalysis
Fluoride-ion catalysis is a well-documented and effective method for the isomerization of perfluoroalkenes.[4] The most comprehensive quantitative data for the isomerization of HFP dimers comes from studies utilizing a potassium fluoride (B91410) (KF) and 18-crown-6 (B118740) ether system in an acetonitrile (B52724) solvent.[1][2][3]
Table 1: Quantitative Data for Fluoride-Ion Catalyzed Isomerization of HFP Dimers
| Parameter | Value | Conditions | Reference |
| Catalyst System | KF / 18-crown-6 | Acetonitrile solvent | [1][2][3] |
| Temperature Range | 303 - 343 K | - | [1][2][3] |
| Activation Energy (Ea) | 76.64 kJ/mol | - | [1][2][3] |
| Reaction Kinetics | r = 4.14 × 10¹¹ exp(-9217.7/T) C(D-1) | First-order in D-1 | [1][2] |
| Thermodynamic Stability | D-2 is more stable | Single-point energy of D-2 is -3745686.47 kJ/mol | [1][2][3] |
Lewis Acid Catalysis
Strong Lewis acids, most notably antimony pentafluoride (SbF₅), are also known to catalyze the isomerization of perfluoroolefins.[1][3] The mechanism is believed to involve the generation of a carbocation intermediate. However, specific quantitative data for the isomerization of this compound dimers using Lewis acids, comparable to that available for fluoride-ion catalysis, is not readily found in the reviewed literature. The comparison is therefore more qualitative.
Table 2: Qualitative Comparison of Catalytic Systems
| Feature | Fluoride-Ion Catalysis (KF/18-crown-6) | Lewis Acid Catalysis (e.g., SbF₅) |
| Catalyst | Alkali metal fluoride with a phase-transfer agent | Strong Lewis acid |
| Mechanism | Nucleophilic attack by F⁻ to form a carbanion | Electrophilic attack by Lewis acid to form a carbocation |
| Quantitative Data | Well-documented kinetics and thermodynamics | Limited publicly available quantitative data for HFP dimers |
| Reaction Conditions | Milder temperatures (303-343 K) | Generally requires strong acids and may proceed at various temperatures |
| Selectivity | High selectivity for the thermodynamic isomer D-2 | Can lead to other reactions or polymerization if not controlled |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the two catalytic systems.
Fluoride-Ion Catalyzed Isomerization of Perfluoro(4-methylpent-2-ene) (D-1)
This protocol is based on the study by Chen (2023).[1]
Materials:
-
Perfluoro(4-methylpent-2-ene) (D-1)
-
Potassium fluoride (KF), anhydrous
-
18-crown-6
-
Acetonitrile, anhydrous
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add 10 mL of anhydrous acetonitrile.
-
Add 0.002 g of potassium fluoride and 0.065 g of 18-crown-6 to the flask.
-
Add 3 g of Perfluoro(4-methylpent-2-ene) (D-1) to the reaction mixture.
-
The flask is then sealed and placed in a temperature-controlled water bath.
-
The reaction is monitored over time by taking aliquots and analyzing the composition of the mixture using gas chromatography (GC).
-
The reaction is considered complete when the concentration of D-1 no longer decreases.
-
The product, Perfluoro(2-methylpent-2-ene) (D-2), can be isolated by fractional distillation.
General Protocol for Lewis Acid Catalyzed Isomerization of Perfluoroalkenes
A specific, detailed protocol for the isomerization of this compound dimers with SbF₅ was not available in the searched literature. The following is a generalized procedure based on the known reactivity of Lewis acids with perfluoroalkenes.[4]
Materials:
-
Perfluoro(4-methylpent-2-ene) (D-1)
-
Antimony pentafluoride (SbF₅)
-
Anhydrous, inert solvent (e.g., perfluorinated solvent or SO₂ClF)
Procedure:
-
In a fume hood, a reaction vessel made of a material resistant to strong Lewis acids (e.g., PFA or FEP) is charged with the inert solvent and cooled to a low temperature (e.g., -78 °C).
-
Perfluoro(4-methylpent-2-ene) (D-1) is added to the solvent.
-
A catalytic amount of antimony pentafluoride (SbF₅) is carefully added to the stirred solution.
-
The reaction mixture is allowed to slowly warm to the desired reaction temperature and is monitored by ¹⁹F NMR spectroscopy or GC.
-
Upon completion, the reaction is quenched by pouring the mixture into a slurry of a weak base (e.g., sodium bicarbonate) in ice.
-
The organic phase is separated, washed with water, dried, and the product is isolated by distillation.
Reaction Mechanisms and Visualizations
The proposed mechanisms for both catalytic systems are distinct, proceeding through either a carbanion or a carbocation intermediate.
Fluoride-Ion Catalyzed Isomerization Pathway
The fluoride ion acts as a nucleophile, attacking the double bond of the less stable D-1 isomer to form a perfluorinated carbanion. This intermediate can then eliminate a fluoride ion to form the more thermodynamically stable internal alkene, D-2.
References
Safety Operating Guide
Safe Disposal of Hexafluoropropene: A Procedural Guide
Hexafluoropropene (B89477) (HFP) is a colorless, odorless gas utilized as a chemical intermediate in the synthesis of various fluoropolymers and other fluorinated compounds.[1] Due to its hazardous nature, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a gas under pressure that may explode if heated.[2][3] It is harmful if inhaled and can cause respiratory irritation.[2][3] Contact with the liquid form can cause frostbite-like burns.[2][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate.[4]
-
Eye Protection: Wear splash-resistant safety goggles.
-
Hand Protection: Chemical-resistant, impervious gloves should be worn at all times.
-
Skin Protection: Wear chemical-resistant clothing to prevent skin contact.
Handling and Storage:
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5][6]
-
Store cylinders in an upright position and protect them from physical damage.[4]
-
Use a suitable hand truck for cylinder movement; do not drag, roll, or slide cylinders.[4]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Parameter | Value |
| Storage Temperature | Do not exceed 52°C (125°F)[4][6] |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 0.1 ppm (8 hours)[4] |
| Acute Exposure Guideline Levels (AEGLs - 10 min) | AEGL-1: 150 ppm, AEGL-2: 350 ppm, AEGL-3: 1800 ppm[7] |
| Emergency Response Planning Guidelines (ERPGs) | ERPG-1: 10 ppm, ERPG-2: 50 ppm, ERPG-3: 500 ppm[7] |
| Global Warming Potential (GWP) | 0.25 (100-year time horizon)[8] |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed waste disposal facility. Incineration in a permitted facility equipped with afterburners and scrubbers is a common approach.[2][9] Alternatively, empty cylinders should be returned to the supplier.
Experimental Protocol for Cylinder Decommissioning:
-
Ensure Proper Labeling: Clearly label the cylinder with its contents and associated hazards.
-
Close the Valve: After each use and when the cylinder is empty, securely close the cylinder valve.[4]
-
Check for Leaks: Before moving the cylinder, check for any leaks from the valve or fittings.
-
Move to a Designated Area: Transport the cylinder to a designated, well-ventilated waste collection area.
-
Contact a Licensed Waste Disposal Service: Arrange for the collection of the cylinder by a certified hazardous waste disposal company.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a this compound cylinder.
Environmental and Regulatory Considerations
This compound is not readily biodegradable but does degrade in the atmosphere through photolysis.[10] It is essential to prevent its release into the environment.[2] Disposal must be conducted in accordance with all local, regional, national, and international regulations.[4][9] In the United States, the Environmental Protection Agency (EPA) may have specific recommendations for the disposal of hazardous waste containing this compound.[11] Always consult with your institution's environmental health and safety department and the relevant regulatory bodies to ensure compliance.
References
- 1. ecetoc.org [ecetoc.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. halopolymer-usa.com [halopolymer-usa.com]
- 4. airgas.com [airgas.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. HEXAFLUOROPROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. nj.gov [nj.gov]
Navigating the Safe Handling of Hexafluoropropene: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety protocols and operational guidance for the use of Hexafluoropropene (HFP) in research and development settings. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
This compound, a colorless, odorless gas, presents unique handling challenges due to its potential health hazards and reactivity. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to mitigate risks for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial. This includes protection for the respiratory system, eyes, and skin.
-
Respiratory Protection: In areas where HFP concentrations may exceed exposure limits, or when ventilation is inadequate, appropriate respiratory protection is required.[1] This may range from air-purifying respirators with cartridges specifically designed for organic vapors to self-contained breathing apparatus (SCBA) in high-risk scenarios.[1]
-
Eye and Face Protection: Safety goggles or a face shield should be worn to protect against potential splashes or releases of HFP.[1]
-
Skin Protection: Chemical-resistant gloves, aprons, and full-body suits are necessary to prevent skin contact.[1] Direct contact with liquefied HFP can cause frostbite.[2][3]
Quantitative Safety Data
While specific regulatory occupational exposure limits for this compound are not established by OSHA, it is crucial to handle it with care. The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) of 0.1 ppm over an 8-hour time-weighted average.
| Parameter | Value | Agency | Notes |
| Occupational Exposure Limit | No established PEL | OSHA | Handle with high caution as a harmful substance. |
| Threshold Limit Value (TLV) | 0.1 ppm (TWA) | ACGIH | Recommended exposure limit over an 8-hour workday.[4] |
| Glove Compatibility | No specific data available | - | General recommendation is to use chemical-resistant gloves. Always consult the manufacturer's specific chemical resistance guide. |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Preparation
-
Ventilation: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1][2] Local exhaust ventilation should be positioned near potential release points.[1]
-
Equipment Check: All equipment, including cylinders and piping, should be rated for cylinder pressure and checked for leaks.[4] A backflow preventative device should be used in the piping.[4]
-
Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of potential exposure.[2][5]
Donning PPE
-
Follow the standard procedure for donning PPE, ensuring a complete seal with respirators and proper overlap between gloves and lab coats.
Handling the Gas
-
Cylinder Security: Securely chain gas cylinders when in use to prevent physical damage.[3]
-
Valve Operation: Close the valve after each use and when the cylinder is empty.[3][4] Do not open the valve until the cylinder is connected to equipment prepared for use.[4]
-
Monitoring: If there is a risk of release, use gas detectors to monitor the concentration of HFP in the work area.[2]
Post-Handling
-
Doffing PPE: Remove PPE carefully to avoid contaminating skin or clothing.
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[2][5] Do not eat, drink, or smoke in areas where HFP is handled.[2][5][6]
Emergency Procedures
In the event of a spill or leak, immediate and decisive action is required.
-
Source Control: If it is safe to do so, shut off the source of the leak.[1]
-
Ventilation: Ventilate the area to disperse the gas.[5]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: For frostbite from liquefied gas, thaw the affected area with lukewarm water. Do not rub the area. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Disposal Plan
The disposal of this compound and related waste must be handled with an understanding of its hazardous nature and evolving regulations.
-
Regulatory Context: The U.S. Environmental Protection Agency (EPA) has proposed listing certain per- and polyfluoroalkyl substances (PFAS), which are structurally related to HFP, as hazardous constituents under the Resource Conservation and Recovery Act (RCRA). This indicates a trend towards stricter regulation of fluorinated compounds.
-
Disposal Method: this compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Container Disposal: Dispose of empty containers in accordance with all local, regional, national, and international regulations.[4] Do not puncture or incinerate containers.[4]
-
Professional Assistance: It is recommended to contact a licensed hazardous waste disposal company for specific guidance and to handle the disposal process.
This compound Safe Handling Workflow
Caption: This diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. nj.gov [nj.gov]
- 2. HEXAFLUOROPROPYLENE - ACGIH [acgih.org]
- 3. trihydro.com [trihydro.com]
- 4. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 5. mdr.nims.go.jp [mdr.nims.go.jp]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
